Product packaging for Tin(2+) acrylate(Cat. No.:CAS No. 94275-72-6)

Tin(2+) acrylate

Cat. No.: B15175784
CAS No.: 94275-72-6
M. Wt: 260.82 g/mol
InChI Key: FBXAIBZEZGSAAK-UHFFFAOYSA-L
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Description

Tin(2+) acrylate is a metal-organic compound that serves as a valuable catalyst and functional component in advanced materials research. Its primary research value lies in its dual functionality; the tin(II) ion acts as a potent catalyst, while the acrylate groups can integrate into growing polymer chains. A significant application, demonstrated in recent studies, is the rapid initiation of free radical polymerization at room temperature to form conductive hydrogels. In this role, this compound facilitates the deprotonation of hydroxyl groups in compounds like lignin, generating radicals that swiftly initiate the polymerization of vinyl monomers such as acrylic acid (AA) or acrylamide (AM). This process enables the fabrication of hydrogels with multifunctional properties, including high transparency (up to 93.8%), significant conductivity (approximately 40 S m⁻¹), self-healing capability, and substantial toughness (around 4.0 MJ/m³) . The compound is closely related to other tin(II) catalysts, such as tin(II) 2-ethylhexanoate (stannous octoate), which is widely recognized for catalyzing ring-opening polymerizations, including the production of polylactic acid, and condensation reactions in polysiloxanes . Researchers utilize this compound to explore new pathways in polymer chemistry and develop novel materials for potential applications in areas such as flexible bioelectronics, wearable sensors, and tissue engineering scaffolds . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O4Sn B15175784 Tin(2+) acrylate CAS No. 94275-72-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94275-72-6

Molecular Formula

C6H6O4Sn

Molecular Weight

260.82 g/mol

IUPAC Name

prop-2-enoate;tin(2+)

InChI

InChI=1S/2C3H4O2.Sn/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2

InChI Key

FBXAIBZEZGSAAK-UHFFFAOYSA-L

Canonical SMILES

C=CC(=O)[O-].C=CC(=O)[O-].[Sn+2]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of Tin(II) Acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of tin(II) acrylate, an inorganic compound with applications in the development of copolymers and other advanced materials. The document outlines a common synthetic methodology, details the experimental protocol, presents relevant chemical data, and discusses the importance of an inert atmosphere to prevent oxidation.

Overview of Synthesis

Tin(II) acrylate, with the chemical formula C₆H₆O₄Sn, is typically synthesized through a salt metathesis reaction in an aqueous solution.[1] A common and effective method involves a two-step process. First, acrylic acid is neutralized with a base, such as sodium hydroxide, to form a soluble acrylate salt. Subsequently, a water-soluble tin(II) salt, like tin(II) chloride, is introduced to the solution. This results in the precipitation of the less soluble tin(II) acrylate, which can then be isolated.[2]

A crucial consideration in this synthesis is the propensity of tin(II) to oxidize to tin(IV), especially in solution.[3] Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents is recommended to ensure the purity of the final product.[3] Additionally, polymerization inhibitors, such as hydroquinone, are often added to prevent the spontaneous and potentially violent polymerization of the acrylate monomers during the reaction.[2][4]

Synthesis Pathway and Experimental Workflow

The logical flow of the synthesis process can be visualized as a progression from initial reactants through key process steps to the final, purified product.

SynthesisWorkflow General Synthesis Workflow for Tin(II) Acrylate cluster_reactants Reactants cluster_process Process Steps cluster_product Product AcrylicAcid Acrylic Acid (C₃H₄O₂) Neutralization 1. Neutralization (Aqueous Solution) AcrylicAcid->Neutralization Base Base (e.g., NaOH) Base->Neutralization TinSalt Tin(II) Salt (e.g., SnCl₂) Precipitation 2. Precipitation (Addition of Tin(II) Salt) TinSalt->Precipitation Inhibitor Inhibitor (e.g., Hydroquinone) Inhibitor->Neutralization Neutralization->Precipitation Isolation 3. Isolation & Purification (Filtration, Washing, Drying) Precipitation->Isolation FinalProduct Pure Tin(II) Acrylate (C₆H₆O₄Sn) Isolation->FinalProduct

Caption: General Synthesis Workflow for Tin(II) Acrylate.

Detailed Experimental Protocol

The following protocol is based on a reported synthesis for a tin acrylate-based copolymer, focusing on the in-situ formation of the tin(II) acrylate monomer.[2]

Materials:

  • Acrylic Acid (C₃H₄O₂)

  • Sodium Hydroxide (NaOH)

  • Tin(II) Chloride (SnCl₂)

  • Hydroquinone

  • Distilled Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Heating mantle

  • Buchner funnel or equivalent filtration setup

Procedure:

  • Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and thermometer. Ensure the setup allows for heating and continuous agitation.

  • Initial Solution: Charge the flask with 150 mL of distilled water.[2]

  • Inhibitor Addition: Add a small amount of hydroquinone to the water to prevent the premature polymerization of acrylic acid.[2]

  • Acid Addition: While stirring, add 49.7 g of acrylic acid to the flask.[2]

  • Neutralization: Slowly add 16 g of sodium hydroxide to the solution. An exothermic reaction will occur. Continue stirring and heat the solution to 35-40°C for one hour to ensure the complete dissolution of the alkali and formation of sodium acrylate.[2]

  • Tin(II) Salt Addition: Once the sodium hydroxide has fully dissolved, add 22 g of tin(II) chloride salt to the mixture.[2]

  • Precipitation: Increase the temperature to 50°C and continue stirring until the tin(II) chloride is completely dissolved and the tin(II) acrylate has formed.[2] At this stage, the tin(II) acrylate is typically not isolated but used directly in a subsequent polymerization step.[2]

  • Isolation (Optional): For isolation of the pure compound, the resulting precipitate would be collected by filtration, washed with deionized water to remove soluble byproducts like sodium chloride, and subsequently dried under a vacuum at a low temperature.

Quantitative Data and Properties

The following tables summarize key quantitative data for the reactants and the final product, tin(II) acrylate.

Table 1: Reactant Specifications for Synthesis

ReactantFormulaMolar Mass ( g/mol )Amount Used (g)Moles (approx.)
Acrylic AcidC₃H₄O₂72.0649.70.69
Sodium HydroxideNaOH40.0016.00.40
Tin(II) ChlorideSnCl₂189.6022.00.12

Note: The stoichiometry in the cited procedure suggests that acrylic acid is in excess, which may be intended to drive the subsequent copolymerization reaction.[2]

Table 2: Computed Properties of Tin(II) Acrylate

PropertyValue
Molecular FormulaC₆H₆O₄Sn
Molar Mass260.82 g/mol [1]
IUPAC Nametin(2+); prop-2-enoate[1]
Canonical SMILESC=CC(=O)[O-].C=CC(=O)[O-].[Sn+2][1]
InChIKeyFBXAIBZEZGSAAK-UHFFFAOYSA-L[1]
CAS Number94275-72-6[1]

Characterization

While the provided search results focus on the use of tin(II) acrylate in copolymer synthesis, standard characterization techniques for the isolated compound would include:

  • Infrared (IR) Spectroscopy: To confirm the presence of the carboxylate group and the vinyl C=C bond, and the absence of the carboxylic acid O-H band.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to verify the acrylate structure and ¹¹⁹Sn NMR to confirm the +2 oxidation state of the tin center.

  • Elemental Analysis: To determine the elemental composition (C, H, Sn) and confirm the empirical formula.

  • Thermal Analysis (TGA/DSC): To assess thermal stability and identify decomposition patterns.

These analytical methods are essential for confirming the identity, purity, and stability of the synthesized tin(II) acrylate, ensuring its suitability for further applications in research and development.

References

Tin(II) Acrylate: A Technical Overview of Chemical Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tin(II) acrylate, with the chemical formula C6H6O4Sn, is a metal-organic compound that holds potential for applications in polymer chemistry and materials science.[1] Its bifunctional nature, possessing both a polymerizable acrylate group and a catalytically active tin(II) center, makes it a subject of interest for researchers in these fields. This technical guide provides a comprehensive overview of the known chemical properties of tin(II) acrylate, drawing from available literature and data on analogous compounds. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound.

Core Chemical Properties

Quantitative data on the specific physical and chemical properties of pure tin(II) acrylate are not extensively available in the public domain. However, based on the properties of related metal acrylates and tin(II) compounds, the following characteristics can be anticipated.

PropertyValueSource/Analogy
Molecular Formula C6H6O4Sn[1]
Molecular Weight 260.82 g/mol [1]
CAS Number 94275-72-6[1]
Appearance Expected to be a white to off-white solidAnalogy with other metal acrylates.
Melting Point Data not available. May decompose upon heating.
Boiling Point Data not available. Likely to decompose before boiling.
Solubility Expected to have low solubility in non-polar organic solvents and may show some solubility in polar aprotic solvents. Copolymers have been observed to swell in water.[2]Analogy with zinc diacrylate and observations of tin acrylate copolymers.[2][3]
Stability Expected to be sensitive to air and moisture, with the tin(II) center being susceptible to oxidation to tin(IV).[4] Some tin(II) coordination polymers, however, exhibit stability in air and moisture.General knowledge of tin(II) chemistry.[4]

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of pure tin(II) acrylate is not explicitly documented in the reviewed literature. However, a plausible synthesis route can be extrapolated from the preparation of other metal acrylates and tin(II) carboxylates. The most probable method involves the reaction of a tin(II) salt, such as tin(II) chloride (SnCl2), with acrylic acid or a salt of acrylic acid, like sodium acrylate.

Hypothetical Synthesis of Tin(II) Acrylate

Materials:

  • Tin(II) chloride (SnCl2), anhydrous

  • Acrylic acid (CH2=CHCOOH)

  • Triethylamine (N(C2H5)3) or Sodium hydroxide (NaOH)

  • Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran or toluene)

  • Inert gas (e.g., nitrogen or argon)

Protocol:

  • Reaction Setup: All glassware should be thoroughly dried and the reaction conducted under an inert atmosphere to prevent the oxidation of the tin(II) starting material.

  • Preparation of Tin(II) Chloride Solution: Dissolve a known molar amount of anhydrous tin(II) chloride in the anhydrous, deoxygenated solvent in a reaction flask equipped with a magnetic stirrer.

  • Neutralization of Acrylic Acid: In a separate flask, dissolve two molar equivalents of acrylic acid in the same solvent. To this solution, slowly add two molar equivalents of a base (e.g., triethylamine or a solution of sodium hydroxide) at a low temperature (e.g., 0 °C) to form the acrylate salt in situ. This step should also be carried out under an inert atmosphere.

  • Reaction: Slowly add the acrylate salt solution to the stirred tin(II) chloride solution at room temperature.

  • Precipitation and Isolation: The formation of tin(II) acrylate, which is likely to be a solid, should be observed as a precipitate. The reaction mixture is stirred for a specified period (e.g., 12-24 hours) to ensure complete reaction.

  • Purification: The solid product is then isolated by filtration under an inert atmosphere, washed with the anhydrous solvent to remove any unreacted starting materials and byproducts, and dried under vacuum.

Characterization Protocols

The characterization of the synthesized tin(II) acrylate would be crucial to confirm its identity and purity. The following techniques would be employed:

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational bands of the acrylate group (C=C and C=O stretching) and the Sn-O bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the acrylate protons and carbons. ¹¹⁹Sn NMR would be essential to verify the +2 oxidation state of the tin center.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Elemental Analysis: To determine the percentage of carbon, hydrogen, and tin, and to verify the empirical formula.

  • Thermal Analysis (TGA/DSC): To assess the thermal stability of the compound and identify decomposition temperatures.

Reactivity and Potential Applications

Polymerization

Tin(II) acrylate can serve as a monomer in polymerization reactions. The acrylate functionality allows it to undergo polymerization, typically initiated by free radical initiators, to form poly(tin(II) acrylate) or copolymers with other monomers. The tin(II) center can also influence the polymerization process, potentially acting as a catalyst. Tin(II) compounds, such as tin(II) octoate, are well-known catalysts for ring-opening polymerization of cyclic esters.[5][6]

Potential in Drug Development and Biological Systems

While specific studies on the biological activity of tin(II) acrylate are scarce, the broader class of tin compounds has been investigated for its potential in drug development. Organotin compounds have shown cytotoxic effects against various cancer cell lines, and their mechanism of action is often attributed to their interaction with cellular membranes and the inhibition of key enzymes.[7][8]

The biological effects of tin compounds are complex and depend on the specific nature of the organic and inorganic ligands attached to the tin center. It is hypothesized that tin compounds can interfere with cellular signaling pathways, although a specific pathway for tin(II) acrylate has not been elucidated. The general biological activity of tin compounds suggests that they may impact processes such as cell proliferation and inflammation.[9] Further research is needed to explore the specific biological effects and potential therapeutic applications of tin(II) acrylate.

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (SnCl2, Acrylic Acid) reaction Reaction in Anhydrous Solvent start->reaction Inert Atmosphere isolation Isolation and Purification reaction->isolation product Tin(II) Acrylate isolation->product ir IR Spectroscopy product->ir Structural Analysis nmr NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) product->nmr ms Mass Spectrometry product->ms elemental Elemental Analysis product->elemental tga TGA/DSC product->tga Thermal Analysis

Figure 1: General experimental workflow for the synthesis and characterization of tin(II) acrylate.

Disclaimer: This technical guide has been compiled from the best available scientific literature. However, significant gaps exist in the publicly available data for tin(II) acrylate. The provided experimental protocols are hypothetical and based on established chemical principles for related compounds. Researchers should exercise caution and perform thorough safety assessments before attempting any experimental work.

References

Unraveling the Structure of Tin(II) Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tin(II) compounds, characterized by the +2 oxidation state of tin and the presence of a stereochemically active lone pair of electrons, often exhibit complex and varied coordination geometries. Tin(II) acrylate, with the chemical formula C₆H₆O₄Sn, is a salt of tin(II) and acrylic acid. While it is primarily utilized in the synthesis of copolymers, for instance with methacrylates to create specialized coatings and hydrogels, its fundamental structural properties are not well-documented.[1][2] Understanding the molecular structure of tin(II) acrylate is crucial for controlling its reactivity, predicting the properties of resulting polymers, and exploring its potential in other fields, including as a precursor for tin-based catalysts or functional materials. This guide will synthesize available information on analogous compounds to propose a likely structure and detail the necessary steps for its empirical elucidation.

Proposed Structure of Tin(II) Acrylate

Based on the known structures of other tin(II) carboxylates, it is highly probable that tin(II) acrylate does not exist as a simple monomeric salt in the solid state. Instead, it is likely to form a coordination polymer where the acrylate ligands bridge tin(II) centers. The stereochemically active lone pair on the tin(II) ion will influence the coordination geometry, typically resulting in a distorted pyramidal or see-saw arrangement of ligands around the tin atom.

A plausible structure involves a dimeric or polymeric arrangement where the carboxylate groups of the acrylate ligands bridge two tin(II) centers, forming an eight-membered ring. This is a common structural motif for tin(II) carboxylates.[3]

Tin_II_Acrylate_Structure Proposed Dimeric Structure of Tin(II) Acrylate Sn1 Sn O1a O Sn1->O1a O2b O Sn1->O2b LP1 Sn1->LP1 C1a C O1a->C1a O1b O C1a->O1b C1b C C1a->C1b C1c C C1b->C1c H1a C1b->H1a H1b C1c->H1b H1c C1c->H1c Sn2 Sn Sn2->O1b O2a O Sn2->O2a LP2 Sn2->LP2 C2a C O2a->C2a C2a->O2b C2b C C2a->C2b C2c C C2b->C2c H2a C2b->H2a H2b C2c->H2b H2c C2c->H2c

Caption: Proposed dimeric structure of tin(II) acrylate with bridging acrylate ligands.

Experimental Protocols for Structural Elucidation

Synthesis of Tin(II) Acrylate

A general method for the synthesis of tin(II) carboxylates from elemental tin can be adapted for tin(II) acrylate.[4][5][6]

Materials:

  • Tin powder or shot (elemental tin)

  • Acrylic acid

  • 4-tert-butylcatechol (inhibitor)

  • Dipropylene glycol (promoter)

  • Nitrogen gas

  • Air

Procedure:

  • In a multi-neck flask equipped with a mechanical stirrer, reflux condenser, gas inlet, and thermometer, charge elemental tin, acrylic acid, and a polymerization inhibitor such as 4-tert-butylcatechol.

  • Heat the mixture to approximately 60-80 °C with stirring.

  • Introduce a stream of air below the surface of the mixture to initiate the oxidation of tin. The reaction is exothermic and the temperature should be maintained between 80 °C and 120 °C.

  • Monitor the reaction for the formation of tin(IV) species.

  • Once a significant amount of tin has reacted, replace the air with a nitrogen stream.

  • Add a promoter, such as dipropylene glycol, and increase the temperature to around 155-165 °C to reduce any tin(IV) carboxylates to tin(II) carboxylates.

  • After the reaction is complete (as determined by monitoring the stannous content), the hot solution is filtered to remove any unreacted tin and other solid impurities.

  • The product, tin(II) acrylate, can be isolated by cooling and precipitation, followed by washing with a non-polar solvent and drying under vacuum.

Workflow for Structural Elucidation

The following workflow outlines the key analytical techniques for the comprehensive structural characterization of the synthesized tin(II) acrylate.

Elucidation_Workflow Synthesis Synthesis of Tin(II) Acrylate Purification Purification and Crystallization Synthesis->Purification ElementalAnalysis Elemental Analysis (C, H, Sn) Purification->ElementalAnalysis XRD Single-Crystal X-ray Diffraction Purification->XRD NMR NMR Spectroscopy (1H, 13C, 119Sn) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Definitive Structure ElementalAnalysis->Structure XRD->Structure NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the structural elucidation of tin(II) acrylate.

Analytical Techniques and Expected Data

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of tin(II) acrylate.

Expected Data:

  • Crystal System and Space Group: To be determined.

  • Lattice Parameters: To be determined.

  • Coordination Geometry: Likely a distorted trigonal pyramidal or see-saw geometry around the tin(II) center due to the stereochemically active lone pair.

  • Bond Lengths and Angles: The Sn-O bond lengths are expected to be in the range of 2.1-2.4 Å. The O-C-O bond angle of the carboxylate group will be indicative of its coordination mode (monodentate, bidentate chelating, or bridging).

  • Supramolecular Structure: The analysis will reveal whether the structure is dimeric, polymeric, or forms a more complex network.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution (e.g., in DMSO-d₆ or CDCl₃) will provide information about the structure and dynamics of tin(II) acrylate in the dissolved state.

Nucleus Expected Chemical Shift Range (ppm) Expected Coupling Information Provided
¹H 5.5 - 7.0³J(H,H)Presence and geometry of the vinyl group.
¹³C 120 - 140 (vinyl C), 160 - 180 (carbonyl C)¹J(C,H), ²J(C,H)Confirmation of the acrylate backbone. The carbonyl chemical shift can be sensitive to the coordination environment.
¹¹⁹Sn -200 to -600²J(¹¹⁹Sn, ¹³C), ³J(¹¹⁹Sn, ¹H)The chemical shift is highly sensitive to the coordination number and geometry around the tin atom.[7][8][9] A shift in this range is characteristic of tin(II) compounds with oxygen ligation.
Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in tin(II) acrylate and probing the coordination of the carboxylate group.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
ν(C=C) ~1635Stretching vibration of the vinyl group.[10]
νₐₛ(COO) ~1550 - 1610Asymmetric stretching of the carboxylate group.
νₛ(COO) ~1400 - 1450Symmetric stretching of the carboxylate group.
Δν = νₐₛ - νₛ > 200 (ionic), 150-200 (bridging), < 110 (chelating)The difference between the asymmetric and symmetric stretching frequencies is diagnostic of the carboxylate coordination mode. A bridging mode is anticipated.
ν(Sn-O) 400 - 600Tin-oxygen stretching vibrations.
Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of tin(II) acrylate. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to observe the molecular ion or larger aggregates.

Expected Fragmentation Pathways:

  • Loss of one or both acrylate ligands.

  • Fragmentation of the acrylate ligand itself (e.g., loss of CO₂).

  • In the case of polymeric structures, fragmentation may occur along the polymer backbone.

  • The isotopic pattern of tin (with its multiple stable isotopes) will be a characteristic feature in the mass spectrum, aiding in the identification of tin-containing fragments.[11]

Relevance to Drug Development

While the primary applications of tin(II) acrylate are in materials science, the broader class of organotin compounds has been explored for various biological activities. Tin compounds have been investigated as potential anticancer and antimicrobial agents.[8] The structural elucidation of tin(II) acrylate is a prerequisite for any systematic investigation into its biological properties. Understanding its coordination chemistry, stability, and reactivity is essential for designing and developing any potential therapeutic applications. However, it is important to note that the toxicity of tin compounds is a significant consideration that must be carefully evaluated.

Conclusion

The definitive structure of tin(II) acrylate remains to be experimentally determined. However, based on the well-established chemistry of tin(II) carboxylates, a polymeric structure with bridging acrylate ligands and a distorted coordination geometry around the tin(II) center is the most probable arrangement. This technical guide provides a roadmap for the complete structural elucidation of this compound, from synthesis to comprehensive analysis using a suite of modern analytical techniques. The detailed characterization of tin(II) acrylate will not only fill a gap in the fundamental chemical literature but also enable a more rational design of materials and potentially other applications based on this versatile compound.

References

In-Depth Technical Guide to Tin(II) Acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) acrylate (Sn(C₃H₃O₂)₂) is an organometallic compound with potential applications in polymer chemistry and materials science. This guide provides a comprehensive overview of its molecular properties, a generalized synthesis protocol, and a discussion of its potential, though not yet fully elucidated, relevance in biological systems, which may be of interest to those in drug development.

Core Molecular and Physical Data

A summary of the key quantitative data for tin(II) acrylate is presented in Table 1. The molecular weight is calculated based on the atomic weights of its constituent elements.

PropertyValue
Molecular Formula C₆H₆O₄Sn
Molecular Weight 260.82 g/mol [1]
IUPAC Name tin(2+); prop-2-enoate[1]
CAS Number 94275-72-6[1]

Table 1: Physicochemical Properties of Tin(II) Acrylate

Synthesis Protocol

Materials:

  • Tin(II) chloride (anhydrous)

  • Acrylic acid

  • A suitable non-polar, aprotic solvent (e.g., toluene, heptane)

  • A non-nucleophilic base (e.g., triethylamine)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve anhydrous tin(II) chloride in the chosen solvent.

  • In a separate flask, dissolve a stoichiometric equivalent of acrylic acid and the base in the same solvent.

  • Slowly add the acrylic acid/base solution to the tin(II) chloride solution at a controlled temperature, typically room temperature or slightly below.

  • The reaction mixture is stirred for a specified period to ensure complete reaction. The formation of a precipitate (triethylamine hydrochloride) is expected.

  • Upon completion, the precipitate is removed by filtration under an inert atmosphere.

  • The solvent is then removed from the filtrate under reduced pressure to yield the tin(II) acrylate product.

Characterization:

The resulting tin(II) acrylate can be characterized using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the presence of the acrylate moiety and ¹¹⁹Sn NMR to characterize the tin center.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the acrylate group and the Sn-O bonds.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation SnCl2 Anhydrous Tin(II) Chloride ReactionVessel Reaction under Inert Atmosphere SnCl2->ReactionVessel AcrylicAcid Acrylic Acid AcrylicAcid->ReactionVessel Base Triethylamine Base->ReactionVessel Solvent1 Anhydrous Toluene Solvent1->ReactionVessel Solvent2 Anhydrous Toluene Solvent2->ReactionVessel Filtration Filtration ReactionVessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product Tin(II) Acrylate Evaporation->Product

Caption: Generalized workflow for the synthesis of tin(II) acrylate.

Potential Applications and Biological Relevance

While specific applications for tin(II) acrylate are not widely documented, organotin compounds, in general, have been utilized as catalysts in polymerization processes. For instance, tin(II) 2-ethylhexanoate is a well-known catalyst for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer with numerous biomedical applications.

The interest for drug development professionals may lie in the broader biological activities observed in other organotin compounds. Several tin complexes have been investigated for their potential therapeutic effects.

Anti-inflammatory and Anti-platelet Activity

Research on certain tin(II) and tin(IV) complexes has demonstrated potent inhibitory effects on inflammatory mediators, such as the Platelet-Activating Factor (PAF).[2] These compounds have shown the ability to interfere with platelet aggregation pathways.[2] While this activity has not been specifically demonstrated for tin(II) acrylate, it points to a potential area of investigation for structurally related compounds.

Anticancer Applications

A variety of organotin(IV) derivatives have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines.[3] Some of these compounds have shown significantly higher activity than the established anticancer drug cisplatin.[3] The proposed mechanisms of action often involve interactions with cellular macromolecules, including proteins and DNA.

Given these findings, a hypothetical signaling pathway that could be modulated by a biologically active tin compound is depicted below. This diagram illustrates a simplified representation of a generic inflammatory signaling cascade that could be a target for such compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., PAFR) SignalTransduction Signal Transduction Cascade (e.g., MAP Kinase Pathway) Receptor->SignalTransduction TranscriptionFactor Transcription Factor (e.g., NF-κB) SignalTransduction->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression InflammatoryMediators Inflammatory Mediators GeneExpression->InflammatoryMediators TinCompound Tin(II) Acrylate (Hypothetical) TinCompound->Receptor Inhibition? TinCompound->SignalTransduction Inhibition?

Caption: Hypothetical signaling pathway potentially modulated by a tin compound.

Conclusion

Tin(II) acrylate is a compound with a defined molecular structure and weight. While specific applications and detailed synthesis protocols are not extensively documented, its chemical nature suggests potential as a polymerization catalyst. Furthermore, the broader family of organotin compounds has shown interesting biological activities, including anti-inflammatory and anticancer effects, which may warrant further investigation into the properties of tin(II) acrylate for researchers in materials science and drug development. It is important to note that many organotin compounds are associated with toxicity, and any handling or application should be conducted with appropriate safety precautions.

References

Solubility Characteristics of Tin(II) Acrylate Copolymers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tin(II) acrylate copolymers are a class of organometallic polymers that have garnered interest for a variety of specialized applications, including the formulation of hydrogels and coatings.[1] The incorporation of tin(II) acrylate into polymer chains can significantly influence their physicochemical properties, most notably their solubility, thermal stability, and potential for further chemical modification. This technical guide provides a comprehensive overview of the synthesis, solubility characteristics, and thermal properties of tin(II) acrylate copolymers, with a focus on copolymers with methyl methacrylate and butyl acrylate. This document is intended for researchers, scientists, and drug development professionals working with or considering the use of these materials.

Synthesis of Tin(II) Acrylate Copolymers

The synthesis of tin(II) acrylate copolymers is typically achieved through free-radical polymerization. The process involves the reaction of tin(II) acrylate with a comonomer, such as an alkyl acrylate, in the presence of a radical initiator. The specific reaction conditions, including the choice of comonomer, initiator, and solvent, play a crucial role in determining the final properties of the copolymer.

Synthesis of Tin(II) Acrylate-Methyl Methacrylate (SnA-gr-MMA) Copolymer

A detailed experimental protocol for the synthesis of a tin(II) acrylate-methyl methacrylate (SnA-gr-MMA) copolymer has been reported.[1] The process begins with the preparation of tin(II) acrylate in situ, followed by copolymerization with methyl methacrylate.

Experimental Protocol:

  • Preparation of Tin(II) Acrylate:

    • In a flask equipped with a stirrer, add 150 ml of distilled water and 49.7 g of acrylic acid.

    • To prevent premature polymerization of the acrylic acid, add a small amount of hydroquinone.

    • While stirring, add 16 g of sodium hydroxide to the solution.

    • Heat the solution to 35-40°C for one hour until the sodium hydroxide is completely dissolved.

    • Once the alkali is dissolved, add 22 g of tin(II) chloride (SnCl₂) to the mixture.

    • Continue heating and stirring at 50°C until the tin(II) chloride is completely dissolved, forming the tin(II) acrylate monomer in solution.

  • Copolymerization with Methyl Methacrylate:

    • To the flask containing the tin(II) acrylate solution, slowly add 50 g of methyl methacrylate and 0.5 g of benzoyl peroxide (initiator) using a dropping funnel.

    • The reaction temperature will rise to approximately 70°C.

    • Maintain the copolymerization reaction for 4 hours.

    • The resulting product is a white, porous copolymer of tin(II) acrylate and methyl methacrylate.[1]

G cluster_synthesis Synthesis of SnA-gr-MMA Copolymer A Acrylic Acid + H₂O + Hydroquinone F Tin(II) Acrylate Monomer Solution A->F Stirring, 35-40°C B NaOH B->F Dissolution C SnCl₂ C->F Heating to 50°C D Methyl Methacrylate G SnA-gr-MMA Copolymer D->G Copolymerization (4h, 70°C) E Benzoyl Peroxide E->G Initiation F->G

Synthesis workflow for SnA-gr-MMA copolymer.
General Approach for Tin(II) Acrylate-Butyl Acrylate Copolymer Synthesis

While a specific detailed protocol for the direct synthesis of a tin(II) acrylate-butyl acrylate copolymer was not found in the reviewed literature, a general approach can be inferred from the synthesis of related acrylate copolymers. The synthesis would likely follow a similar free-radical polymerization pathway as the methyl methacrylate copolymer.

Proposed Experimental Protocol Outline:

  • Preparation of Tin(II) Acrylate: This step would be identical to the one described for the SnA-gr-MMA copolymer synthesis.

  • Copolymerization with Butyl Acrylate:

    • Following the formation of the tin(II) acrylate monomer solution, butyl acrylate would be added as the comonomer.

    • A suitable free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, would be introduced to initiate the polymerization.

    • The reaction would be carried out at an elevated temperature (typically 60-80°C) for a specified duration to achieve a high degree of conversion.

    • The resulting copolymer would then be isolated and purified.

Solubility Characteristics

The solubility of tin(II) acrylate copolymers is a critical property that dictates their processing and application. The polarity of the comonomer and the overall composition of the copolymer chain are key factors influencing solubility.

Qualitative Solubility Observations

Based on available literature, the solubility of tin(II) acrylate copolymers can be summarized as follows:

CopolymerSolvent SystemSolubilityReference
Tin(II) acrylate-methyl methacrylate (SnA-gr-MMA)Organic SolventsLow Solubility[1]
DioxaneSoluble[1]
WaterSwells, does not dissolve[1]
Tributyltin methacrylate-vinyl acetateWaterBecomes insoluble upon hydrolysis[2]
Experimental Protocol for Determining Polymer Solubility

A general procedure for determining the solubility of acrylate copolymers in organic solvents can be adapted to tin(II) acrylate copolymers.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of the dry copolymer (e.g., 10 mg).

  • Solvent Addition: Add a measured volume of the desired organic solvent (e.g., 1 mL) to a vial containing the copolymer.

  • Dissolution:

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture using a shaker or magnetic stirrer at a controlled temperature. Gentle agitation methods like tumbling or rolling are preferred to avoid mechanical degradation of the polymer.

    • Visually inspect the mixture periodically for the disappearance of solid polymer particles. The time required for complete dissolution should be recorded.

  • Observation of Solubility:

    • Soluble: The polymer completely dissolves to form a clear, homogeneous solution.

    • Partially Soluble: Some of the polymer dissolves, but a solid residue remains.

    • Insoluble: The polymer does not dissolve, and may only swell.

  • Quantitative Determination (Gravimetric Method):

    • If the polymer is insoluble or partially soluble, the undissolved portion can be separated by filtration or centrifugation.

    • The separated solid is then dried to a constant weight.

    • The solubility can be calculated based on the initial and final weights of the polymer.

G cluster_solubility Solubility Determination Workflow A Weigh Copolymer B Add Solvent A->B C Agitate at Controlled Temperature B->C D Visual Observation C->D E Soluble (Clear Solution) D->E Yes F Insoluble/Partially Soluble D->F No G Separate Undissolved Polymer F->G H Dry and Weigh Residue G->H I Calculate Solubility H->I

Workflow for determining copolymer solubility.

Thermal Properties

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding the thermal stability and phase transitions of tin(II) acrylate copolymers.

Thermal Analysis of Tin(II) Acrylate-Methyl Methacrylate (SnA-gr-MMA) Copolymer

Thermogravimetric analysis of the SnA-gr-MMA copolymer reveals a multi-stage decomposition process.[1]

TGA Data Summary:

Decomposition StageTemperature Range (°C)Mass Loss (%)Description
1Up to ~339-Initial minor mass loss, likely due to moisture or residual solvent.
2339.39 - 601.7936.06Main decomposition of the organic components of the copolymer.

DTA Data Summary:

Differential Thermal Analysis (DTA) of the SnA-gr-MMA copolymer shows an endothermic process at 246.89°C, corresponding to the decomposition of substances, and an exothermic process at 372.65°C, which is attributed to the formation of metal carbonates and carbides.[1]

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA):

  • Accurately weigh a small sample of the copolymer (typically 5-10 mg) into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

  • Record the mass of the sample as a function of temperature.

Differential Scanning Calorimetry (DSC):

  • Accurately weigh a small sample of the copolymer (typically 5-10 mg) into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a controlled atmosphere.

  • Record the differential heat flow between the sample and the reference as a function of temperature.

G cluster_thermal Thermal Analysis Signaling Pathway cluster_tga TGA cluster_dsc DSC TGA_Sample Copolymer Sample TGA_Heat Controlled Heating TGA_Sample->TGA_Heat TGA_Weight Weight Loss Measurement TGA_Heat->TGA_Weight TGA_Result Thermal Stability Data TGA_Weight->TGA_Result DSC_Sample Copolymer Sample DSC_Heat Controlled Heating DSC_Sample->DSC_Heat DSC_HeatFlow Heat Flow Measurement DSC_Heat->DSC_HeatFlow DSC_Result Phase Transition Data (Tg, Tm) DSC_HeatFlow->DSC_Result

Signaling pathway for thermal analysis.

Conclusion

This technical guide has provided an overview of the synthesis, solubility, and thermal properties of tin(II) acrylate copolymers. The synthesis of a tin(II) acrylate-methyl methacrylate copolymer has been detailed, and a general synthetic approach for other acrylate copolymers has been proposed. While qualitative solubility data indicates that these copolymers exhibit varied solubility depending on the comonomer, a significant lack of quantitative data in the existing literature presents a challenge for precise formulation and application development. The thermal analysis data for the SnA-gr-MMA copolymer provides valuable insights into its stability and decomposition behavior.

For researchers and professionals in drug development, the ability to tune the properties of these copolymers by altering the comonomer and synthesis conditions offers potential for creating novel drug delivery systems. However, further research is critically needed to establish a comprehensive quantitative understanding of their solubility in a wide range of pharmaceutically relevant solvents and to explore the synthesis of a broader array of tin(II) acrylate copolymers. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

A Guide to the Thermal Stability Analysis of Tin(II) Acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation pertinent to the thermal stability analysis of tin(II) acrylate. While specific experimental data for tin(II) acrylate is not extensively available in public literature, this document outlines the established experimental protocols and expected data presentation based on the analysis of analogous metal acrylates and related organometallic compounds.

Introduction to the Thermal Stability of Tin(II) Acrylate

Tin(II) acrylate (Sn(O₂CCH=CH₂)₂) is a metal salt of acrylic acid with potential applications in various fields, including as a precursor for tin-containing polymers and as a catalyst. Its thermal stability is a critical parameter that dictates its storage, handling, and processing conditions, as well as its performance in applications where it may be subjected to elevated temperatures. Thermal analysis techniques are indispensable for characterizing the decomposition behavior of such compounds.

Key Thermal Analysis Techniques

The primary methods for evaluating the thermal stability of tin(II) acrylate are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which the material decomposes and the extent of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses on a compound like tin(II) acrylate are provided below. These protocols are based on standard practices for the thermal analysis of metal-organic compounds and polymers.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Preparation : Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications. A common calibration involves using standard weights and materials with known Curie points.

  • Sample Preparation : Accurately weigh 5-10 mg of tin(II) acrylate powder into a clean, tared TGA pan (typically alumina or platinum).

  • Atmosphere : Select the desired atmosphere, commonly an inert gas like nitrogen or an oxidative gas like air, with a typical flow rate of 20-50 mL/min.

  • Heating Program : Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min.[1][2]

  • Data Acquisition : Record the mass loss as a function of temperature. The resulting data is typically presented as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

  • Sample Preparation : Accurately weigh 2-5 mg of tin(II) acrylate into a DSC pan (typically aluminum) and hermetically seal it. An empty, sealed pan is used as the reference.

  • Atmosphere : Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Heating Program : Heat the sample and reference from a sub-ambient temperature (e.g., -50 °C) to a temperature above the expected decomposition range (e.g., 400 °C) at a controlled heating rate, such as 10 °C/min.

  • Data Acquisition : Record the differential heat flow between the sample and the reference as a function of temperature.

Data Presentation

Quantitative data from thermal analysis should be summarized in clear and structured tables for easy comparison and interpretation. The following tables present hypothetical data for the thermal analysis of tin(II) acrylate, as would be expected from TGA and DSC experiments.

Table 1: Hypothetical TGA Data for Tin(II) Acrylate in a Nitrogen Atmosphere

Decomposition StageTemperature Range (°C)Onset Temperature (T_onset) (°C)Peak Decomposition Temperature (T_peak) (°C)Mass Loss (%)Residual Mass (%)
1150 - 25016521035.564.5
2250 - 40027033020.044.5
3400 - 60042048015.029.5

Table 2: Hypothetical DSC Data for Tin(II) Acrylate in a Nitrogen Atmosphere

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy Change (ΔH) (J/g)
Endotherm (Decomposition)160215-150
Exotherm (Decomposition)26533585
Endotherm (Decomposition)415485-110

Visualization of Processes

Diagrams are crucial for illustrating experimental workflows and proposed chemical pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation start Tin(II) Acrylate Sample weigh_tga Weigh 5-10 mg for TGA start->weigh_tga weigh_dsc Weigh 2-5 mg for DSC start->weigh_dsc tga_analysis TGA Measurement (N2 atm, 10°C/min to 800°C) weigh_tga->tga_analysis dsc_analysis DSC Measurement (N2 atm, 10°C/min to 400°C) weigh_dsc->dsc_analysis tga_data TGA Curve & DTG Curve - Onset Temperatures - Mass Loss % tga_analysis->tga_data dsc_data DSC Thermogram - Peak Temperatures - Enthalpy Changes dsc_analysis->dsc_data interpretation Interpretation of Decomposition Steps & Residue Analysis tga_data->interpretation dsc_data->interpretation

Caption: Workflow for the thermal stability analysis of tin(II) acrylate.

Based on the general decomposition patterns of metal carboxylates and acrylates, a hypothetical decomposition pathway for tin(II) acrylate can be proposed. The initial steps likely involve the loss of the acrylate ligands, followed by further decomposition and potential oxidation of the tin species.

Decomposition_Pathway A Sn(O₂CCH=CH₂)₂ (Tin(II) Acrylate) B Intermediate Species (e.g., SnO, Sn(OH)₂, etc.) A->B Heat (Δ) ~150-400°C C Volatile Organic Fragments (e.g., CO₂, CO, H₂O, acrolein) A->C Heat (Δ) ~150-400°C B->C Further Heating >400°C D Final Residue (e.g., SnO, SnO₂) B->D Further Heating >400°C

Caption: Proposed thermal decomposition pathway for tin(II) acrylate.

Interpretation of Results

The TGA curve for tin(II) acrylate would likely show a multi-step decomposition process. The initial mass loss at lower temperatures can be attributed to the loss of volatile components or the initial breakdown of the acrylate ligands. Subsequent mass loss at higher temperatures would correspond to the further decomposition of intermediate species, ultimately leading to a final residue, which is expected to be a tin oxide (SnO or SnO₂), depending on the atmosphere.

The DSC thermogram would provide complementary information. Endothermic peaks are typically associated with bond-breaking and volatilization, while exothermic peaks may indicate oxidative decomposition or solid-state rearrangements. The correlation of DSC peaks with TGA mass loss steps is crucial for a comprehensive understanding of the decomposition mechanism.

Conclusion

The thermal stability analysis of tin(II) acrylate, employing TGA and DSC, is essential for defining its operational limits and understanding its degradation behavior. Although specific literature data is sparse, the experimental protocols and data interpretation frameworks presented in this guide provide a robust foundation for researchers to conduct and interpret their own thermal analyses of this compound. The hypothetical data and diagrams serve as a practical reference for what can be expected from such studies.

References

An In-depth Technical Guide to the Coordination Chemistry of Tin(II) Acrylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tin(II) acrylate, the salt formed from tin in its +2 oxidation state and acrylic acid, represents a fundamental example of a tin(II) carboxylate. While the broader class of tin(II) carboxylates has found applications as catalysts and precursors for materials, the specific coordination chemistry of tin(II) acrylate is not extensively documented in peer-reviewed literature. This guide provides a comprehensive overview of its expected coordination behavior, drawing parallels with well-characterized analogues such as tin(II) formate and tin(II) acetate. We will explore its synthesis, structural characteristics, spectroscopic signatures, and potential applications, with a particular focus on areas of interest for drug development professionals, such as its role in polymerization of biocompatible materials and the general biological activities of tin compounds.

Introduction to Tin(II) Coordination Chemistry

The coordination chemistry of tin(II) is largely dictated by the presence of a stereochemically active lone pair of 5s² electrons. This results in coordination geometries that are typically distorted from ideal polyhedra. The lone pair occupies a significant volume, leading to lower coordination numbers (commonly 3 or 4) and irregular bond angles. In the solid state, tin(II) compounds often exhibit polymeric structures, with bridging ligands connecting the tin centers.

Carboxylate ligands, such as acrylate, can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bridging fashions. In tin(II) carboxylates, bridging coordination is common, leading to the formation of extended one-, two-, or three-dimensional networks.

Synthesis of Tin(II) Acrylate

Experimental Protocol: Synthesis of Tin(II) Carboxylates

This protocol is a generalized procedure based on the synthesis of other tin(II) carboxylates and should be optimized for tin(II) acrylate.

Objective: To synthesize tin(II) acrylate from a tin(II) salt and acrylic acid.

Materials:

  • Tin(II) chloride (SnCl₂) or Tin(II) oxide (SnO)

  • Acrylic acid (CH₂=CHCOOH)

  • Sodium hydroxide (NaOH)

  • Anhydrous ethanol or other suitable organic solvent

  • Deionized water

Procedure:

  • Preparation of Sodium Acrylate:

    • In a reaction flask, dissolve a stoichiometric amount of sodium hydroxide in deionized water.

    • Slowly add an equimolar amount of acrylic acid to the sodium hydroxide solution with constant stirring in an ice bath to control the exothermic reaction.

    • The resulting solution contains sodium acrylate. This can be used in situ or the salt can be isolated by evaporation of the water.

  • Synthesis of Tin(II) Acrylate:

    • In a separate flask, dissolve tin(II) chloride in a minimal amount of deionized water or an organic solvent like ethanol.

    • Slowly add the aqueous solution of sodium acrylate to the tin(II) chloride solution with vigorous stirring.

    • A white precipitate of tin(II) acrylate should form immediately.

    • Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitate by filtration using a Buchner funnel.

    • Wash the precipitate with deionized water to remove any unreacted starting materials and sodium chloride.

    • Subsequently, wash with a small amount of ethanol or diethyl ether to facilitate drying.

    • Dry the resulting white powder under vacuum at a low temperature to prevent polymerization of the acrylate moiety.

Safety Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis Workflow Diagram

Synthesis_Workflow Experimental Workflow for Tin(II) Acrylate Synthesis cluster_0 Sodium Acrylate Preparation cluster_1 Tin(II) Acrylate Synthesis cluster_2 Isolation and Purification NaOH_sol Dissolve NaOH in H2O Acrylic_acid Add Acrylic Acid NaOH_sol->Acrylic_acid Stoichiometric amount Na_Acrylate_sol Sodium Acrylate Solution Acrylic_acid->Na_Acrylate_sol Precipitation Precipitation Na_Acrylate_sol->Precipitation Slow addition SnCl2_sol Dissolve SnCl2 in solvent SnCl2_sol->Precipitation Stirring Stir for 1-2h Precipitation->Stirring Filtration Filtration Stirring->Filtration Washing Wash with H2O and Ethanol Filtration->Washing Drying Dry under vacuum Washing->Drying Final_Product Tin(II) Acrylate (White Powder) Drying->Final_Product Biological_Pathway Generalized Cytotoxic Signaling of Tin Compounds Tin_Compound Tin Compound Cell_Membrane Cellular Uptake Tin_Compound->Cell_Membrane Intracellular_Accumulation Accumulation in Golgi and Endoplasmic Reticulum Cell_Membrane->Intracellular_Accumulation Disruption Disruption of Organelle Structure and Function Intracellular_Accumulation->Disruption Inhibition_PL Inhibition of Phospholipid Metabolism Disruption->Inhibition_PL Inhibition_Ca Disruption of Ca2+ Homeostasis Disruption->Inhibition_Ca Signal_Transduction Inhibition of Signal Transduction Pathways Inhibition_PL->Signal_Transduction Inhibition_Ca->Signal_Transduction Apoptosis Apoptosis Signal_Transduction->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

An In-depth Technical Guide on the Hydrolysis Behavior of Tin(II) Acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) acrylate, a metal salt of acrylic acid, holds potential in various applications, including as a precursor for tin-containing polymers and materials. In aqueous environments, its utility is intrinsically linked to its stability and hydrolysis behavior. The interaction of tin(II) acrylate with water can lead to the formation of various tin(II) hydroxide species and the release of acrylic acid, influencing the pH and overall composition of the solution. This guide provides a comprehensive overview of the anticipated hydrolysis behavior of tin(II) acrylate, drawing upon the established chemistry of tin(II) compounds and metal carboxylates. Due to the limited availability of direct experimental data on tin(II) acrylate, this document synthesizes information from analogous systems to provide a predictive framework and detailed experimental protocols for its investigation.

The hydrolysis of tin(II) salts in aqueous solutions is a well-documented phenomenon, often resulting in the formation of insoluble basic salts, particularly with heating.[1] This process can be mitigated by the addition of acid.[1][2] The hydrolysis of the tin(II) ion can yield a variety of mononuclear and polynuclear hydroxide complexes, such as SnOH⁺, Sn(OH)₂, [Sn₂(OH)₂]²⁺, and [Sn₃(OH)₄]²⁺.[3] Organotin compounds also undergo hydrolysis, with the extent of the reaction being dependent on the number and nature of the organic substituents.[4]

Synthesis of Tin(II) Acrylate

A general method for the in-situ synthesis of tin(II) acrylate for use in polymerization reactions involves the reaction of a tin(II) salt, such as tin(II) chloride, with an alkali metal acrylate or acrylic acid in the presence of a base. A representative protocol is described below.

Experimental Protocol: Synthesis of Tin(II) Acrylate

Materials:

  • Tin(II) chloride (SnCl₂)

  • Acrylic acid (CH₂=CHCOOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydroquinone (polymerization inhibitor)

  • Anhydrous ethanol (for washing)

  • Anhydrous diethyl ether (for washing)

Procedure:

  • In a reaction flask, dissolve a stoichiometric amount of acrylic acid in deionized water. To prevent polymerization of the acrylic acid, a small amount of an inhibitor like hydroquinone can be added.

  • Slowly add a solution of sodium hydroxide (1 equivalent) to the acrylic acid solution while stirring to form sodium acrylate. The reaction is exothermic and should be cooled in an ice bath.

  • In a separate flask, prepare a solution of tin(II) chloride in deionized water. To prevent premature hydrolysis of the tin(II) salt, a small amount of hydrochloric acid can be added to this solution.

  • Slowly add the tin(II) chloride solution to the sodium acrylate solution with vigorous stirring. A white precipitate of tin(II) acrylate is expected to form.

  • After the addition is complete, continue stirring the mixture for a specified period (e.g., 1-2 hours) at room temperature to ensure complete reaction.

  • Isolate the solid tin(II) acrylate product by vacuum filtration.

  • Wash the product sequentially with deionized water, anhydrous ethanol, and anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the final product under vacuum at a low temperature to avoid decomposition.

Expected Hydrolysis Behavior of Tin(II) Acrylate

The hydrolysis of tin(II) acrylate in aqueous solution is expected to proceed through the attack of water molecules on the tin(II) center, leading to the displacement of the acrylate ligands and the formation of tin(II) hydroxide species and acrylic acid. The overall reaction can be represented as:

Sn(O₂CCH=CH₂)₂(s) + 2H₂O(l) ⇌ Sn(OH)₂(s) + 2CH₂=CHCOOH(aq)

This equilibrium will be highly dependent on the pH of the solution.

  • Acidic Conditions (pH < 4): In acidic solutions, the hydrolysis of tin(II) acrylate is expected to be suppressed. The excess H⁺ ions will shift the equilibrium to the left, favoring the stable tin(II) acrylate.

  • Neutral to Mildly Acidic Conditions (pH 4-7): In this range, hydrolysis will likely occur, leading to the formation of various soluble and insoluble tin(II) hydroxy species. The release of acrylic acid will cause a decrease in the pH of the solution.

  • Alkaline Conditions (pH > 7): Under alkaline conditions, the hydrolysis is expected to be extensive, leading to the formation of stannite ions, such as [Sn(OH)₃]⁻ and [Sn(OH)₄]²⁻, which are soluble.

The hydrolysis process is likely to involve the formation of intermediate tin(II) hydroxy acrylate species before complete hydrolysis to tin(II) hydroxide.

Quantitative Analysis of Hydrolysis

Equilibrium Reactionlog K (at 25 °C, infinite dilution)
Sn²⁺ + H₂O ⇌ SnOH⁺ + H⁺-3.40
Sn²⁺ + 2H₂O ⇌ Sn(OH)₂(aq) + 2H⁺-7.06
Sn²⁺ + 3H₂O ⇌ Sn(OH)₃⁻ + 3H⁺-16.61
2Sn²⁺ + 2H₂O ⇌ Sn₂(OH)₂²⁺ + 2H⁺-4.77
3Sn²⁺ + 4H₂O ⇌ Sn₃(OH)₄²⁺ + 4H⁺-6.88
Sn(OH)₂(s) ⇌ Sn²⁺ + 2OH⁻-25.8

Table 1: Equilibrium constants for the hydrolysis of the aqueous tin(II) ion.[5]

These values can be used to estimate the speciation of tin(II) in solution at different pH values, which will be a key factor in understanding the hydrolysis of tin(II) acrylate.

Experimental Protocols for Studying Hydrolysis

The following are detailed experimental protocols that can be adapted to study the hydrolysis behavior of tin(II) acrylate.

Potentiometric Titration for Determining Hydrolysis Constants

This method involves titrating a solution of tin(II) acrylate with a standard acid or base and monitoring the change in pH.

Materials and Equipment:

  • Tin(II) acrylate

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)

  • High-purity deionized water (degassed to remove CO₂)

  • pH meter with a combination glass electrode

  • Autotitrator or manual titration setup

  • Thermostatted reaction vessel

  • Inert gas (e.g., nitrogen or argon) supply

Procedure:

  • Prepare a stock solution of tin(II) acrylate of known concentration in a slightly acidified aqueous medium to prevent initial hydrolysis.

  • Transfer a known volume of the tin(II) acrylate solution to the thermostatted reaction vessel.

  • Maintain a constant ionic strength by adding a background electrolyte (e.g., NaCl or KNO₃).

  • Purge the solution with an inert gas to prevent oxidation of Sn(II) to Sn(IV).

  • Allow the system to equilibrate at the desired temperature.

  • Titrate the solution with the standardized NaOH solution, adding small increments of titrant and recording the pH after each addition. Allow the pH to stabilize before recording the reading.

  • Continue the titration until a significant change in pH is observed, indicating the completion of the hydrolysis reactions.

  • The collected data (volume of titrant vs. pH) can be analyzed using computer programs to determine the hydrolysis constants of the various tin(II) species formed.

NMR Spectroscopy for Monitoring Hydrolysis Kinetics

¹H and ¹¹⁹Sn NMR spectroscopy can be used to monitor the hydrolysis of tin(II) acrylate over time by observing the changes in the chemical shifts and intensities of the signals corresponding to the acrylate ligand and the tin species.

Materials and Equipment:

  • Tin(II) acrylate

  • D₂O or a suitable deuterated solvent mixture

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a solution of tin(II) acrylate in the chosen deuterated solvent in an NMR tube.

  • Acquire an initial NMR spectrum (¹H and ¹¹⁹Sn) at time t=0.

  • Monitor the reaction at regular time intervals by acquiring subsequent NMR spectra.

  • The disappearance of the acrylate proton signals and the appearance of new signals corresponding to free acrylic acid and various tin-hydroxy species can be integrated to determine their respective concentrations over time.

  • The kinetic data can then be used to determine the rate law and rate constants for the hydrolysis reaction.

HPLC Analysis of Released Acrylic Acid

High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of acrylic acid released during the hydrolysis of tin(II) acrylate.

Materials and Equipment:

  • Tin(II) acrylate

  • Deionized water

  • HPLC system with a UV detector

  • A suitable reverse-phase HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of water, acetonitrile, and an acid like phosphoric acid to suppress ionization of acrylic acid)[2]

  • Acrylic acid standards of known concentrations

Procedure:

  • Prepare a series of aqueous solutions of tin(II) acrylate at different pH values or as a function of time.

  • At specified time points, take an aliquot of the reaction mixture and quench the reaction if necessary (e.g., by acidification).

  • Filter the sample to remove any solid tin species.

  • Inject a known volume of the filtered sample into the HPLC system.

  • Detect the acrylic acid peak at a suitable wavelength (e.g., 210 nm).[2]

  • Quantify the concentration of acrylic acid by comparing the peak area with a calibration curve generated from the acrylic acid standards.

Visualizations

Hydrolysis Pathway of Tin(II) Acrylate

HydrolysisPathway SnA2 Tin(II) Acrylate Sn(O₂CCH=CH₂)₂ H2O1 + H₂O SnA2->H2O1 Intermediate Intermediate Species [Sn(OH)(O₂CCH=CH₂)] H2O2 + H₂O Intermediate->H2O2 Acrylate1 - CH₂=CHCOO⁻ Intermediate->Acrylate1 SnOH2 Tin(II) Hydroxide Sn(OH)₂ Acrylate2 - CH₂=CHCOO⁻ SnOH2->Acrylate2 AcrylicAcid Acrylic Acid 2 CH₂=CHCOOH H2O1->Intermediate H2O2->SnOH2 Acrylate1->AcrylicAcid Acrylate2->AcrylicAcid

Caption: Proposed hydrolysis pathway of tin(II) acrylate.

Experimental Workflow for Hydrolysis Study

ExperimentalWorkflow start Start: Prepare Tin(II) Acrylate Solution hydrolysis Induce Hydrolysis (Vary pH, Temp, Time) start->hydrolysis sampling Sample Aliquots at Time Intervals hydrolysis->sampling analysis Analytical Techniques sampling->analysis potentiometry Potentiometric Titration (Determine Hydrolysis Constants) analysis->potentiometry nmr NMR Spectroscopy (Monitor Kinetics) analysis->nmr hplc HPLC (Quantify Acrylic Acid) analysis->hplc data Data Analysis and Interpretation potentiometry->data nmr->data hplc->data end End: Characterize Hydrolysis Behavior data->end

Caption: Workflow for investigating tin(II) acrylate hydrolysis.

Conclusion

While direct experimental data on the hydrolysis of tin(II) acrylate is currently scarce, a comprehensive understanding of its behavior can be inferred from the well-established chemistry of tin(II) salts and carboxylates. This guide provides a foundational understanding of the expected hydrolysis pathways and offers detailed experimental protocols that can be employed to systematically investigate this process. For researchers in materials science and drug development, a thorough characterization of the hydrolysis of tin(II) acrylate is crucial for predicting its stability, reactivity, and potential applications in aqueous environments. The provided methodologies offer a robust starting point for such investigations, enabling the generation of valuable data to fill the current knowledge gap.

References

In-Depth Technical Guide to Tin(II) Acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) acrylate, also known as stannous acrylate, is an organotin compound with the chemical formula C₆H₆O₄Sn. As a derivative of acrylic acid, it holds potential as a monomer for the synthesis of functional polymers and materials. Organotin compounds, in general, are utilized in a variety of applications, including as catalysts, stabilizers, and biocidal agents. This guide provides a comprehensive overview of the available technical information for tin(II) acrylate, with a focus on its chemical identifiers, synthesis, and known applications, structured for a scientific audience.

Chemical Identifiers and Properties

A summary of the key identifiers and computed properties for tin(II) acrylate is provided below. This data is essential for substance identification, regulatory compliance, and theoretical modeling.[1][2]

Identifier TypeValue
CAS Number 94275-72-6
Molecular Formula C₆H₆O₄Sn
Molecular Weight 260.82 g/mol [1]
IUPAC Name prop-2-enoate;tin(2+)[1]
Synonyms Stannous acrylate, Tin(2+) diacrylate
EC Number 304-460-6
PubChem CID 57356749[1]
InChI InChI=1S/2C3H4O2.Sn/c21-2-3(4)5;/h22H,1H2,(H,4,5);/q;;+2/p-2[1]
InChIKey FBXAIBZEZGSAAK-UHFFFAOYSA-L[1]
Canonical SMILES C=CC(=O)[O-].C=CC(=O)[O-].[Sn+2][1]

Synthesis of Tin(II) Acrylate

The synthesis of tin(II) acrylate can be achieved through the reaction of a soluble tin(II) salt with acrylic acid or an acrylate salt. A detailed experimental protocol is described below, adapted from the synthesis of metal acrylates for copolymerization.[3]

Experimental Protocol: Synthesis from Tin(II) Chloride

Materials:

  • Acrylic acid (CH₂=CHCOOH)

  • Sodium hydroxide (NaOH)

  • Tin(II) chloride (SnCl₂)

  • Hydroquinone (as a polymerization inhibitor)

  • Distilled water

Procedure:

  • In a reaction flask, dissolve 16 g of sodium hydroxide in 150 ml of distilled water with stirring.

  • To prevent premature polymerization of the acrylic acid, add a small amount of hydroquinone to the flask.

  • Slowly add 49.7 g of acrylic acid dropwise to the sodium hydroxide solution. The temperature should be maintained between 35-40°C. Continue stirring for one hour until the alkali is completely dissolved, forming sodium acrylate.

  • To the resulting sodium acrylate solution, add 22 g of tin(II) chloride salt.

  • Heat the mixture to 50°C and continue stirring until the tin(II) chloride is completely dissolved and the reaction is complete. The final product is an aqueous solution of tin(II) acrylate.

A similar synthetic strategy involves the direct reaction of tin(II) chloride with methacrylic acid in an appropriate solvent like ethanol to produce tin(II) methacrylate, suggesting a general pathway for the synthesis of tin(II) carboxylates.[4]

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation of Sodium Acrylate cluster_reaction Formation of Tin(II) Acrylate NaOH Sodium Hydroxide (16g) Sodium_Acrylate Sodium Acrylate Solution NaOH->Sodium_Acrylate H2O Distilled Water (150ml) H2O->Sodium_Acrylate Acrylic_Acid Acrylic Acid (49.7g) Acrylic_Acid->Sodium_Acrylate Hydroquinone Hydroquinone Hydroquinone->Sodium_Acrylate Tin_Acrylate Tin(II) Acrylate Solution Sodium_Acrylate->Tin_Acrylate Reaction at 50°C SnCl2 Tin(II) Chloride (22g) SnCl2->Tin_Acrylate

Caption: Synthesis workflow for tin(II) acrylate.

Applications and Research

While specific applications of tin(II) acrylate in drug development are not well-documented in publicly available literature, organotin compounds, in general, have been investigated for their biological activities. Organotin(IV) carboxylates, for instance, have been reviewed for their potential as antitumoral and antimicrobial agents. The biological activity of these compounds is often attributed to the interaction of the tin cation with biological macromolecules.

In materials science, tin(II) acrylate serves as a monomer in polymerization reactions. One documented application involves its use in the synthesis of a tin-acrylate/methacryloxypropyltrimethoxysilane copolymer, which acts as a binder for roofing granules.[5] Tin(II) compounds, such as tin(II) octoate, are also widely used as catalysts in ring-opening polymerization, for example, in the synthesis of polylactide (PLA) and other polyesters for biomedical applications.[6][7]

Polymerization Workflow Example

The following diagram illustrates a general workflow for the copolymerization of a tin-acrylate monomer.

Polymerization_Workflow cluster_reactants Reactant Mixture cluster_process Polymerization Process Tin_Acrylate_Monomer Tin-Acrylate Monomer Mixing Uniform Coating on Substrate Tin_Acrylate_Monomer->Mixing Comonomer Co-monomer (e.g., Methacryloxypropyltrimethoxysilane) Comonomer->Mixing Initiator Initiator (e.g., Benzoyl Peroxide) Initiator->Mixing Solvent Solvent (e.g., Benzene) Solvent->Mixing Initiation Thermal Initiation (e.g., 80°C) Mixing->Initiation Curing Curing Initiation->Curing Final_Product Tin-Acrylate Copolymer Curing->Final_Product

Caption: General workflow for tin-acrylate copolymerization.

Conclusion

Tin(II) acrylate is a specialty chemical with established identifiers and synthesis routes. While its primary documented applications are in materials science, particularly in the formation of copolymers, the broader family of organotin compounds has been a subject of interest in medicinal chemistry. For researchers in drug development, tin(II) acrylate could be of interest as a precursor for novel organotin-containing polymers or as a standalone compound for biological screening. Further research is required to elucidate its specific biological activities and potential therapeutic applications.

References

Tin(II) Acrylate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Tin(II) acrylate, with the chemical formula Sn(C₃H₃O₂)₂, is a metal-organic compound that holds potential in various scientific and pharmaceutical applications. This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of tin(II) acrylate, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential relevance in drug development, particularly in oncology. While specific experimental data for tin(II) acrylate is limited in publicly available literature, this guide consolidates computed data and draws parallels from closely related tin(II) carboxylates to offer a thorough resource for researchers.

Physicochemical Properties

Physical Properties

Quantitative data for tin(II) acrylate is summarized in the table below. It is important to note that most of these values are computationally derived and await experimental verification.

PropertyValueSource
Molecular Formula C₆H₆O₄SnPubChem[1]
Molecular Weight 260.82 g/mol PubChem[1]
IUPAC Name tin(II) prop-2-enoatePubChem[1]
CAS Number 94275-72-6PubChem[1][2]
Appearance Expected to be a white solidInferred from other tin(II) carboxylates
Solubility Expected to have low solubility in water and non-polar organic solvents, but may be soluble in coordinating solvents.Inferred from general properties of tin salts[3]
Chemical Properties

Tin(II) acrylate's chemical behavior is dictated by the tin(II) center and the acrylate ligands.

  • Oxidation State: The tin atom is in the +2 oxidation state, making it susceptible to oxidation to the more stable tin(IV) state, especially in the presence of atmospheric oxygen.[4]

  • Coordination Chemistry: The tin(II) ion can form various coordination complexes. The acrylate ligand can act as a bidentate or bridging ligand, potentially leading to polymeric structures.

  • Reactivity of the Acrylate Moiety: The vinyl groups of the acrylate ligands are susceptible to polymerization, which can be initiated by heat, light, or radical initiators.[5] This property is relevant for its use in polymer chemistry.

  • Hydrolysis: Like many tin(II) salts, tin(II) acrylate is expected to be sensitive to moisture and may undergo hydrolysis.

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of tin(II) acrylate are not well-documented. However, based on established methods for other tin(II) carboxylates and acrylates, the following protocols can be proposed.

Synthesis of Tin(II) Acrylate

A plausible route for the synthesis of tin(II) acrylate is the direct reaction of tin(II) oxide with acrylic acid. This method avoids the introduction of halide impurities often associated with syntheses starting from tin(II) chloride.[6][7]

Reaction Scheme:

SnO + 2 CH₂=CHCOOH → Sn(OOCCH=CH₂)₂ + H₂O

Materials:

  • Tin(II) oxide (SnO)

  • Acrylic acid (CH₂=CHCOOH), freshly distilled to remove inhibitors

  • Anhydrous toluene (or another suitable inert solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add tin(II) oxide (1 molar equivalent).

  • Add anhydrous toluene to the flask to create a slurry.

  • Under a continuous flow of inert gas, add freshly distilled acrylic acid (2.2 molar equivalents) dropwise to the stirred slurry at room temperature. A slight excess of acrylic acid is used to ensure complete reaction of the tin(II) oxide.

  • After the addition is complete, heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by observing the cessation of water collection.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solid tin(II) acrylate product can be isolated by filtration under an inert atmosphere.

  • Wash the product with anhydrous toluene to remove any unreacted acrylic acid.

  • Dry the product under vacuum to obtain pure tin(II) acrylate.

Workflow for the Synthesis of Tin(II) Acrylate:

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Synthesis Steps cluster_workup Work-up and Isolation cluster_end Final Product start1 Tin(II) Oxide (SnO) setup Three-necked flask under inert atmosphere start1->setup start2 Acrylic Acid step2 Dropwise addition of Acrylic Acid start2->step2 start3 Anhydrous Toluene start3->setup step1 Add SnO and Toluene setup->step1 step1->step2 step3 Reflux with azeotropic removal of water step2->step3 step4 Cool to room temperature step3->step4 workup1 Filtration under inert atmosphere step4->workup1 workup2 Wash with anhydrous Toluene workup1->workup2 workup3 Dry under vacuum workup2->workup3 end_product Pure Tin(II) Acrylate workup3->end_product

Caption: Workflow for the synthesis of tin(II) acrylate.

Characterization Methods

Objective: To identify the functional groups present in tin(II) acrylate and confirm the formation of the carboxylate salt.

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected Spectra:

  • Absence of broad O-H stretch: The broad O-H stretching vibration characteristic of the carboxylic acid dimer (around 2500-3300 cm⁻¹) should be absent.

  • Carboxylate stretches: The strong C=O stretching vibration of acrylic acid (around 1700 cm⁻¹) will be replaced by two characteristic asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group, typically in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate ligand.

  • C=C stretch: The C=C stretching vibration of the acrylate moiety is expected around 1635 cm⁻¹.[5]

Objective: To elucidate the molecular structure of tin(II) acrylate in solution.

Solvent: A suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or D₂O (if soluble), should be used.

Expected ¹H NMR Spectra:

  • Vinyl protons: The protons of the vinyl group (CH₂=CH) are expected to appear as a multiplet in the region of 5.5-6.5 ppm.

  • Absence of carboxylic acid proton: The acidic proton of acrylic acid (typically >10 ppm) will be absent.

Expected ¹³C NMR Spectra:

  • Carbonyl carbon: The carboxylate carbon (COO⁻) is expected to appear in the range of 170-180 ppm.

  • Vinyl carbons: The carbons of the vinyl group (CH₂=CH) are expected in the region of 125-135 ppm.

Expected ¹¹⁹Sn NMR Spectra:

  • Chemical Shift: The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its coordination environment and oxidation state. For tin(II) compounds, the chemical shifts are typically found in a broad range, often to high frequency (positive ppm values) relative to the standard tetramethyltin. Solid-state NMR studies of other tin(II) compounds have shown a large chemical shift anisotropy, which is indicative of the stereochemically active lone pair of electrons on the tin atom.[8][9]

Objective: To determine the thermal stability and decomposition profile of tin(II) acrylate.

Procedure:

  • Thermogravimetric Analysis (TGA): A small sample is heated at a constant rate in an inert atmosphere (e.g., nitrogen). The weight loss as a function of temperature is recorded. This can reveal the decomposition temperature and the nature of the decomposition products.

  • Differential Scanning Calorimetry (DSC): The sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference. This can identify phase transitions such as melting, as well as exothermic or endothermic decomposition processes. For other metal acrylates, decomposition often begins above 200 °C.[5]

Relevance in Drug Development

Tin-based compounds have garnered significant interest as potential therapeutic agents, particularly in the field of oncology.[10][11] While much of the research has focused on organotin(IV) compounds, the unique properties of tin(II) compounds also warrant investigation.

Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of tin compounds against various cancer cell lines.[4][10] The proposed mechanisms of action often involve interaction with cellular macromolecules and the induction of programmed cell death (apoptosis).

Potential Mechanisms of Action:

  • DNA Interaction: Tin complexes have been shown to interact with DNA, which can lead to the inhibition of DNA replication and transcription, ultimately triggering cell death.[10] The phosphate backbone of DNA is a potential binding site.

  • Induction of Apoptosis: A key mechanism of anticancer activity for many tin compounds is the induction of apoptosis.[12][13][14] This can occur through various signaling pathways.

Signaling Pathways

The interaction of tin compounds with cellular signaling pathways is a critical area of research for understanding their therapeutic potential.

  • p53 Pathway: Some organotin compounds have been shown to induce apoptosis through the activation of the p53 tumor suppressor pathway.[10][15] p53 plays a crucial role in cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage.

  • Mitochondrial Pathway: Tin-based complexes can induce apoptosis via the mitochondrial-mediated pathway, which involves the release of cytochrome c and the activation of caspases.[10]

  • Other Kinase Pathways: Tin compounds may also modulate other signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 and JNK1 pathways.[12]

Signaling Pathway for Tin-Induced Apoptosis:

G cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_pathway Signaling Cascade cluster_outcome Outcome stimulus Tin(II) Acrylate dna_damage DNA Interaction / Damage stimulus->dna_damage ros Reactive Oxygen Species (ROS) Generation stimulus->ros p53 p53 Activation dna_damage->p53 mitochondria Mitochondrial Stress ros->mitochondria p53->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A potential signaling pathway for tin-induced apoptosis.

Conclusion

Tin(II) acrylate is a compound with interesting chemical properties and potential applications in materials science and drug development. While direct experimental data is sparse, this guide provides a solid foundation for researchers by consolidating computed data, proposing robust experimental protocols based on analogous compounds, and contextualizing its potential therapeutic relevance. Further experimental investigation is necessary to fully elucidate the properties and biological activity of tin(II) acrylate, which may pave the way for its application in novel therapeutic strategies.

References

Methodological & Application

Application Notes: Tin(II) Acrylate and its Analogs in Polymerization Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tin(II) carboxylates are a versatile class of catalysts widely employed in the chemical industry for various polymerization reactions. While direct literature on tin(II) acrylate is sparse, its analogs, particularly tin(II) 2-ethylhexanoate (Sn(Oct)₂) and tin(II) acetate (SnAc₂), are benchmark catalysts for the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polyesters such as polylactide (PLA) and polycaprolactone (PCL).[1][2][3] This document provides an overview of the applications, mechanisms, and experimental protocols related to the use of tin(II) carboxylates in polymerization catalysis, with a focus on their utility for researchers, scientists, and drug development professionals.

Catalytic Applications

The primary application of tin(II) carboxylates is in the controlled synthesis of high molecular weight polyesters through ROP.[2][3] These materials are of significant interest in the biomedical field for applications such as drug delivery vehicles, biodegradable sutures, and tissue engineering scaffolds.[4]

  • Ring-Opening Polymerization (ROP) of Cyclic Esters: Tin(II) carboxylates are highly efficient catalysts for the ROP of lactide, ε-caprolactone, and other cyclic esters.[2][5] They are favored in industrial processes due to their high catalytic activity, solubility in common monomers and solvents, and the ability to produce polymers with controlled molecular weights and narrow polydispersity when used with a co-initiator like an alcohol.[3]

  • Polyurethane Production: Tin(II) 2-ethylhexanoate serves as a gelling catalyst in the formation of flexible polyurethane foams by facilitating the reaction between isocyanates and polyols.[2]

  • Radical Polymerization: Tin(II) methacrylate, a close analog of tin(II) acrylate, has been noted for its ability to initiate radical polymerization of methacrylate monomers.[6] This suggests that tin(II) acrylate could potentially be used in similar radical polymerization processes.[6]

Mechanism of Catalysis in Ring-Opening Polymerization

The most accepted mechanism for the ROP of cyclic esters catalyzed by tin(II) carboxylates in the presence of an alcohol co-initiator is the coordination-insertion mechanism .

The process can be summarized in the following steps:

  • Initiator Formation: The tin(II) carboxylate reacts with an alcohol (ROH) to form a tin(II) alkoxide, which is the true initiating species.

  • Coordination: The cyclic ester monomer coordinates to the tin center of the tin(II) alkoxide.

  • Insertion: The acyl-oxygen bond of the cyclic ester is cleaved, and the monomer is inserted into the tin-alkoxide bond. This regenerates the alkoxide end-group, which can then attack the next monomer.

  • Propagation: The polymer chain grows by sequential insertion of monomer units.

Below is a diagram illustrating the coordination-insertion mechanism for the polymerization of lactide initiated by a tin(II) alkoxide.

G cluster_initiation Initiation cluster_propagation Propagation Sn(OR)2 Tin(II) Alkoxide (Active Initiator) Coordination Coordination of Monomer to Sn Sn(OR)2->Coordination Reacts with Lactide Lactide Monomer Lactide->Coordination Insertion Ring-Opening and Monomer Insertion Coordination->Insertion Leads to Growing_Chain Growing Polymer Chain with Sn-Alkoxide End-Group Insertion->Growing_Chain Coordination2 Coordination Growing_Chain->Coordination2 Reacts with Next_Lactide Next Lactide Monomer Next_Lactide->Coordination2 Coordination2->Insertion Leads to G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Dry_Glassware Flame-dry glassware under inert atmosphere Weigh_Reagents Weigh catalyst, monomer, and co-initiator Dry_Glassware->Weigh_Reagents Add_Reagents Add reagents to reaction vessel Weigh_Reagents->Add_Reagents Heat_Stir Heat to reaction temperature with stirring Add_Reagents->Heat_Stir Monitor Monitor reaction progress (e.g., by taking aliquots) Heat_Stir->Monitor Quench Quench reaction (if necessary) Monitor->Quench Purify Purify polymer (e.g., precipitation) Quench->Purify Characterize Characterize polymer (SEC, NMR, etc.) Purify->Characterize

References

Application Notes and Protocols: Tin Acrylate Copolymers in Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: The application of tin acrylate copolymers in hydrogels for biomedical purposes, such as drug delivery and tissue engineering, represents a novel and largely unexplored area of research. A thorough review of current scientific literature reveals a significant scarcity of studies focused on this specific application. While the synthesis of organotin polymers and acrylate-based hydrogels is well-documented for various industrial and biomedical uses respectively, their combination for in-body applications is not established.

The protocols and data presentation formats provided below are therefore intended as a foundational guide for researchers venturing into this innovative field. They are based on established methodologies for the synthesis and characterization of acrylate-based hydrogels. Any research involving organotin-based polymers for biomedical applications must be preceded by rigorous biocompatibility and toxicity assessments, given the known toxicological concerns associated with some organotin compounds.

Potential Applications and Rationale

Tin acrylate copolymers could potentially offer unique properties to hydrogel systems due to the presence of the tin moiety. These may include:

  • Modulated Drug Release: The tin atom could interact with certain drug molecules, potentially leading to a more controlled and sustained release profile.

  • Enhanced Mechanical Properties: The incorporation of a metal atom into the polymer backbone might influence the cross-linking density and mechanical strength of the hydrogel.

  • Imaging Capabilities: Certain tin isotopes could be explored for non-invasive imaging and tracking of the hydrogel depot in vivo.

Experimental Protocols

Synthesis of a Generic Tin Acrylate Copolymer Hydrogel

This protocol describes a general method for the free-radical polymerization of a hydrogel from a hypothetical tin-containing acrylate monomer and a standard acrylic monomer. Note: The specific tin acrylate monomer would need to be synthesized and characterized separately.

Materials:

  • Tin-containing acrylate monomer (e.g., Tributyltin acrylate)

  • Acrylic acid (AA)

  • N,N'-methylenebis(acrylamide) (MBA) as a cross-linker

  • Ammonium persulfate (APS) as an initiator

  • Deionized water

  • Nitrogen gas

Procedure:

  • In a reaction vessel, dissolve the desired amounts of the tin-containing acrylate monomer and acrylic acid in deionized water.

  • Add the cross-linker, MBA, to the monomer solution and stir until completely dissolved. The concentration of MBA will influence the swelling and mechanical properties of the hydrogel.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator, APS, to the solution and continue to stir under a nitrogen atmosphere.

  • Pour the reaction mixture into a mold (e.g., between two glass plates with a spacer) or into vials.

  • Allow the polymerization to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).

  • After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers, cross-linker, and initiator.

  • The purified hydrogel can then be lyophilized for storage or used directly for characterization studies.

Swelling Studies

Objective: To determine the water uptake capacity of the hydrogel.

Procedure:

  • A pre-weighed, lyophilized sample of the hydrogel (Wd) is immersed in a buffer solution of interest (e.g., phosphate-buffered saline, pH 7.4) at a specific temperature (e.g., 37°C).

  • At regular time intervals, the hydrogel is removed from the buffer, gently blotted with filter paper to remove excess surface water, and weighed (Ws).

  • The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

  • The experiment is continued until the hydrogel reaches a constant weight, indicating that equilibrium swelling has been achieved.

In-Vitro Drug Release Study

Objective: To evaluate the release kinetics of a model drug from the hydrogel.

Procedure:

  • A known amount of the lyophilized hydrogel is loaded with a model drug (e.g., a small molecule drug or a protein) by incubating it in a concentrated drug solution for a predetermined time.

  • The drug-loaded hydrogel is then washed briefly to remove surface-adsorbed drug.

  • The hydrogel is placed in a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.

  • At specific time points, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • The concentration of the drug in the withdrawn aliquots is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • The cumulative percentage of drug release is calculated and plotted against time.

Data Presentation

Quantitative data from characterization studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: Swelling Behavior of Tin Acrylate Copolymer Hydrogels

Hydrogel FormulationMonomer Ratio (Tin Acrylate:AA)Cross-linker Conc. (mol%)Equilibrium Swelling Ratio (%)
H11:91Value
H22:81Value
H31:92Value
H42:82Value

Table 2: Drug Loading and Release Characteristics

Hydrogel FormulationDrug Loading (mg drug/g hydrogel)Encapsulation Efficiency (%)Cumulative Release at 24h (%)Release Half-life (t1/2)
H1ValueValueValueValue
H2ValueValueValueValue
H3ValueValueValueValue
H4ValueValueValueValue

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel hydrogel for drug delivery applications.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing Monomer_Selection Monomer Selection (Tin Acrylate, Acrylic Acid) Polymerization Free-Radical Polymerization Monomer_Selection->Polymerization Swelling Swelling Studies Purification Washing & Purification Polymerization->Purification Lyophilization Lyophilization Purification->Lyophilization Lyophilization->Swelling Mechanical Mechanical Testing Lyophilization->Mechanical Morphology SEM/Microscopy Lyophilization->Morphology Drug_Loading Drug Loading Lyophilization->Drug_Loading Biocompatibility Cytotoxicity Assays (e.g., MTT) Lyophilization->Biocompatibility InVitro_Release In-Vitro Release Studies Drug_Loading->InVitro_Release

Caption: Workflow for hydrogel synthesis and evaluation.

Drug Release Mechanism

This diagram illustrates the logical relationship of factors influencing drug release from a hydrogel matrix.

G Drug_Release Drug Release Rate Diffusion Diffusion Diffusion->Drug_Release Swelling Swelling Swelling->Drug_Release Mesh_Size Hydrogel Mesh Size Swelling->Mesh_Size Degradation Degradation Degradation->Drug_Release Interaction Drug-Polymer Interaction Interaction->Drug_Release Bond_Strength Interaction Strength (e.g., with Tin) Interaction->Bond_Strength Mesh_Size->Diffusion Drug_Size Drug Molecular Size Drug_Size->Diffusion Crosslink Cross-linking Density Crosslink->Mesh_Size Hydrophilicity Polymer Hydrophilicity Hydrophilicity->Swelling

Application Notes and Protocols: Copolymerization of Tin Acrylate with Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the copolymerization of tin acrylate monomers with methyl methacrylate (MMA). Organotin-containing polymers are of significant interest due to their unique properties and potential applications in various fields, including as biocidal materials, polymer stabilizers, and controlled-release drug delivery systems.[1][2][3][4] This guide outlines the synthesis of a representative tin acrylate monomer, tributyltin methacrylate (TBTM), followed by its free-radical copolymerization with MMA. Detailed characterization techniques and a summary of relevant quantitative data from the literature are presented to assist researchers in synthesizing and evaluating these specialized copolymers.

Introduction

The incorporation of organotin moieties into polymer chains can impart a range of desirable properties, including thermal stability and biological activity.[2] The copolymerization of tin-containing monomers, such as tin acrylates, with conventional monomers like methyl methacrylate (MMA) allows for the tailoring of these properties by adjusting the copolymer composition. Copolymers of tributyltin methacrylate (TBTM) and MMA have been shown to behave in a nearly ideal fashion during polymerization. This predictable reactivity is advantageous for controlling the microstructure and, consequently, the macroscopic properties of the resulting material. These copolymers are amorphous solids when properly dried.[5]

Potential applications for these materials are diverse. The biological activity of organotin compounds has led to their investigation as potential anticancer agents and for drug delivery systems.[1][3][4] Furthermore, organotin compounds have been utilized as stabilizers for polymers like PVC.[2]

Experimental Protocols

Synthesis of Tributyltin Methacrylate (TBTM) Monomer

This protocol describes a common method for synthesizing tributyltin methacrylate.

Materials:

  • Methacrylic acid

  • Bis(tri-n-butyltin) oxide

  • Toluene (or another suitable solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a condenser and a Dean-Stark trap, dissolve methacrylic acid and a stoichiometric amount of bis(tri-n-butyltin) oxide in toluene.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is produced.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation.

  • Characterize the purified tributyltin methacrylate monomer using ¹H-NMR and FTIR spectroscopy to confirm its structure and purity.

Free-Radical Copolymerization of TBTM with MMA

This protocol outlines the free-radical copolymerization of the synthesized TBTM with MMA.

Materials:

  • Tributyltin methacrylate (TBTM)

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

  • Solvent (e.g., toluene, xylene, or bulk polymerization)[6]

  • Methanol (for precipitation)

  • Schlenk line or nitrogen/argon source

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Constant temperature bath

Procedure:

  • Purify the MMA monomer by passing it through an alumina column to remove the inhibitor.[7]

  • In a Schlenk flask, dissolve the desired molar ratios of TBTM and MMA in the chosen solvent. A total monomer concentration of around 2 mol/L is a common starting point.[8]

  • Add the initiator (e.g., AIBN) to the monomer solution. The initiator concentration is typically in the range of 10⁻³ to 10⁻² mol/L.

  • De-gas the reaction mixture by subjecting it to several freeze-pump-thaw cycles or by bubbling with an inert gas (nitrogen or argon) to remove oxygen, which can inhibit the polymerization.[8]

  • Place the sealed flask in a constant temperature bath set to the desired reaction temperature (e.g., 60-70 °C).[5]

  • Allow the polymerization to proceed for a specific time. To determine reactivity ratios, it is crucial to keep the conversion low (typically below 15% wt/wt).[8]

  • Stop the reaction by cooling the flask in an ice bath.

  • Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring.[6]

  • Filter the precipitated polymer and wash it with fresh non-solvent to remove unreacted monomers and initiator residues.

  • Dry the copolymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.[8]

Characterization of the Copolymer

3.1. Composition Analysis:

  • Tin Analysis: The copolymer composition can be determined by analyzing the tin content using techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).[5]

  • ¹H-NMR Spectroscopy: The molar fraction of each monomer in the copolymer can be determined by integrating the characteristic proton signals of the TBTM and MMA units.

3.2. Structural Analysis:

  • FTIR Spectroscopy: Confirm the incorporation of both monomers into the copolymer chain by identifying their characteristic functional group vibrations.

3.3. Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.

3.4. Thermal Properties:

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the copolymer by measuring its weight loss as a function of temperature.[9]

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the copolymer.[9]

Data Presentation

Table 1: Reactivity Ratios for the Copolymerization of Tributyltin Methacrylate (M₁) with Methyl Methacrylate (M₂)

r₁r₂r₁ * r₂Temperature (°C)MethodReference
0.791.00.7960Not Specified[5]

The product of the reactivity ratios (r₁r₂) being close to unity suggests an ideal copolymerization behavior, indicating a random incorporation of both monomers into the polymer chain.[5]

Table 2: Thermal Properties of Poly(methyl methacrylate) (PMMA)

PropertyValueConditionsReference
Glass Transition Temperature (Tg)~105 °C-[9]
Decomposition TemperatureOnset ~250-300 °CInert Atmosphere[9][10]

Note: The thermal properties of the copolymer will vary depending on its composition. Generally, the incorporation of bulky side groups can influence the Tg and thermal stability.[9]

Visualizations

experimental_workflow cluster_monomer_synthesis Monomer Synthesis cluster_copolymerization Copolymerization cluster_characterization Characterization reactants_m Methacrylic Acid + Bis(tri-n-butyltin) oxide reaction_m Esterification in Toluene (Reflux with Dean-Stark) reactants_m->reaction_m purification_m Solvent Removal & Vacuum Distillation reaction_m->purification_m product_m Tributyltin Methacrylate (TBTM) purification_m->product_m reactants_c TBTM + MMA + AIBN in Solvent product_m->reactants_c Use as Monomer reaction_c Free-Radical Polymerization (Inert Atmosphere, 60-70°C) reactants_c->reaction_c precipitation_c Precipitation in Methanol reaction_c->precipitation_c product_c P(TBTM-co-MMA) precipitation_c->product_c composition Composition (Tin Analysis, NMR) product_c->composition structure Structure (FTIR) product_c->structure mw Molecular Weight (GPC) product_c->mw thermal Thermal Properties (TGA, DSC) product_c->thermal

Caption: Experimental workflow for the synthesis and characterization of P(TBTM-co-MMA).

drug_delivery_concept copolymer P(TBTM-co-MMA) Copolymer Hydrophobic Core Biocidal Tin Moiety nanoparticle Drug-Loaded Nanoparticle Self-Assembled in Aqueous Environment copolymer->nanoparticle Forms apoptosis Apoptosis/ Cell Death copolymer->apoptosis Synergistic Effect drug Anticancer Drug drug->nanoparticle Encapsulation cancer_cell Cancer Cell nanoparticle->cancer_cell Targeting & Uptake release Drug Release (e.g., pH, enzyme) cancer_cell->release release->apoptosis

Caption: Conceptual pathway for a tin-containing copolymer in drug delivery.

References

Application Notes and Protocols: Tin(II) Catalysts in Ring-Opening Polymerization of Lactides for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polylactic acid (PLA) is a leading biodegradable and biocompatible polymer with extensive applications in the biomedical and pharmaceutical fields, particularly in controlled drug delivery systems.[1][2][3] Its ability to be hydrolyzed into naturally occurring lactic acid within the body makes it an ideal candidate for creating drug carriers such as nanoparticles, microspheres, and implantable devices.[1][4] The ring-opening polymerization (ROP) of lactide, a cyclic dimer of lactic acid, is the most common method for producing high molecular weight PLA suitable for these applications.[5][6] Tin(II) catalysts, especially tin(II) 2-ethylhexanoate or stannous octoate (Sn(Oct)₂), are widely used in this process due to their high efficiency, solubility in common organic solvents and monomers, and approval by the U.S. Food and Drug Administration (FDA) for certain applications.[5][7] This document provides detailed application notes and protocols for the use of tin(II) catalysts in the ROP of lactides for the synthesis of PLA-based drug delivery systems.

Reaction Mechanisms

The ring-opening polymerization of lactide using tin(II) octoate typically proceeds via a coordination-insertion mechanism, especially in the presence of a co-initiator such as an alcohol (ROH).[5] The proposed mechanism involves the following key steps:

  • Initiator Formation: In the presence of an alcohol, tin(II) octoate is believed to form a tin(II) alkoxide species, which is the actual initiator of the polymerization.[8]

  • Coordination: The lactide monomer coordinates to the tin(II) center of the initiator.

  • Insertion: The coordinated lactide monomer is inserted into the tin-alkoxide bond, leading to the ring-opening of the lactide and the formation of a growing polymer chain with a terminal hydroxyl group.

  • Propagation: The newly formed alkoxide end of the growing polymer chain can then coordinate with and insert another lactide monomer, propagating the polymerization.

This process continues until the monomer is consumed, resulting in a polyester chain. The molecular weight of the resulting PLA can be controlled by adjusting the molar ratio of the monomer to the initiator.[9]

G cluster_initiation Initiation cluster_propagation Propagation Sn(Oct)2 Sn(Oct)2 Sn_Alkoxide Tin(II) Alkoxide Initiator Sn(Oct)2->Sn_Alkoxide + ROH ROH Alcohol (ROH) Lactide Lactide Monomer Coordination Coordination of Lactide to Sn Sn_Alkoxide->Coordination + Lactide Insertion Ring-Opening and Insertion Coordination->Insertion Growing_Chain Growing PLA Chain Insertion->Growing_Chain Growing_Chain->Coordination + another Lactide

Caption: Coordination-insertion mechanism of lactide ROP.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of PLA using a tin(II) octoate catalyst.

1. Materials and Reagents

  • L-lactide or D,L-lactide monomer (>99.5% purity)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Initiator (e.g., benzyl alcohol, 1-dodecanol)

  • Toluene (anhydrous)

  • Methanol

  • Chloroform (for analysis)

  • Dichloromethane (for purification)

2. Protocol for Bulk Polymerization of L-Lactide

This protocol describes a typical bulk polymerization procedure.

  • Drying: Dry all glassware at 120°C overnight and cool under a nitrogen atmosphere. Dry the L-lactide monomer under vacuum at 55°C for at least 8 hours before use.[5]

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, add the purified and dried L-lactide monomer (e.g., 3 g) to a round-bottom flask equipped with a magnetic stir bar.[5]

  • Initiator and Catalyst Addition: Add the desired amount of initiator (e.g., 1-dodecanol) and Sn(Oct)₂ catalyst. The monomer-to-initiator ratio will determine the target molecular weight, and a typical monomer-to-catalyst ratio is between 500:1 and 4000:1.[10][11]

  • Polymerization: Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 130°C) and stir.[10][11]

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots at different time intervals and analyzing the monomer conversion using ¹H NMR.

  • Termination and Purification: Once the desired conversion is reached, cool the reaction mixture to room temperature. Dissolve the crude polymer in dichloromethane and precipitate it in an excess of cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

3. Characterization of Polylactide (PLA)

The synthesized PLA should be characterized to determine its molecular weight, molecular weight distribution, chemical structure, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the PLA and to determine the monomer conversion.[12][13] The tacticity of the polymer can also be assessed using homonuclear decoupled ¹H NMR.[14]

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[15][16]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the PLA, including the glass transition temperature (Tg) and the melting temperature (Tm).[12][13]

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and degradation profile of the polymer.

G cluster_analysis Characterization Techniques Start Start Reagent_Prep Reagent Preparation (Drying of Monomer and Glassware) Start->Reagent_Prep Reaction_Setup Reaction Setup (Under Inert Atmosphere) Reagent_Prep->Reaction_Setup Polymerization Bulk Polymerization (e.g., 130°C) Reaction_Setup->Polymerization Purification Purification (Dissolution and Precipitation) Polymerization->Purification Drying Drying of PLA (Under Vacuum) Purification->Drying Characterization Polymer Characterization Drying->Characterization NMR NMR (Structure, Conversion) Characterization->NMR GPC GPC (Mn, Mw, PDI) Characterization->GPC DSC DSC (Tg, Tm) Characterization->DSC TGA TGA (Thermal Stability) Characterization->TGA End End

Caption: Experimental workflow for PLA synthesis and characterization.

Data Presentation

The following table summarizes representative data for the ring-opening polymerization of L-lactide using Sn(Oct)₂ as a catalyst and an alcohol as a co-initiator.

Monomer:Initiator:Catalyst RatioReaction Temperature (°C)Reaction Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
100:1:0.11304>9512,0001.2[10][11]
200:1:0.11306>9525,0001.3[10][11]
400:1:0.113010>9548,0001.4[10][11]
1000:1:0.251802~9095,0001.6[9]
2000:1:0.51803~90180,0001.7[9]

Applications in Drug Delivery

The biocompatibility and biodegradability of PLA make it a highly attractive material for various drug delivery applications.[1][2][3] The properties of the PLA, such as its molecular weight and crystallinity, can be tailored during synthesis to control the drug release kinetics.[1]

  • Controlled Release: PLA-based matrices can be formulated to provide sustained release of encapsulated drugs over extended periods, which can improve therapeutic efficacy and reduce side effects.[1]

  • Nanoparticles and Microspheres: PLA can be fabricated into nanoparticles and microspheres for targeted drug delivery to specific tissues or cells.[1][4] These carriers can protect the drug from degradation and improve its bioavailability.

  • Implantable Devices: PLA is used to create biodegradable implants, such as stents and scaffolds for tissue engineering, that can release drugs locally at the site of implantation.[3][4]

  • Copolymerization: To further enhance its properties for drug delivery, PLA can be copolymerized with other polymers like polyethylene glycol (PEG) to improve drug stability and biocompatibility.[1][17]

Tin(II) catalysts, particularly Sn(Oct)₂, are highly effective for the ring-opening polymerization of lactides to produce well-defined PLA for drug delivery applications. By carefully controlling the reaction conditions, researchers can synthesize PLA with desired molecular weights and properties, enabling the development of advanced drug delivery systems with tailored release profiles. The protocols and data presented here provide a solid foundation for researchers and drug development professionals working in this field.

References

Application Notes and Protocols for the Use of Tin(II) Compounds in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) compounds, most notably stannous octoate (tin(II) 2-ethylhexanoate), are highly effective catalysts in the synthesis of a wide range of polyurethane products.[1][2] They primarily accelerate the gelling reaction, which involves the formation of urethane linkages from the reaction between polyols and isocyanates.[2][3] This catalytic activity is crucial for controlling the polymerization rate, ensuring proper curing, and achieving the desired physical and mechanical properties in the final polyurethane material.[2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of tin(II) compounds in the synthesis of polyurethane foams, coatings, and elastomers.

Key Tin(II) Compounds in Polyurethane Synthesis

While stannous octoate is the most predominantly used tin(II) catalyst, other tin(II) compounds such as stannous oleate and tin(II) chloride also find applications in polyurethane chemistry.[4][5]

Stannous Octoate (Tin(II) 2-ethylhexanoate)

  • Appearance: Pale yellow to amber liquid[6]

  • Solubility: Soluble in organic solvents; insoluble in water[2]

  • Primary Function: Strong catalyst for the gelling reaction (polyol-isocyanate)[2][3]

  • Applications: Flexible and rigid polyurethane foams, coatings, adhesives, sealants, and elastomers[1]

Catalytic Mechanism of Tin(II) Compounds

Tin(II) compounds function as Lewis acid catalysts in polyurethane synthesis. The catalytic cycle involves the coordination of the tin(II) center with the reactants, which lowers the activation energy of the urethane formation reaction.

A widely accepted mechanism involves the following steps:

  • Coordination with Polyol: The tin(II) catalyst coordinates with the oxygen atom of the hydroxyl group on the polyol. This interaction polarizes the O-H bond, making the hydrogen atom more acidic and the oxygen atom more nucleophilic.

  • Formation of a Ternary Complex: The activated polyol-catalyst complex then interacts with the isocyanate group.

  • Nucleophilic Attack: The nucleophilic oxygen of the polyol attacks the electrophilic carbon of the isocyanate group.

  • Urethane Formation and Catalyst Regeneration: This attack leads to the formation of the urethane linkage and the regeneration of the tin(II) catalyst, which can then participate in another catalytic cycle.

dot digraph "Catalytic Cycle of Tin(II) in Polyurethane Synthesis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Tin(II) Catalyst" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Polyol (R-OH)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Isocyanate (R'-NCO)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Activated Complex" [fillcolor="#FBBC05", fontcolor="#202124"]; "Polyurethane (R-O-CO-NH-R')" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Tin(II) Catalyst" -> "Activated Complex" [label="Coordination"]; "Polyol (R-OH)" -> "Activated Complex"; "Activated Complex" -> "Polyurethane (R-O-CO-NH-R')" [label="Nucleophilic Attack"]; "Isocyanate (R'-NCO)" -> "Polyurethane (R-O-CO-NH-R')"; "Polyurethane (R-O-CO-NH-R')" -> "Tin(II) Catalyst" [label="Catalyst Regeneration"]; } dot Caption: Catalytic cycle of tin(II) compounds in polyurethane synthesis.

Applications and Experimental Protocols

Flexible Polyurethane Foam

Tin(II) catalysts, particularly stannous octoate, are essential for the production of flexible polyurethane foams used in furniture, bedding, and automotive seating.[1] They are often used in conjunction with a tertiary amine catalyst, which primarily promotes the blowing reaction (water-isocyanate).[2] The balance between the gelling and blowing reactions is critical for achieving the desired foam properties.[1]

Experimental Protocol: Hand-Mixing of Flexible Polyurethane Foam

This protocol is a general guideline for the laboratory-scale synthesis of flexible polyurethane foam.

Materials:

  • Polyether polyol (e.g., average molecular weight 3000-3500)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Deionized water

  • Tertiary amine catalyst (e.g., triethylene diamine solution)

  • Silicone surfactant

  • Stannous octoate

  • Mixing containers (e.g., paper cups)

  • Mechanical stirrer with a propeller-type mixing blade

  • Scale (accurate to 0.01 g)

  • Mold (e.g., a cardboard box)

Procedure:

  • Preparation of the Polyol Premix: In a mixing container, accurately weigh the polyether polyol, deionized water, tertiary amine catalyst, and silicone surfactant according to the formulation table below.

  • Mixing the Polyol Premix: Mix the components thoroughly with the mechanical stirrer for 30-60 seconds until a homogeneous mixture is obtained.

  • Addition of Stannous Octoate: Add the specified amount of stannous octoate to the polyol premix and mix for another 15-30 seconds.

  • Addition of Isocyanate: While stirring, add the predetermined amount of isocyanate to the mixture and continue to mix vigorously for 5-10 seconds.

  • Pouring and Curing: Immediately pour the reacting mixture into the mold and allow it to expand and cure at ambient temperature.

  • Characterization: After 24 hours, the foam can be demolded and characterized for its physical and mechanical properties.

Quantitative Data: Example Formulations for Flexible Polyurethane Foam

The following table provides example formulations for flexible polyurethane foams with varying densities, adapted from patent literature.[4]

ComponentFormulation 1 (Low Density)Formulation 2 (Medium Density)
Polyoxypropylene triol (MW ~3500)100 parts by weight100 parts by weight
Water4.8 parts by weight3.5 parts by weight
Tertiary Amine Catalyst0.5 parts by weight0.3 parts by weight
Silicone Surfactant2.0 parts by weight1.5 parts by weight
Stannous Octoate 0.35 parts by weight 0.25 parts by weight
Toluene Diisocyanate (80/20)To an isocyanate index of 105To an isocyanate index of 105
Resulting Foam Properties
Density~1.75 lbs/ft³~2.5 lbs/ft³
Compression Set< 10%< 8%

G

Polyurethane Coatings

In the formulation of two-component polyurethane coatings, tin(II) catalysts accelerate the cross-linking reaction between the polyol and polyisocyanate components at ambient or slightly elevated temperatures.[7] This leads to faster drying times and the development of a durable, chemically resistant film.[7]

Experimental Protocol: Preparation of a 2K Polyurethane Clear Coat

Materials:

  • Polyester or acrylic polyol resin

  • Aliphatic polyisocyanate (e.g., HDI trimer)

  • Solvent blend (e.g., xylene, butyl acetate)

  • Flow and leveling agents

  • Stannous octoate solution (e.g., 10% in a compatible solvent)

Procedure:

  • Component A Preparation: In a suitable container, mix the polyol resin, solvent blend, and flow and leveling agents until a homogeneous solution is obtained.

  • Catalyst Addition: Add the stannous octoate solution to Component A and mix thoroughly. The concentration of the catalyst is typically in the range of 0.01-0.2% by weight of the total resin solids.[5]

  • Component B Preparation: The polyisocyanate is typically supplied as a separate component.

  • Mixing of Components: Just before application, mix Component A and Component B in the specified ratio (e.g., 4:1 by volume).

  • Application: Apply the coating to a substrate using a suitable method (e.g., spray, brush, or drawdown bar).

  • Curing: Allow the coating to cure at ambient temperature or as specified by the resin manufacturer.

Quantitative Data: Effect of Stannous Octoate on Coating Properties

The following table illustrates the typical effect of stannous octoate concentration on the curing and hardness development of a polyurethane coating.

Stannous Octoate Concentration (wt% on total resin solids)Tack-Free Time (hours)Dry-Through Time (hours)Pencil Hardness (24 hours)
0.01824HB
0.05412F
0.126H
Polyurethane Elastomers

Tin(II) catalysts are also employed in the synthesis of polyurethane elastomers, which are used in applications requiring high tensile strength, abrasion resistance, and flexibility, such as wheels, rollers, and seals.

Experimental Protocol: Synthesis of a Cast Polyurethane Elastomer

Materials:

  • Polyether or polyester polyol (e.g., polytetramethylene ether glycol - PTMEG)

  • Diisocyanate (e.g., MDI)

  • Chain extender (e.g., 1,4-butanediol)

  • Stannous octoate

Procedure:

  • Prepolymer Formation: React the polyol with an excess of the diisocyanate at a controlled temperature (e.g., 80°C) to form an isocyanate-terminated prepolymer.

  • Degassing: Degas the prepolymer under vacuum to remove any dissolved gases.

  • Mixing: In a separate container, mix the chain extender with the stannous octoate catalyst.

  • Casting: Add the chain extender/catalyst mixture to the prepolymer and mix thoroughly. Pour the mixture into a preheated mold.

  • Curing: Cure the elastomer in an oven at a specified temperature and time (e.g., 100°C for 16 hours).

  • Post-Curing: After demolding, the elastomer may require a post-curing period at ambient temperature for several days to achieve its final properties.

Quantitative Data: Influence of Stannous Octoate on Elastomer Properties

This table shows the effect of stannous octoate concentration on the physical properties of a typical polyurethane elastomer.

Stannous Octoate Concentration (wt% of total polymer)Pot Life (minutes)Hardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)
0.01158530500
0.0388835450
0.0549038400

Conclusion

Tin(II) compounds, particularly stannous octoate, are versatile and highly effective catalysts for a wide array of polyurethane systems. By carefully controlling the concentration of these catalysts, researchers and formulators can precisely manipulate the reaction kinetics and tailor the final properties of the polyurethane materials to meet the demands of various applications. The provided protocols and data serve as a valuable starting point for the development and optimization of polyurethane synthesis using tin(II) catalysts. It is always recommended to perform preliminary experiments to determine the optimal catalyst concentration for a specific formulation and desired performance characteristics.

References

Application Notes and Protocols for Methacrylate-Based Polymers in Metal Ion Sorption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and practical guidance on the application of methacrylate-based polymers for the sorption of metal ions from aqueous solutions. These materials have garnered significant attention due to their high efficiency, reusability, and tunable surface chemistry, making them ideal candidates for environmental remediation and purification processes.

Introduction to Methacrylate-Based Sorbents

Methacrylate-based polymers are a versatile class of synthetic materials extensively utilized in various fields, including metal ion sorption. Their popularity stems from the ease of polymerization and the ability to introduce a wide array of functional groups that can selectively bind to target metal ions.[1][2] Glycidyl methacrylate (GMA) is a particularly common monomer due to the reactive epoxy group that allows for straightforward post-polymerization modification with various chelating ligands.[1][3] Furthermore, techniques like ion imprinting can be employed to create polymers with specific recognition sites for target metal ions, enhancing selectivity and sorption capacity.[4][5][6]

The primary mechanism of metal ion sorption by these polymers involves chelation and electrostatic interactions between the functional groups on the polymer and the metal ions in the solution.[7][8] The efficiency of this process is influenced by several factors, including the pH of the solution, contact time, temperature, and the initial concentration of the metal ions.

Key Applications

  • Environmental Remediation: Removal of toxic heavy metal ions such as lead (Pb(II)), mercury (Hg(II)), cadmium (Cd(II)), and copper (Cu(II)) from industrial wastewater.[1][9]

  • Precious Metal Recovery: Selective recovery of valuable metals from leaching solutions.

  • Water Purification: Removal of trace metal contaminants from drinking water.

  • Drug Development: Purification of pharmaceutical products and intermediates from metallic catalysts.

Data Presentation: Sorption Capacities

The following tables summarize the sorption capacities of various methacrylate-based polymers for different metal ions as reported in the literature. This data is intended to provide a comparative overview to aid in the selection of appropriate sorbents for specific applications.

Table 1: Sorption Capacities of Non-Imprinted Methacrylate-Based Polymers

PolymerFunctional Group(s)Target Metal Ion(s)Maximum Sorption Capacity (mg/g)Optimal pHReference
Poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate)Triethylene tetra amineCu(II), Zn(II), Co(II), Ni(II)Not specified in mmol/g[1]5.8[1][1]
Poly(glycidyl methacrylate–methyl methacrylate–ethylene glycol dimethacrylate)AmmoniaHg(II)124.85.5[1][1]
Poly(HEA/IA) HydrogelCarboxylic acidPb(II)392.2 - 409.8Not specified[1]
Poly(methyl methacrylate−methacryloylamidoglutamic acid) beadsCarboxylic acidPb(II)65.2Not specified[10]
Poly(methyl methacrylate−methacryloylamidoglutamic acid) beadsCarboxylic acidCd(II)28.2Not specified[10]
Poly(methyl methacrylate−methacryloylamidoglutamic acid) beadsCarboxylic acidHg(II)29.9Not specified[10]
Glycidyl methacrylate-acrylonitrile-polyethylenimine (GMA-ACN-PEI)AminePb(II), Cu(II)Highest for Pb(II)[11]Not specified[11]
Amine-functionalized porous polymer gels (NUT-21-TETA)AminePb(II)12116.1[12][13][12][13]

Table 2: Sorption Capacities of Ion-Imprinted Methacrylate-Based Polymers (IIPs)

PolymerFunctional Monomer(s)Template IonMaximum Sorption Capacity (mg/g)Optimal pHReference
Magnetic mercury (II)-imprinted polymeric nanoparticlesAllylthioureaHg(II)78.3Not specified[9]
Poly(hydroxyethyl methacrylate)-based cryogelN-methacryloyl-histidine methyl esterNi(II)5.54Not specified[7]
Ni(II)-imprinted sorbentMethacrylic acid, 4-vinylpyridineNi(II)125Not specified[7]
Ni(II)-imprinted polymers on amino-functionalized Fe3O4@SiO2Methacrylic acid, 4-vinylpyridineNi(II)158.73Not specified[7]
Graphene oxide-IIPAcrylamideCu(II)132.77Not specified[7]
Lead (II)-imprinted polymerMethacrylic acid, vinylpyridinePb(II)High selectivity reportedNot specified[9]

Experimental Protocols

Protocol 1: Synthesis of an Ion-Imprinted Polymer (IIP) for Selective Metal Ion Sorption

This protocol provides a general procedure for the synthesis of an ion-imprinted polymer. The specific monomers, cross-linkers, and solvents should be optimized based on the target metal ion and desired polymer properties.

Materials:

  • Template metal salt (e.g., Pb(NO₃)₂)

  • Functional monomer (e.g., methacrylic acid)

  • Cross-linker (e.g., ethylene glycol dimethacrylate, EGDMA)

  • Initiator (e.g., azobisisobutyronitrile, AIBN)

  • Porogenic solvent (e.g., acetonitrile)

  • Leaching agent (e.g., 0.1 M HNO₃)

  • Deionized water

  • Ethanol

Procedure:

  • Complex Formation: Dissolve the template metal salt and the functional monomer in the porogenic solvent in a reaction vessel. Stir the mixture for a specified time (e.g., 4 hours) at room temperature to allow for the formation of a stable complex between the metal ion and the monomer.[4]

  • Polymerization: Add the cross-linker and the initiator to the solution. Purge the mixture with nitrogen gas for 15-20 minutes to remove dissolved oxygen. Seal the vessel and place it in a water bath or oven at a specific temperature (e.g., 60°C) for 24 hours to initiate polymerization.[4]

  • Grinding and Sieving: After polymerization, the resulting bulk polymer is ground into a powder using a mortar and pestle and sieved to obtain particles of a uniform size.

  • Template Removal: Wash the polymer particles with the leaching agent (e.g., 0.1 M HNO₃) to remove the template metal ions.[4] This is a critical step to create the specific recognition sites. The removal process is typically monitored by analyzing the washing solution for the presence of the metal ion until its concentration is negligible.

  • Washing and Drying: Wash the imprinted polymer particles with deionized water until the pH of the washing solution is neutral. Finally, wash with ethanol and dry the polymer in an oven at a specific temperature (e.g., 60°C) overnight.

  • Non-Imprinted Polymer (NIP) Synthesis: As a control, a non-imprinted polymer (NIP) is synthesized following the same procedure but without the addition of the template metal salt.[4]

Protocol 2: Batch Sorption Experiments

This protocol describes a standard batch method to evaluate the metal ion sorption performance of the synthesized polymers.[14]

Materials:

  • Synthesized polymer sorbent (IIP or NIP)

  • Stock solution of the target metal ion (e.g., 1000 mg/L)

  • pH adjustment solutions (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Conical flasks or centrifuge tubes

  • Shaker or orbital incubator

  • Centrifuge

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

Procedure:

  • Preparation of Metal Ion Solutions: Prepare a series of metal ion solutions of varying concentrations by diluting the stock solution with deionized water.

  • Sorption Experiment:

    • Accurately weigh a specific amount of the polymer sorbent (e.g., 20 mg) and place it into a conical flask.[14]

    • Add a known volume (e.g., 50 mL) of the metal ion solution of a specific concentration to the flask.[14]

    • Adjust the initial pH of the solution to the desired value using the pH adjustment solutions.

    • Seal the flask and place it on a shaker at a constant speed and temperature for a predetermined period to reach equilibrium (e.g., 3 hours).[14]

  • Sample Analysis:

    • After shaking, separate the polymer from the solution by centrifugation or filtration.

    • Measure the final concentration of the metal ion in the supernatant using AAS or ICP-OES.

  • Calculation of Sorption Capacity:

    • The amount of metal ion sorbed per unit mass of the polymer at equilibrium (Qe, in mg/g) is calculated using the following equation: Qe = (C₀ - Ce) * V / m Where:

      • C₀ is the initial concentration of the metal ion (mg/L)

      • Ce is the equilibrium concentration of the metal ion (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the sorbent (g)

  • Control Experiment: Perform a blank experiment without the sorbent to account for any potential sorption onto the vessel walls.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of methacrylate-based polymers for metal ion sorption.

Experimental_Workflow cluster_prep Polymer Synthesis cluster_sorption Sorption Studies Monomer Functional Monomer + Cross-linker Polymerization Polymerization Monomer->Polymerization Template Template Metal Ion Template->Polymerization Grinding Grinding & Sieving Polymerization->Grinding Leaching Template Removal (Leaching) Grinding->Leaching IIP Ion-Imprinted Polymer (IIP) Leaching->IIP Batch_Exp Batch Sorption Experiment IIP->Batch_Exp Metal_Solution Metal Ion Solution Metal_Solution->Batch_Exp Analysis Analysis (AAS/ICP) Batch_Exp->Analysis Data Sorption Data (Qe, Efficiency) Analysis->Data

General workflow for IIP synthesis and sorption studies.

Sorption_Mechanism Sorption Mechanism cluster_polymer Polymer Surface cluster_solution Aqueous Solution P1 Functional Group (-COOH, -NH2, etc.) P2 Functional Group P3 Functional Group M1 M+ M1->P1 Chelation/ Electrostatic Interaction M2 M+ M2->P2 M3 M+ M3->P3

Chelation and electrostatic interaction at the polymer surface.

IIP_Mechanism cluster_imprinting Imprinting Process cluster_rebinding Selective Rebinding Template Template Ion Complex Template-Monomer Complex Template->Complex Monomer Functional Monomer Monomer->Complex Polymer Polymerization Complex->Polymer Imprinted_Polymer Imprinted Polymer Polymer->Imprinted_Polymer Cavity Specific Cavity Imprinted_Polymer->Cavity Template Removal Rebinding Selective Rebinding Target_Ion Target Ion Target_Ion->Rebinding 'Lock and Key' Fit Other_Ion Other Ion Other_Ion->Rebinding Misfit

The "lock and key" mechanism of ion-imprinted polymers.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tin(II) Carboxylates from Elemental Tin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of tin(II) carboxylates directly from elemental tin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and offer standardized protocols for this synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the direct synthesis method for producing tin(II) carboxylates from elemental tin?

A1: The direct synthesis method is a process for producing tin(II) carboxylates by reacting elemental tin (in forms such as powder or shot) with a carboxylic acid in the presence of a promoter and an oxygen-containing gas, typically air.[1][2] The process generally involves an initial oxidation step to form a mixture of tin(II) and tin(IV) species, followed by a reduction step where excess elemental tin converts the tin(IV) carboxylates to the desired tin(II) carboxylates.[1][2] This method avoids the use of tin halides, thus preventing chloride impurities in the final product.[1][3]

Q2: What are the key advantages of the direct synthesis method?

A2: The primary advantages of this method include:

  • Cost-effectiveness: It utilizes readily available and less expensive starting materials compared to traditional methods that often rely on tin chlorides.[3][4]

  • High Purity Products: The absence of halide intermediates results in a final product with low levels of chloride and sodium impurities.[3]

  • Reduced Corrosion: By avoiding the use of tin chlorides, the formation of corrosive hydrogen chloride is prevented, minimizing equipment corrosion.[3]

  • High Yields: The process is capable of producing high yields of the desired tin(II) carboxylate.[1]

Q3: What is the role of the promoter in the synthesis?

A3: The promoter, typically a hindered phenol such as 4-tert-butylcatechol, plays a crucial dual role in the synthesis.[1][4] It acts as a catalyst for the initial oxidation of elemental tin and also functions as an inhibitor of tin(II) oxidation during the subsequent reduction step, ensuring a high yield of the stannous product.[1][4]

Q4: How does the physical form of the elemental tin affect the reaction?

A4: The reactivity of the elemental tin is influenced by its surface area. Finely divided forms of tin, such as tin powder, have a greater surface area and are more reactive than larger forms like tin shot or ingots.[3] The higher reactivity of tin powder allows for the use of more gentle reaction conditions, such as lower temperatures, which can lead to a lighter-colored, more commercially desirable product.[3]

Q5: What is the importance of the reduction step?

A5: The initial oxidation step with an oxygen-containing gas can produce a mixture of tin(II) and tin(IV) carboxylates. The reduction step, which is typically achieved by maintaining the reaction at an elevated temperature under an inert atmosphere (e.g., nitrogen) in the presence of excess elemental tin, is essential to convert the tin(IV) species back to tin(II), thereby maximizing the purity of the final stannous carboxylate product.[1][2][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Tin(II) Carboxylate - Insufficient promoter concentration.- Incomplete reduction of tin(IV) species.- Insufficient excess of elemental tin.- Increase the promoter concentration within the recommended range (typically 1-2% of the tin metal charged).[1]- Ensure the reduction step is carried out for a sufficient duration at the appropriate temperature under an inert atmosphere.[2][4]- Use a stoichiometric excess of elemental tin to facilitate the complete reduction of tin(IV) to tin(II).[1]
Product is Off-Color (e.g., Yellow or Dark) - Oxidation of the tin(II) product to tin(IV).- Reaction temperature is too high.- Ensure a complete switch from an oxygen-containing gas to an inert gas during the reduction step.[4]- If using tin powder, consider running the oxidation step at a lower temperature (e.g., 100-120°C).[3]- Store the final product under an inert atmosphere to prevent oxidation.
Presence of Solid Impurities in the Final Product - Formation of insoluble tin oxides.- Unreacted elemental tin remaining.- Filter the hot reaction mixture to remove tin oxides.[2][4]- Decant the liquid product from the unreacted tin shot before filtration.[2][4]
Slow Reaction Rate - The physical form of tin has a low surface area (e.g., tin shot).- Inefficient mixing.- Reaction temperature is too low.- Use a more reactive form of tin, such as tin powder, or a mixture of powder and shot.[2][3]- Ensure vigorous stirring to maintain good contact between reactants.- Gradually increase the reaction temperature within the recommended range for the specific carboxylic acid and form of tin being used.[2][4]

Quantitative Data Summary

The following tables summarize typical reaction parameters and product characteristics for the synthesis of common tin(II) carboxylates.

Table 1: Reaction Parameters for Tin(II) Carboxylate Synthesis

CarboxylateTin FormCarboxylic AcidPromoterOxidation Temp. (°C)Reduction Temp. (°C)Reference
Stannous 2-ethylhexanoateTin Shot2-ethyl-1-hexanoic acid4-tert-butylcatechol155-170165[2]
Stannous 2-ethylhexanoateTin Powder & Shot2-ethyl-1-hexanoic acid4-tert-butylcatechol80-120155[2]
Stannous StearateTin Shot & PowderStearic Acid4-tert-butylcatechol80-140140-160[2]
Stannous CocoateTin ShotCoconut Acid4-tert-butylcatechol140-160140-160[4]

Table 2: Product Characteristics

ProductFinal Stannous Tin Content (% of total tin)Final Total Tin Content (%)Reference
Stannous 2-ethylhexanoate98.329[2]
Stannous Stearate92.017.6[2]
Stannous Cocoate97.822.3[4]

Experimental Protocols

Protocol 1: Synthesis of Stannous 2-ethylhexanoate from Tin Shot

Materials:

  • Tin shot

  • 2-ethyl-1-hexanoic acid

  • 4-tert-butylcatechol (promoter)

  • Air or another oxygen-containing gas

  • Nitrogen or another inert gas

Procedure:

  • Charge a suitable reactor with tin shot, 2-ethyl-1-hexanoic acid, and 4-tert-butylcatechol.

  • Heat the reaction mixture to approximately 80°C while stirring.

  • Introduce a subsurface stream of air into the reaction mixture.

  • Gradually increase the temperature to 155-170°C and maintain it until the desired ratio of stannous to total tin is achieved (e.g., 15.1% stannous and 16.7% total tin).[2]

  • Discontinue the airflow and replace it with a subsurface stream of nitrogen gas.

  • Maintain the temperature at approximately 165°C until the stannous tin content is maximized (e.g., 17.3% stannous and 17.4% total tin).[2]

  • Allow the unreacted tin shot to settle, and decant the liquid product.

  • Filter the hot liquid product to remove any solid impurities.

  • Remove unreacted 2-ethyl-1-hexanoic acid by vacuum stripping to yield the final product.[2]

Protocol 2: Synthesis of Stannous Octoate from Tin Powder and Tin Shot

Materials:

  • Tin powder

  • Tin shot

  • 2-ethyl-1-hexanoic acid

  • 4-tert-butylcatechol (promoter)

  • Dipropylene glycol

  • Air or another oxygen-containing gas

  • Nitrogen or another inert gas

Procedure:

  • Charge a reactor with tin powder, tin shot, 2-ethyl-1-hexanoic acid, and 4-tert-butylcatechol.

  • Heat the mixture to 80°C and introduce air.

  • Gradually raise the temperature to 120°C and hold for approximately 10 hours until the stannous content is around 86% of the total tin.[2]

  • Replace the air with nitrogen gas and add dipropylene glycol.

  • Maintain the reaction temperature at 155°C for about two hours, or until the stannous content is greater than 98% of the total tin.[2]

  • Decant the reaction mass from the unreacted tin.

  • Filter the liquid to remove any fine solid impurities, such as stannous oxide.

  • Strip the product under vacuum at approximately 145°C to obtain the purified stannous octoate.[2]

Visualizations

experimental_workflow cluster_reactants 1. Reactant Charging cluster_oxidation 2. Oxidation Step cluster_reduction 3. Reduction Step cluster_purification 4. Purification reactants Combine: - Elemental Tin (Powder/Shot) - Carboxylic Acid - Promoter heating Heat to 80°C reactants->heating air Introduce Air/O2 heating->air ramp_up Ramp temperature to 100-180°C air->ramp_up inert_gas Replace Air with N2 ramp_up->inert_gas maintain_temp Maintain temperature (e.g., 140-170°C) inert_gas->maintain_temp decant Decant from excess tin maintain_temp->decant filter Filter hot solution decant->filter strip Vacuum strip unreacted acid filter->strip product Final Tin(II) Carboxylate Product strip->product

Caption: Experimental workflow for the direct synthesis of tin(II) carboxylates.

troubleshooting_logic cluster_yield Low Yield cluster_color Off-Color Product cluster_impurities Solid Impurities start Problem Identified check_promoter Verify Promoter Concentration start->check_promoter check_atmosphere Confirm Inert Atmosphere in Reduction start->check_atmosphere hot_filtration Implement/Optimize Hot Filtration start->hot_filtration check_reduction Check Reduction Time/Temperature check_promoter->check_reduction check_tin Ensure Excess Elemental Tin check_reduction->check_tin check_temp Lower Oxidation Temperature check_atmosphere->check_temp decantation Ensure Proper Decantation hot_filtration->decantation

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Stabilization of Tin(II) Cations with Chelating Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stabilization of tin(II) cations using chelating ligands.

Frequently Asked Questions (FAQs)

Q1: Why is my tin(II) salt solution turning cloudy or forming a precipitate upon dissolution?

A1: This is likely due to the hydrolysis of the Sn(II) cation. In aqueous or protic solutions, Sn(II) ions have a strong tendency to hydrolyze, forming insoluble tin(II) hydroxide or oxide species (e.g., Sn(OH)₂, SnO).[1][2][3] This process is often accompanied by a decrease in the pH of the solution.[4]

  • Solution: To prevent hydrolysis, add a small amount of acid (e.g., HCl) to your aqueous solution.[1][2] For moisture-sensitive experiments, it is crucial to use anhydrous, aprotic solvents and handle materials under an inert atmosphere.[5]

Q2: How can I prevent the oxidation of Sn(II) to the more stable Sn(IV) state during my experiment?

A2: Tin(II) is a strong reducing agent and is easily oxidized to the more stable tin(IV) state by atmospheric oxygen.[1][6][7]

  • Preventative Measures:

    • Inert Atmosphere: Conduct all reactions under an inert atmosphere, such as dry nitrogen or argon, to exclude oxygen.[4][8]

    • Degassed Solvents: Use solvents that have been thoroughly deoxygenated prior to use.

    • Reducing Agent: For solutions of tin(II) chloride, adding a small amount of metallic tin can help prevent oxidation back to the +2 state.[1]

    • Chelating Ligands: The primary goal of your experiment, the use of appropriate chelating ligands, will form a stable complex that protects the Sn(II) center from oxidation. Polydentate ligands that form five or six-membered rings with the metal center are particularly effective due to the chelate effect.[9][10][11]

Q3: What type of chelating ligands are most effective for stabilizing Sn(II) cations?

A3: The choice of ligand is critical. Ligands with donor atoms such as nitrogen, oxygen, and sulfur are commonly used. The stability of the resulting complex is enhanced when the ligand is polydentate, allowing for the formation of chelate rings.[11][12] Examples include:

  • N,N',O-chelating ligands: These have shown success in stabilizing both mono- and dicationic tin(II) species.[13][14]

  • Schiff bases: These are versatile ligands, often with nitrogen and oxygen donor atoms, that can form stable complexes.[15][16]

  • Thiosemicarbazones: These tridentate NNS ligands form stable five-membered chelate rings.[10]

  • Oxygen Tripodal Ligands (Kläui ligands): These have been used to synthesize stable four-coordinate Sn(II) complexes.[8]

The increased stability is attributed to the "chelate effect," a thermodynamic principle where the formation of a ring structure with the metal ion is entropically favored.[9]

Troubleshooting Guides

Problem 1: Characterization suggests the presence of Sn(IV), not the desired Sn(II) complex.

Your NMR, mass spectrometry, or other analytical data indicates a tin(IV) species.

Potential Cause Troubleshooting Step Explanation
Oxygen Contamination Review your experimental setup to ensure a strictly inert atmosphere was maintained. Check for leaks in your Schlenk line or glovebox.Sn(II) is readily oxidized by atmospheric oxygen. Even small leaks can lead to the formation of Sn(IV) byproducts.[6][7]
Solvent Impurities Use freshly distilled, anhydrous, and deoxygenated solvents.Peroxides in aged ethers or dissolved oxygen in any solvent can act as oxidizing agents. Aprotic solvents are generally recommended to avoid hydrolysis and potential side reactions.[5]
Starting Material Purity Verify the purity of your Sn(II) salt. Older bottles may have significant Sn(IV) contamination on the surface.Tin(II) salts can oxidize over time if not stored properly under an inert atmosphere.
Ligand-Induced Oxidation This is less common but possible with certain redox-active ligands.Review the literature for the electrochemical properties of your specific ligand.

Problem 2: The isolated product yield is low, or the complex decomposes upon isolation.

You are struggling to obtain a stable, pure product.

Potential Cause Troubleshooting Step Explanation
Hydrolysis Ensure all glassware is oven-dried and cooled under vacuum or an inert gas stream. Use anhydrous solvents.The Sn(II) center is highly susceptible to hydrolysis, which can lead to the formation of insoluble oxides/hydroxides instead of your target complex.[2][4]
Incomplete Complexation Adjust the stoichiometry of the ligand-to-metal ratio. Consider a ligand that forms a more stable chelate (e.g., forming 5- or 6-membered rings).If the ligand does not effectively encapsulate and stabilize the Sn(II) cation, the uncomplexed ion remains vulnerable to oxidation or hydrolysis.[11]
Solvent Choice Select a solvent in which both the tin precursor and the ligand are soluble but that does not promote decomposition.Poor solubility can lead to incomplete reactions. Some solvents may participate in side reactions.
Thermal Instability Perform the reaction and workup at lower temperatures.[8]Some tin(II) chelate complexes may not be stable at elevated temperatures.

Diagrams: Workflows and Common Issues

logical_relationships Sn_II Sn(II) Cation (in solution) Stable_Complex Stable Sn(II) Chelate Complex Sn_II->Stable_Complex Chelation Oxygen Atmospheric O₂ Sn_II->Oxygen Oxidation Water H₂O (Moisture) Sn_II->Water Hydrolysis Chelating_Ligand Chelating Ligand Chelating_Ligand->Stable_Complex Chelation Sn_IV Oxidized Sn(IV) Species Oxygen->Sn_IV Hydrolysis_Product Insoluble Hydrolysis Products (e.g., SnO, Sn(OH)₂) Water->Hydrolysis_Product experimental_workflow start Start: Prepare Inert Atmosphere (Glovebox or Schlenk Line) dissolve Dissolve Anhydrous Sn(II) Salt and Chelating Ligand in Anhydrous, Degassed Solvent start->dissolve react Stir Reaction Mixture (Control Temperature) dissolve->react isolate Isolate Product (e.g., Filtration, Crystallization) react->isolate characterize Characterize Product (e.g., NMR, X-ray, IR) isolate->characterize end Store Product Under Inert Atmosphere characterize->end

References

Technical Support Center: Minimizing Residual Tin Catalyst in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tin-catalyzed polymerization reactions. The focus is on practical solutions to minimize residual tin catalyst in the final polymer product, a critical step for applications in biomedical devices and drug delivery systems where biocompatibility is paramount.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to minimize residual tin catalyst in my polymer?

A1: Residual tin catalysts can negatively impact the final polymer's properties and performance. For biomedical applications, residual tin is a significant concern due to its potential cytotoxicity, which can affect the biocompatibility of the material. The U.S. Food and Drug Administration (FDA) has set an upper limit of 20 ppm for residual tin in bioabsorbable polymers.[1] Furthermore, residual catalysts can:

  • Decrease thermal stability.[2]

  • Cause discoloration (yellowing) of the polymer.[2]

  • Catalyze depolymerization and hydrolysis, leading to a loss of molecular weight and mechanical properties over time.[2]

  • Inhibit biodegradation by exhibiting toxicity to microorganisms.

Q2: What are the most common tin catalysts used in polymerization, and do they have different toxicity profiles?

A2: Common tin-based catalysts include stannous octoate (tin(II) 2-ethylhexanoate, Sn(Oct)₂), dibutyltin dilaurate (DBTDL), tin(II) acetate (SnAc), and tin(II) oxide (SnOx).[3] These catalysts are widely used in ring-opening polymerization (ROP) of cyclic esters like lactide (for polylactic acid, PLA) and caprolactone (for polycaprolactone, PCL), as well as in the production of polyurethanes.[3][4]

Yes, their toxic effects can vary. For instance, in studies on polymer-degrading bacteria, tin(II) acetate and tin(II) octoate showed toxic effects at concentrations as low as 0.2 mg/mL, while tin(II) oxide showed little to no toxicity under the same conditions.

Q3: What is the most straightforward method to reduce residual tin without a separate purification step?

A3: The most direct approach is to reduce the initial concentration of the tin catalyst in the polymerization reaction. By optimizing the monomer-to-catalyst ratio, it's possible to achieve target molecular weights and polymerization rates while significantly lowering the final residual tin concentration. For example, in the polymerization of ε-caprolactone, decreasing the catalyst-to-monomer ratio from 1:1000 to 1:10,000 can reduce the residual tin from 176 ppm to as low as 5 ppm.[1][5]

Troubleshooting Guides

Problem 1: High Levels of Residual Tin Detected in the Final Polymer

Symptoms:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) analysis shows tin levels above the acceptable limit (e.g., >20 ppm for biomedical applications).[1]

  • The polymer exhibits poor thermal stability or discoloration.

Possible Causes and Solutions:

Possible CauseSuggested Solution
High initial catalyst concentration. Reduce the catalyst loading. A higher monomer-to-catalyst ratio often leads to lower residual tin. For instance, for poly(ε-caprolactone), a ratio of 10,000:1 or higher is recommended for biomedical applications.[1][5]
Inefficient removal of the catalyst post-polymerization. Implement a purification step. Common methods include adsorption, precipitation, and solvent extraction. The choice of method depends on the polymer's solubility and the nature of the catalyst.
Complexation of the catalyst with the polymer. Certain polymer structures can trap catalyst molecules. In such cases, a more rigorous purification method may be necessary, such as using a strong chelating agent or a highly effective adsorbent.
Problem 2: Polymer Discoloration (Yellowing) After Synthesis

Symptoms:

  • The polymer has a noticeable yellow tint, which may intensify upon heating or exposure to light.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Thermal degradation of the polymer catalyzed by residual tin. Lower the reaction and processing temperatures. Ensure that the purification method effectively removes the tin catalyst.
Oxidation of the polymer or additives. The presence of residual metal catalysts can promote oxidative degradation, leading to the formation of chromophores. Adding antioxidants can help mitigate this issue.
Interaction of the catalyst with other additives. Some additives, like certain UV stabilizers (e.g., benzotriazoles), can chelate with metal catalysts, causing yellowing. Consider using alternative, non-chelating stabilizers.

Data on Catalyst Concentration and Residual Tin

The following table summarizes the effect of the initial catalyst-to-monomer ratio on the final residual tin concentration in the ring-opening polymerization of ε-caprolactone using stannous octoate.

Catalyst:Monomer RatioResidual Tin (ppm)Reference
1:1000176[1][5]
1:10,0005[1][5]
1:20,000< 5[1]

Experimental Protocols for Catalyst Removal

Adsorption using Activated Alumina

This method is effective for removing tin catalysts from polymer solutions. Activated alumina has a high surface area and affinity for metal compounds.

Materials:

  • Polymer solution (e.g., 10% w/v in a suitable solvent like dichloromethane or toluene)

  • Activated alumina (neutral, Brockmann I, standard grade, ~150 mesh, 58 Å)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a fritted glass filter)

Procedure:

  • Dissolve the polymer containing the residual tin catalyst in a suitable solvent to create a solution of approximately 10% (w/v).

  • Add activated alumina to the polymer solution. A typical starting ratio is 10:1 (w/w) of polymer to alumina.

  • Stir the mixture at room temperature for at least 4 hours. The rate of catalyst removal is dependent on solvent polarity and temperature; increasing either can enhance removal.[6]

  • Separate the alumina from the polymer solution by filtration.

  • Recover the purified polymer by precipitating the filtrate in a non-solvent (e.g., cold methanol or hexane) and drying under vacuum.

  • Analyze the residual tin content in the purified polymer using ICP-MS.

Precipitation

This technique involves dissolving the polymer in a good solvent and then adding a non-solvent to precipitate the polymer, leaving the more soluble catalyst in the solution.

Materials:

  • Polymer with residual tin catalyst

  • A "good" solvent for the polymer (e.g., chloroform, dichloromethane)

  • A "non-solvent" or "anti-solvent" for the polymer (e.g., cold methanol, hexane, diethyl ether)

  • Beakers and a magnetic stirrer

  • Centrifuge (optional)

  • Vacuum oven

Procedure:

  • Dissolve the polymer in a minimal amount of a "good" solvent to create a concentrated solution (e.g., 10-20% w/v).

  • While vigorously stirring, slowly add the polymer solution dropwise to a large volume of a cold "non-solvent" (typically a 10-fold volume excess of the non-solvent).

  • A precipitate of the purified polymer should form.

  • Allow the precipitate to settle, or for finer precipitates, use a centrifuge to pellet the polymer.

  • Decant the solvent/non-solvent mixture which now contains the majority of the tin catalyst.

  • Wash the precipitated polymer with fresh non-solvent to remove any remaining traces of the catalyst.

  • Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

  • Confirm the removal of the tin catalyst via ICP-MS analysis.

Quantification of Residual Tin by ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying trace amounts of metals.

Procedure Outline:

  • Sample Digestion: Accurately weigh a sample of the polymer (e.g., 0.1-0.5 g). Digest the polymer using a microwave digestion system with concentrated nitric acid.[7] This process breaks down the polymer matrix and brings the tin into a solution that can be analyzed.

  • Standard Preparation: Prepare a series of calibration standards of known tin concentrations using a certified tin standard solution. These standards should bracket the expected concentration of tin in the polymer samples.[7]

  • Internal Standard: Add an internal standard (e.g., yttrium) to all samples and standards to correct for instrumental drift and matrix effects.[7]

  • Analysis: Analyze the digested samples and calibration standards using ICP-MS. The instrument will measure the intensity of the tin isotopes.

  • Quantification: Generate a calibration curve from the standards and use it to determine the concentration of tin in the polymer samples. The results are typically reported in parts per million (ppm) or µg/g.

Diagrams

Troubleshooting_High_Residual_Tin Start High Residual Tin Detected Check_Initial_Conc Was the initial catalyst concentration high? Start->Check_Initial_Conc Reduce_Conc Action: Reduce Catalyst-to-Monomer Ratio (e.g., >1:10,000) Check_Initial_Conc->Reduce_Conc Yes Implement_Purification Implement a Post-Polymerization Purification Step Check_Initial_Conc->Implement_Purification No Analyze_Tin Analyze Residual Tin (ICP-MS) Reduce_Conc->Analyze_Tin Adsorption Adsorption (e.g., Activated Alumina) Implement_Purification->Adsorption Precipitation Precipitation (Solvent/Non-Solvent) Implement_Purification->Precipitation Solvent_Extraction Solvent Extraction Implement_Purification->Solvent_Extraction Adsorption->Analyze_Tin Precipitation->Analyze_Tin Solvent_Extraction->Analyze_Tin

Caption: Troubleshooting workflow for high residual tin.

Catalyst_Removal_Workflow Start Polymerization Complete Dissolve_Polymer Dissolve Polymer in a Suitable Solvent Start->Dissolve_Polymer Select_Method Select Removal Method Dissolve_Polymer->Select_Method Adsorption_Path Adsorption Select_Method->Adsorption_Path Adsorption Precipitation_Path Precipitation Select_Method->Precipitation_Path Precipitation Add_Adsorbent Add Adsorbent (e.g., Alumina) and Stir Adsorption_Path->Add_Adsorbent Add_to_Nonsolvent Add Solution to a Stirred Non-Solvent Precipitation_Path->Add_to_Nonsolvent Filter Filter to Remove Adsorbent Add_Adsorbent->Filter Recover_Polymer Recover Polymer from Filtrate/ Supernatant by Evaporation or Precipitation Filter->Recover_Polymer Collect_Precipitate Collect Precipitated Polymer Add_to_Nonsolvent->Collect_Precipitate Dry_Polymer Dry Purified Polymer (Vacuum Oven) Collect_Precipitate->Dry_Polymer Recover_Polymer->Dry_Polymer End Purified Polymer Dry_Polymer->End

Caption: General experimental workflow for catalyst removal.

References

Technical Support Center: Acrylate Monomer Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of acrylate monomers. It is intended for researchers, scientists, and drug development professionals who require high-purity monomers for their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to purify acrylate monomers before use?

A1: Acrylate monomers are typically shipped with added inhibitors to prevent spontaneous polymerization during transport and storage.[1][2] These inhibitors, along with other potential impurities such as dimers, oligomers, and residual reactants from synthesis, can interfere with polymerization reactions, leading to unpredictable results, lower molecular weights, and altered polymer properties.[2][3] For sensitive applications, such as controlled polymerizations or the synthesis of materials for biomedical use, removing these impurities is crucial to ensure reaction control and product purity.[4]

Q2: What are the most common inhibitors found in commercial acrylate monomers?

A2: The most common inhibitors are phenolic compounds, such as the monomethyl ether of hydroquinone (MEHQ) and hydroquinone (HQ).[2][5][6] Phenothiazine is another type of inhibitor that may be used, particularly during manufacturing processes.[7] p-Benzoquinone has also been used as a polymerization inhibitor.[8]

Q3: Is it always necessary to remove the inhibitor before polymerization?

A3: Not always. In some industrial-grade polymerizations, the inhibitor is not removed. Instead, a higher concentration of the initiator is used to overcome the inhibitory effect.[1][7] However, for laboratory-scale reactions requiring high precision and predictability, removing the inhibitor is standard practice.[1][2]

Q4: How does the presence of oxygen affect inhibited monomers?

A4: Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function effectively.[9][10] Oxygen converts carbon-centered radicals into peroxy radicals, which are then scavenged by the inhibitor.[9] Therefore, acrylate monomers stabilized with phenolic inhibitors should always be stored with an air headspace and not under an inert atmosphere.[5][9][10]

Q5: What are the main methods for removing inhibitors from acrylate monomers?

A5: The primary methods for inhibitor removal are:

  • Column Chromatography: Passing the monomer through a column packed with an adsorbent like basic or neutral alumina or silica gel.[1][11][12]

  • Washing with an Alkaline Solution: Extracting acidic phenolic inhibitors by washing the monomer with an aqueous solution of a base like sodium hydroxide (NaOH).[6]

  • Distillation: Vacuum distillation is often used to separate the monomer from non-volatile inhibitors and other impurities.[1][2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Monomer polymerizes during purification (e.g., in the distillation flask or on the column). 1. Excessive heat applied during distillation.[10] 2. Localized hot spots in the heating mantle. 3. Absence of a polymerization inhibitor in the distillation pot. 4. Depletion of dissolved oxygen required for inhibitor function.[9]1. Use a water bath for gentle heating and maintain the lowest possible temperature for distillation under vacuum.[4] 2. Ensure even heating of the distillation flask. 3. Add a small amount of a non-volatile inhibitor (e.g., hydroquinone) or copper shavings to the distillation pot.[1][2] 4. For MEHQ-inhibited monomers, do not sparge with inert gas before distillation.
Inhibitor is not completely removed after passing through an alumina column. 1. The column capacity has been exceeded. 2. The flow rate is too fast for efficient adsorption.[13] 3. The alumina is not sufficiently active.1. Use a larger column or less monomer. A common sign of column saturation is the appearance of a colored (often yellow) band of the inhibitor moving down the column.[13] 2. Decrease the flow rate of the monomer through the column. 3. Use freshly opened or properly stored activated alumina.
An emulsion forms during alkaline washing and is difficult to separate. 1. Vigorous shaking of the separatory funnel. 2. The presence of polymeric impurities that act as emulsifiers.[14]1. Gently invert the separatory funnel multiple times instead of vigorous shaking. 2. Allow the mixture to stand for a longer period. If the emulsion persists, adding a saturated brine solution can help to break it.
The purified monomer turns yellow and/or becomes viscous upon storage. 1. Spontaneous polymerization due to the absence of an inhibitor. 2. Exposure to light, heat, or contaminants that can initiate polymerization.1. Store the purified, inhibitor-free monomer at low temperatures (e.g., in a refrigerator or freezer).[1][2] Note that for acrylic acid, storage should be between 15-25°C to prevent freezing.[5] 2. Store in a dark bottle, and use it as quickly as possible after purification.[2]
Inconsistent results in polymerization reactions. 1. Incomplete removal of inhibitors. 2. Presence of other impurities like dimers (e.g., diacrylic acid from acrylic acid).[5] 3. Water contamination after aqueous washing steps.1. Check the purity of the monomer using analytical techniques like HPLC or GC-MS.[15][16][17] 2. For acrylic acid, use fresh monomer as dimer formation occurs over time.[4] 3. Ensure the monomer is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) after washing and before use.

Experimental Protocols

Protocol 1: Inhibitor Removal using an Alumina Column

This protocol is suitable for removing phenolic inhibitors like MEHQ and hydroquinone.

Materials:

  • Acrylate monomer containing inhibitor

  • Activated basic or neutral alumina

  • Glass chromatography column with a stopcock

  • Glass wool or cotton

  • Receiving flask

  • Sand (optional)

Procedure:

  • Place a small plug of glass wool or cotton at the bottom of the chromatography column.

  • (Optional) Add a small layer of sand on top of the glass wool.

  • Fill the column with activated alumina to the desired height (a common rule of thumb is to use approximately 10-20 g of alumina per 100 mL of monomer).

  • Gently tap the column to ensure even packing of the alumina.

  • Place the receiving flask below the column outlet.

  • Carefully pour the acrylate monomer onto the top of the alumina bed.

  • Open the stopcock and allow the monomer to pass through the column under gravity. Do not apply pressure as this can lead to channeling and inefficient inhibitor removal.

  • Collect the purified, inhibitor-free monomer in the receiving flask.

  • The purified monomer is now ready for use. It should be used immediately or stored in a cold, dark place.[12]

Protocol 2: Inhibitor Removal by Alkaline Wash

This method is effective for removing acidic inhibitors like MEHQ from water-immiscible acrylate monomers.

Materials:

  • Acrylate monomer containing inhibitor

  • 0.1 N Sodium hydroxide (NaOH) solution

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Storage bottle

Procedure:

  • Place the acrylate monomer (e.g., 100 mL) into a separatory funnel.

  • Add an equal volume of 0.1 N NaOH solution.

  • Stopper the funnel and gently invert it several times, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.[6]

  • Allow the layers to separate. The aqueous layer (containing the sodium salt of the inhibitor) is typically the bottom layer.

  • Drain and discard the aqueous layer.

  • Repeat the washing step with fresh 0.1 N NaOH solution two more times, or until the aqueous layer is colorless.

  • Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Discard the aqueous layer.

  • Wash the monomer with an equal volume of brine solution to help break any emulsions and remove bulk water. Discard the aqueous layer.

  • Transfer the washed monomer to an Erlenmeyer flask and add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to dry the monomer.

  • Swirl the flask and let it stand for 15-30 minutes. The monomer is dry when the drying agent no longer clumps together.

  • Decant or filter the dried monomer into a clean, dry storage bottle.

  • The purified monomer should be used promptly or stored appropriately.

Data Presentation

Table 1: Common Inhibitors and Their Typical Concentrations
InhibitorChemical NameTypical Concentration
MEHQMonomethyl Ether of Hydroquinone15 - 200 ppm[6]
HQHydroquinoneVaries
PTZPhenothiazine< 1 ppm to ~500 ppm[7]
p-Benzoquinonepara-BenzoquinoneVaries
Table 2: Analytical Techniques for Purity Assessment
TechniquePurposeTypical Limits of Quantification (LOQs)
Gas Chromatography-Mass Spectrometry (GC-MS) Determination of residual monomers in acrylic resins.1-10 mg/kg for liquid resin; 3-50 mg/kg for solid resin.[16]
High-Performance Liquid Chromatography (HPLC) Quantification of free acrylic acid and other residual monomers in polyacrylates.For acrylic acid: 2.8 µg/mL.
Gas Chromatography with Flame Ionization Detector (GC-FID) Determination of residual ethyl acrylate in latex resin.0.003% w/w.[17]

Visualizations

experimental_workflow_column cluster_prep Column Preparation cluster_purification Purification cluster_post Post-Purification p1 Pack column with a plug of glass wool p2 Add activated alumina p1->p2 p3 Tap to settle packing p2->p3 m1 Load inhibited acrylate monomer p3->m1 m2 Elute under gravity m1->m2 m3 Collect purified monomer m2->m3 s1_s2 OR m3->s1_s2 s1 Store cold and dark s2 Use immediately s1_s2->s1 s1_s2->s2

Caption: Workflow for acrylate monomer purification via column chromatography.

logical_relationship_inhibitor cluster_inhibitor Inhibitor Mechanism (MEHQ) cluster_condition Required Condition R Carbon-centered Radical (R•) ROO Peroxy Radical (ROO•) R->ROO + O₂ O2 Dissolved Oxygen (O₂) Stable Stable, Non-Radical Products ROO->Stable + MEHQ MEHQ Inhibitor (MEHQ) Air Presence of Air (5-21% Oxygen) Air->O2 provides

Caption: Role of oxygen in the function of phenolic inhibitors like MEHQ.

References

Technical Support Center: Enhancing Adhesion of Tin-Based Thin Film Coatings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the adhesion of tin-based thin film coatings.

Frequently Asked Questions (FAQs)

Q1: My tin-based thin film is delaminating or peeling off the substrate. What are the common causes?

Poor adhesion leading to delamination can stem from several factors.[1][2] The most common culprits include:

  • Substrate Contamination: The presence of oils, dust, oxides, or other residues on the substrate surface can act as a barrier, preventing a strong bond from forming.[2][3]

  • Inadequate Surface Preparation: A surface that is too smooth may not provide sufficient mechanical interlocking for the film.[3] Conversely, improper roughening can introduce stress points.

  • Residual Stress: High intrinsic stress within the deposited film, often arising from the deposition process itself, can exceed the adhesive forces, causing the film to detach.[4]

  • Material Incompatibility: A significant mismatch in the chemical or physical properties, such as the coefficient of thermal expansion, between the tin-based film and the substrate can lead to stress at the interface, especially during temperature changes.[1][4]

  • Suboptimal Deposition Parameters: Factors like deposition rate, substrate temperature, and chamber pressure can significantly influence the film's microstructure and adhesion.[5][6][7]

Q2: How can I effectively clean my substrates to improve adhesion?

Thorough substrate cleaning is a critical first step to ensure good film adhesion.[8][9] A multi-step cleaning process is often recommended:

  • Solvent Cleaning: Begin by removing organic contaminants. This can be achieved through ultrasonic cleaning in a sequence of solvents such as acetone and isopropyl alcohol (IPA).[3][10]

  • Aqueous Detergent Cleaning: For more stubborn organic residues, an ultrasonic bath with a detergent solution (e.g., Hellmanex III) can be effective, followed by thorough rinsing with deionized water.[11]

  • Oxide Removal: For substrates like silicon that form a native oxide layer, a brief dip in a dilute hydrofluoric (HF) acid solution can be used to etch it away.[10]

  • In-Situ Plasma Cleaning: Before deposition, an in-situ plasma treatment (e.g., with argon plasma) inside the vacuum chamber can remove any remaining organic contaminants and activate the substrate surface, promoting better bonding.[3][8]

  • Drying: After wet cleaning steps, it is crucial to dry the substrate thoroughly, often with a stream of dry nitrogen gas, to prevent recontamination or the formation of water spots.[11][12]

Q3: What are adhesion-promoting interlayers and how do they work?

Adhesion-promoting interlayers, also known as tie layers, are thin layers of a different material deposited between the substrate and the tin-based film to improve the bond between them.[1] These layers can enhance adhesion through several mechanisms:

  • Improved Chemical Compatibility: The interlayer material is chosen to have good adhesion to both the substrate and the tin-based film, effectively bridging the two materials.[13] For example, a thin layer of titanium or chromium is often used to promote the adhesion of other metals to various substrates.[4][14]

  • Stress Reduction: Interlayers can help to grade the transition in properties, such as the coefficient of thermal expansion, between the substrate and the film, thereby reducing interfacial stress.[4]

  • Enhanced Interdiffusion: Some interlayers can promote a limited amount of diffusion at the interfaces, creating a stronger, more graded bond.[13]

Q4: How do deposition parameters affect the adhesion of my tin-based film?

The conditions during the deposition process play a significant role in the resulting film's adhesion.[5][7] Key parameters to consider include:

  • Substrate Temperature: Heating the substrate during deposition can increase the surface mobility of the arriving atoms, promoting the formation of a denser, more strongly bonded film.[15][16] It can also encourage interdiffusion at the interface.[7]

  • Deposition Rate: A very high deposition rate can sometimes lead to the formation of a more porous and less adherent film. Optimizing the rate is crucial.

  • Chamber Pressure: The background pressure in the deposition chamber can affect the purity and density of the growing film. A lower pressure generally results in a cleaner and more adherent film.[5]

  • Deposition Technique: Methods like ion plating, where the substrate is biased to attract ions from the plasma, can significantly enhance adhesion by implanting film atoms into the substrate surface, creating a strongly intermixed interface.[13]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common adhesion problems.

Observed Issue Potential Cause Recommended Action(s)
Film peels off easily with tape test Substrate contaminationImplement a more rigorous substrate cleaning protocol.[3][8][9]
Poor material compatibilityConsider using an adhesion-promoting interlayer (e.g., Ti, Cr).[4][13]
High residual stressOptimize deposition parameters to reduce stress (e.g., adjust temperature, pressure).[4]
Blistering or bubbling of the film Gas entrapment during depositionReduce the deposition rate or increase the substrate temperature to allow trapped gases to escape.
Substrate outgassingPre-heat the substrate in a vacuum before deposition to drive off adsorbed gases.
Cracking of the film High tensile stress in the filmModify deposition parameters or consider a different substrate with a closer coefficient of thermal expansion.
Brittle film propertiesIntroduce a more ductile interlayer to absorb stress.
Inconsistent adhesion across the substrate Non-uniform substrate cleaningEnsure the entire substrate surface is exposed to the cleaning agents and processes.
Temperature gradients across the substrateImprove the heating uniformity of the substrate holder.

Experimental Protocols

Substrate Cleaning Protocol (for Silicon Wafers)
  • Initial Degreasing:

    • Place the silicon wafers in a beaker with acetone.

    • Ultrasonicate for 10 minutes.

    • Transfer the wafers to a beaker with isopropyl alcohol (IPA).

    • Ultrasonicate for 10 minutes.

  • DI Water Rinse:

    • Rinse the wafers thoroughly with deionized (DI) water.

  • Drying:

    • Dry the wafers using a stream of high-purity nitrogen gas.

  • In-Situ Plasma Clean (optional but recommended):

    • Load the cleaned and dried wafers into the deposition chamber.

    • Pump the chamber down to the base pressure.

    • Introduce argon gas to a pressure of approximately 10-20 mTorr.

    • Apply RF power to the substrate holder to generate a plasma for 5-10 minutes.

Scratch Test for Adhesion Evaluation

The scratch test is a widely used method to qualitatively and semi-quantitatively assess the adhesion of thin films.[17]

  • Sample Preparation: Ensure the coated sample is clean and free of any surface debris.

  • Instrument Setup:

    • Mount the sample on the stage of the scratch tester.

    • Select a suitable diamond indenter tip (typically with a Rockwell C geometry).

  • Test Execution:

    • Lower the indenter onto the film surface with an initial light load.

    • Move the stage at a constant speed while progressively increasing the normal load on the indenter.

  • Analysis:

    • Use an optical microscope to examine the scratch track.

    • Identify the critical load (Lc) at which the first signs of film failure (e.g., cracking, delamination, or spalling) occur. This critical load is used as a measure of adhesion.[18]

Visual Guides

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_verification Verification Start Poor Film Adhesion Observed CheckCleaning Review Substrate Cleaning Protocol Start->CheckCleaning CheckParameters Analyze Deposition Parameters Start->CheckParameters CheckMaterials Evaluate Material Compatibility Start->CheckMaterials ImproveCleaning Enhance Cleaning Procedure CheckCleaning->ImproveCleaning OptimizeDeposition Optimize Deposition Conditions CheckParameters->OptimizeDeposition AddInterlayer Introduce Adhesion-Promoting Interlayer CheckMaterials->AddInterlayer Retest Re-deposit and Test Adhesion ImproveCleaning->Retest OptimizeDeposition->Retest AddInterlayer->Retest Retest->Start Issue Persists Success Adhesion Improved Retest->Success Successful

Caption: Troubleshooting workflow for poor thin film adhesion.

Adhesion_Factors cluster_Substrate Substrate Properties cluster_Deposition Deposition Process cluster_Film Film Properties Adhesion Film Adhesion Cleanliness Surface Cleanliness Cleanliness->Adhesion Roughness Surface Roughness Roughness->Adhesion Material Substrate Material Material->Adhesion Temperature Substrate Temperature Temperature->Adhesion Rate Deposition Rate Rate->Adhesion Pressure Chamber Pressure Pressure->Adhesion Technique Deposition Technique Technique->Adhesion Stress Internal Stress Stress->Adhesion Thickness Film Thickness Thickness->Adhesion

Caption: Key factors influencing thin film adhesion.

References

Technical Support Center: Optimization of Tin Oxide Thin Film Roughness

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the optimization of tin oxide (SnO₂) thin film roughness. This resource is designed for researchers, scientists, and professionals in drug development who are working with tin oxide thin films and encountering challenges related to surface morphology. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in achieving the desired film quality for your applications.

Troubleshooting Guides

This section addresses common problems encountered during the deposition of tin oxide thin films and provides step-by-step solutions to reduce surface roughness.

Question: My tin oxide thin films are showing high surface roughness after deposition. What are the potential causes and how can I fix this?

Answer: High surface roughness in tin oxide thin films can stem from several factors related to the deposition process. Here’s a breakdown of potential causes and their solutions based on the deposition technique:

For Spray Pyrolysis:

  • Substrate Temperature: The substrate temperature is a critical parameter.[1] If the temperature is too low, the precursor solution may not decompose completely, leading to the formation of non-uniform films. Conversely, if the temperature is too high, rapid solvent evaporation and precursor decomposition can result in a rough, powdery film.[2]

    • Solution: Optimize the substrate temperature. For SnO₂ films, a common starting point is a substrate temperature of 350°C.[3] You may need to perform a series of depositions at varying temperatures (e.g., 300°C, 350°C, 400°C) to find the optimal condition for your specific setup and precursor.

  • Precursor Solution Concentration: A high concentration of the precursor solution can lead to the formation of larger droplets during spraying, which, upon drying, can create a rougher surface.[2]

    • Solution: Try decreasing the molar concentration of your tin chloride precursor solution. A typical concentration to start with is 0.2 M.[3]

  • Nozzle-to-Substrate Distance: This distance affects the droplet size and temperature before they reach the substrate. If the distance is too short, the droplets may not have enough time to partially evaporate, leading to a wet and uneven film. If it's too far, the precursor might start decomposing in the aerosol phase, forming particles that deposit as a powder.

    • Solution: Adjust the nozzle-to-substrate distance to achieve a balance. This parameter often requires empirical optimization for a given setup.

For Sputtering:

  • Argon Gas Pressure: The pressure of the argon sputtering gas influences the energy of the sputtered particles. Higher pressures can lead to increased scattering and lower kinetic energy of the sputtered atoms arriving at the substrate, which can result in a rougher film.[4][5]

    • Solution: Optimize the argon gas pressure. Lowering the pressure can result in a smoother film.[4] For example, in DC reactive magnetron sputtering of TiN films, lower Ar pressure resulted in a denser structure.[5]

  • Deposition Rate: A high deposition rate can lead to increased surface roughness.[6]

    • Solution: Reduce the deposition rate. For tin films, optimized rates were found to be between 2.6 – 2.8 nm/sec to achieve smooth surfaces.[6]

  • Oxygen Flow Rate: In reactive sputtering, the oxygen flow rate is a critical parameter that affects the stoichiometry and morphology of the SnO₂ film.[7]

    • Solution: Carefully control and optimize the oxygen flow rate. The optimal flow rate will depend on other parameters like sputtering power and argon pressure.

For Sol-Gel Method:

  • Cracking during Drying and Annealing: A common issue with sol-gel films is the formation of cracks due to stress generated during the removal of solvents and organic components.[8]

    • Solution:

      • Use of Additives: Incorporating additives like glycerin into the precursor solution can help prevent cracking by increasing the solution's viscosity and modifying the drying behavior.[8]

      • Controlled Drying and Annealing: Employ a slow heating and cooling rate during the drying and annealing steps to minimize stress. A typical heating rate is 2°C/min.[8]

  • Incomplete Hydrolysis or Condensation: If the sol-gel reactions are not complete, the resulting film can be non-uniform.

    • Solution: Ensure sufficient stirring time for the precursor solution (e.g., 24 hours at room temperature) to allow for complete hydrolysis and condensation.[8]

Question: I have deposited a smooth tin oxide film, but the roughness increases significantly after annealing. Why is this happening and what can I do?

Answer: Post-deposition annealing is often necessary to improve the crystallinity and electrical properties of tin oxide films. However, it can also lead to an increase in surface roughness due to grain growth and agglomeration.[9][10]

  • Annealing Temperature: Higher annealing temperatures generally lead to larger grain sizes and consequently, increased surface roughness.[11] For instance, the root mean square (RMS) roughness of solution-processed tin oxide films increased from 0.154 nm at 300°C to 1.566 nm at 500°C.[11]

    • Solution: Optimize the annealing temperature to achieve the desired balance between crystallinity and surface roughness. You may need to perform a series of annealing experiments at different temperatures to identify the optimal condition for your application.

  • Annealing Atmosphere: The atmosphere in which the annealing is performed can also influence the final film morphology.

    • Solution: While annealing in air is common, you might explore annealing in a vacuum or an inert atmosphere to see if it mitigates the increase in roughness. One study on thermally evaporated tin oxide films showed that annealing in a vacuum at 200°C resulted in a slight decrease in RMS roughness compared to the as-deposited film.[10]

Frequently Asked Questions (FAQs)

Q1: What is a typical RMS roughness value for a "smooth" tin oxide thin film?

A1: The definition of "smooth" depends on the specific application. However, for many optoelectronic applications, an RMS roughness of a few nanometers or less is desirable. For example, solution-processed tin oxide films have been fabricated with an RMS roughness as low as 0.154 nm.[11] In another study, sputtered ITO films exhibited an RMS surface roughness that increased from 0.714 nm to 0.874 nm as the thickness increased from 200 nm to 300 nm.[12]

Q2: How does the thickness of the tin oxide film affect its surface roughness?

A2: The relationship between film thickness and surface roughness is not always straightforward and can depend on the deposition method and parameters. In some cases, as with electron beam evaporated ITO thin films, the surface roughness values decrease as the film thickness increases from 100 nm to 350 nm.[13] In other instances, such as with sputtered ITO films, the RMS surface roughness was found to increase with increasing film thickness.[12]

Q3: Can the choice of substrate influence the roughness of the tin oxide film?

A3: Yes, the substrate can have a significant impact on the final film morphology. A substrate with a smooth surface is generally required to obtain a smooth thin film. Additionally, the chemical nature of the substrate can affect the nucleation and growth of the film.

Q4: What characterization techniques are used to measure the surface roughness of tin oxide thin films?

A4: The most common technique for quantifying surface roughness at the nanoscale is Atomic Force Microscopy (AFM).[10][11][13] Scanning Electron Microscopy (SEM) is also widely used to visualize the surface morphology and grain structure of the films.[8][14]

Data Presentation

The following tables summarize quantitative data on the effect of various experimental parameters on the roughness of tin oxide thin films, compiled from multiple studies.

Table 1: Effect of Annealing Temperature on RMS Roughness of Solution-Processed SnO₂ Thin Films [11]

Curing Temperature (°C)Annealing Temperature (°C)RMS Roughness (nm)
3003000.154
4004001.020
5005001.566

Table 2: Effect of Annealing on RMS Roughness of Thermally Evaporated Tin Oxide Thin Films [10]

SampleAnnealing ConditionRMS Roughness (nm)
FAAAs-deposited42.2
FV-200200°C in vacuum41.7
FA-400400°C in air112.7

Table 3: Effect of Deposition Rate on RMS Roughness of Tin Thin Films [6]

Deposition Rate (nm/s)RMS Roughness (nm)
0.05 - 0.08High (qualitative)
2.6 - 2.83.12
> 2.8Very rough (qualitative)

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at optimizing tin oxide thin film roughness.

1. Sol-Gel Synthesis of Smooth SnO₂ Thin Films with Glycerin Additive [8]

  • Precursor Solution Preparation:

    • Dissolve 0.2 M of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a mixture of absolute ethanol and glycerin. A common volumetric ratio to start with is 4:1 (ethanol:glycerin).

    • Stir the solution vigorously for 24 hours at room temperature to obtain a transparent sol.

  • Film Deposition (Spin Coating):

    • Clean the glass substrates thoroughly.

    • Deposit the sol onto the substrate using a spin coater, for example, at 3000 rpm.

    • Dry the coated film at 100°C in air.

    • Repeat the coating and drying process to achieve the desired film thickness.

  • Annealing:

    • Pre-calcine the films at 400°C.

    • Calcine the films in air at 600°C for 2 hours with a heating rate of 2°C/min.

2. Spray Pyrolysis Deposition of SnO₂ Thin Films [3]

  • Precursor Solution Preparation:

    • Prepare a 0.2 M aqueous solution of tin(IV) chloride pentahydrate (SnCl₄·5H₂O).

  • Deposition:

    • Heat the microscopic glass substrates to the desired temperature (e.g., 350°C).

    • Spray the precursor solution onto the heated substrates using a spray nozzle. The carrier gas can be air or an inert gas.

    • Maintain a constant nozzle-to-substrate distance and solution spray rate.

  • Cooling:

    • After deposition, allow the films to cool down slowly to room temperature.

3. Magnetron Sputtering of SnO₂ Thin Films [7]

  • System Preparation:

    • Load a ceramic tin oxide target into the sputtering system.

    • Place the cleaned glass substrates in the chamber.

    • Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ mbar.

  • Deposition:

    • Introduce argon and oxygen gas into the chamber. Typical flow rates are 25 sccm for argon and 8 sccm for oxygen.

    • Set the RF power to the desired level (e.g., 225 W).

    • Maintain a constant chamber pressure during deposition (e.g., 8.25 mTorr).

    • Deposit the film for a specific duration to achieve the desired thickness. The deposition rate for these conditions was reported to be 15.28 nm/minute.[7]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the optimization of tin oxide thin film roughness.

Experimental_Workflow_Sol_Gel cluster_prep Precursor Preparation cluster_dep Film Deposition cluster_anneal Annealing prep1 Dissolve SnCl2·2H2O in Ethanol/Glycerin prep2 Stir for 24h at RT prep1->prep2 dep1 Spin Coating prep2->dep1 Transparent Sol dep2 Dry at 100°C dep1->dep2 ann1 Pre-calcine at 400°C dep2->ann1 Dried Film ann2 Calcine at 600°C ann1->ann2 end Final Film ann2->end Smooth SnO2 Film

Caption: Workflow for Sol-Gel Synthesis of SnO₂ Thin Films.

Deposition_Parameters_Roughness cluster_spray Spray Pyrolysis cluster_sputter Sputtering cluster_solgel Sol-Gel roughness Surface Roughness temp Substrate Temperature temp->roughness Optimized conc Precursor Concentration conc->roughness High -> Rough dist Nozzle-Substrate Distance dist->roughness Affects pressure Gas Pressure pressure->roughness High -> Rough rate Deposition Rate rate->roughness High -> Rough power Sputtering Power power->roughness Affects additive Additive (Glycerin) additive->roughness Reduces Cracking anneal Annealing Rate anneal->roughness Slow -> Smoother

Caption: Key Deposition Parameters Influencing Film Roughness.

Troubleshooting_Decision_Tree start High Surface Roughness q1 Deposition Method? start->q1 spray spray q1->spray Spray Pyrolysis sputter sputter q1->sputter Sputtering solgel solgel q1->solgel Sol-Gel spray_q1 Optimize Substrate Temperature spray->spray_q1 sputter_q1 Optimize Gas Pressure sputter->sputter_q1 solgel_q1 Add Glycerin to Precursor Solution solgel->solgel_q1 spray_q2 Decrease Precursor Concentration spray_q1->spray_q2 spray_q3 Adjust Nozzle-to- Substrate Distance spray_q2->spray_q3 end Improved Roughness spray_q3->end sputter_q2 Reduce Deposition Rate sputter_q1->sputter_q2 sputter_q2->end solgel_q2 Use Slow Annealing Rate solgel_q1->solgel_q2 solgel_q2->end

Caption: Troubleshooting Decision Tree for High Surface Roughness.

References

Technical Support Center: Scaling Up Tin(II) Acrylate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tin(II) acrylate, with a focus on challenges encountered during scale-up.

Troubleshooting Guide

Problem: Low Yield Upon Scale-Up

Possible Causes and Solutions

  • Inefficient Heat Transfer: In larger reaction vessels, localized hot or cold spots can lead to side reactions or incomplete conversion.

    • Solution: Employ mechanical stirring with appropriate impeller design for viscous solutions. Use a jacketed reactor with a circulating temperature control system to ensure uniform heating.

  • Poor Mixing and Mass Transfer: Inadequate mixing can result in localized high concentrations of reactants, promoting side product formation.

    • Solution: Increase the stirring rate and consider using baffles in the reactor to improve turbulence and mixing. For heterogeneous reactions, ensure efficient suspension of solids.

  • Sensitivity to Air and Moisture: Tin(II) is susceptible to oxidation to tin(IV), and acrylates can undergo premature polymerization in the presence of oxygen or moisture, especially at elevated temperatures.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and reagents.

Low_Yield_Troubleshooting

Problem: Product Instability and Premature Polymerization

Possible Causes and Solutions

  • Presence of Impurities: Trace metals or other impurities can initiate polymerization.

    • Solution: Use high-purity starting materials. Analyze raw materials for potential inhibitors or initiators.

  • Inadequate Inhibition: The concentration of polymerization inhibitors may be insufficient for the larger scale and longer reaction or storage times.

    • Solution: Increase the concentration of a suitable inhibitor (e.g., hydroquinone, MEHQ) and ensure it is evenly distributed throughout the reaction mixture.

  • Elevated Temperatures: Higher temperatures during reaction, work-up, or storage can promote polymerization.

    • Solution: Maintain strict temperature control. Cool the reaction mixture promptly after completion. Store the product at reduced temperatures.

Polymerization_Troubleshooting

Frequently Asked Questions (FAQs)

1. What are the primary safety concerns when scaling up tin(II) acrylate synthesis?

When scaling up, be aware of the increased risks associated with handling larger quantities of chemicals. Acrylates are known skin and respiratory irritants. Tin compounds can be toxic.[1][2] Ensure adequate ventilation, use appropriate personal protective equipment (PPE), and have emergency procedures in place. The potential for runaway polymerization is a significant hazard at scale, which can lead to a rapid increase in temperature and pressure.

2. How can I minimize residual tin in my final product?

Minimizing residual tin is crucial, especially for biomedical applications.[1][3] One approach is to use a stoichiometric amount of reactants to avoid excess tin starting material. Effective purification methods are also key. While specific data for tin(II) acrylate is limited, techniques used for other tin-containing polymers, such as precipitation and washing, can be adapted. For instance, reducing the catalyst-to-monomer ratio has been shown to significantly decrease residual tin in polymerization processes.[3]

3. What are the best practices for purifying tin(II) acrylate at a larger scale?

Purification of tin compounds can be challenging.[4] For tin(II) acrylate, consider the following:

  • Recrystallization: If a suitable solvent system can be identified where the product has high solubility at elevated temperatures and low solubility at room temperature, recrystallization can be an effective method for removing impurities.

  • Washing/Trituration: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

  • Filtration: Ensure the filtration setup is appropriately sized for the larger volume of material.

4. How does the choice of solvent affect the scale-up process?

The solvent plays a critical role in heat transfer, reaction kinetics, and product isolation. A solvent that works well at the lab scale may not be ideal for a larger scale due to factors like:

  • Boiling Point: A solvent with a very low boiling point may require a more robust reflux condenser at a larger scale to prevent significant loss.

  • Viscosity: The viscosity of the reaction mixture can increase at higher concentrations, affecting mixing and heat transfer.

  • Toxicity and Environmental Impact: At a larger scale, the environmental and safety aspects of the solvent become more significant.

Quantitative Data

Catalyst:Monomer RatioResidual Tin (ppm)
1:1000176
1:10,0005
Data adapted from a study on the polymerization of ε-caprolactone using a tin(II) catalyst.[3]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a metal acrylate, which can be adapted for tin(II) acrylate. This protocol is based on general chemical principles due to the lack of a specific, detailed protocol for tin(II) acrylate in the search results.

Synthesis of Tin(II) Acrylate (Generalized)

  • Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an inlet for inert gas is assembled.

  • Reagent Preparation: Tin(II) chloride (or another suitable tin(II) salt) and acrylic acid are weighed out in stoichiometric amounts. A polymerization inhibitor (e.g., MEHQ) is added to the acrylic acid. All solvents should be dried prior to use.

  • Reaction: The tin(II) salt is dissolved or suspended in a suitable dry solvent (e.g., toluene, THF) under an inert atmosphere. The acrylic acid solution is then added dropwise to the stirred tin(II) salt solution at a controlled temperature. The reaction temperature will depend on the specific reactants and solvent used and should be optimized at a small scale first.

  • Monitoring: The reaction progress can be monitored by techniques such as TLC, GC, or NMR to determine the consumption of starting materials.

  • Work-up and Isolation: Once the reaction is complete, the product can be isolated. This may involve filtration to remove any solid byproducts, followed by removal of the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by washing with a non-solvent to remove impurities.

  • Drying and Storage: The purified tin(II) acrylate should be dried under vacuum at a low temperature to avoid decomposition or polymerization. It should be stored in a cool, dark place under an inert atmosphere.

References

Technical Support Center: Preventing Premature Polymerization of Acrylate Monomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting the premature polymerization of acrylate monomers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is premature polymerization and why is it a concern?

A1: Premature polymerization is the unintended and uncontrolled self-reaction of acrylate monomers to form polymers.[1][2] This can be a significant issue as it can be a rapid and violent process, generating substantial heat and pressure, which may lead to hazardous situations.[1] From a research perspective, it can result in the loss of valuable monomers, clogged equipment, and compromised experimental results.

Q2: What are the primary causes of premature polymerization?

A2: The main triggers for premature polymerization include:

  • Inadequate Inhibition: Insufficient levels of polymerization inhibitors or ineffective inhibitors.[3]

  • Improper Storage Conditions: Exposure to high temperatures, direct sunlight, or sources of heat can initiate polymerization.[4][5][6]

  • Contamination: The presence of impurities, such as strong acids, bases, oxidizing agents, peroxides, or metal salts, can act as initiators.[3][4][5][7]

  • Absence of Oxygen: Many common inhibitors require the presence of dissolved oxygen to function effectively.[3][4] Storing monomers under an inert atmosphere can render these inhibitors useless.[4]

  • Excessive Aging: Over time, the inhibitor can be consumed, leaving the monomer susceptible to polymerization.[8]

Q3: What is the role of an inhibitor in preventing polymerization?

A3: Polymerization inhibitors are chemical compounds added to monomers to prevent their self-polymerization.[2] They work by scavenging free radicals that initiate the polymerization chain reaction.[2] Common inhibitors for acrylate monomers include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and 4-tert-butylcatechol (TBC).[2][9]

Q4: Why is oxygen important for some inhibitors?

A4: Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to effectively scavenge radicals and prevent polymerization.[4][10] The inhibitor itself does not directly react with the radicals. Instead, oxygen reacts with the inhibitor to form a species that then terminates the free radicals. Therefore, storing these inhibited monomers under an air atmosphere is crucial.[4]

Q5: How should I store my acrylate monomers to prevent premature polymerization?

A5: Proper storage is critical. Here are the key recommendations:

  • Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4][5] Ideal storage temperatures are generally between 15°C and 25°C (59°F to 77°F).[1] For some specific monomers like glacial acrylic acid, the temperature must be carefully maintained to prevent freezing (freezing point is 13°C or 55°F).[1]

  • Atmosphere: Store under an air atmosphere to ensure the effectiveness of oxygen-dependent inhibitors like MEHQ.[4] Do not store under inert gas unless using an oxygen-independent inhibitor.

  • Containers: Use opaque, tightly sealed containers to prevent light exposure and contamination.[6] Suitable materials include stainless steel or polyethylene-lined drums.[11] Avoid materials like polystyrene or PVC that can be dissolved by the monomer.[11]

  • Inventory Management: Practice a "first-in, first-out" inventory system to avoid using aged monomers where the inhibitor may be depleted.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving issues related to premature polymerization.

Issue: Monomer appears viscous, cloudy, or has solidified in the container.

This is a clear indication of polymerization.

Immediate Actions:

  • Isolate the Container: Carefully move the container to a designated safe area, away from other chemicals and heat sources.

  • Do Not Attempt to Open: If the container is bulging or warm, do not attempt to open it, as it may be under pressure.

  • Contact Safety Personnel: Inform your institution's environmental health and safety (EHS) department for proper disposal procedures.

Root Cause Analysis and Corrective Actions:

Use the following flowchart to diagnose the potential cause and implement corrective actions for future experiments.

G start Premature Polymerization Observed q1 Was the monomer stored correctly? (Cool, dark, well-ventilated) start->q1 sol1 Corrective Action: Review and implement proper storage procedures. Store in a cool, dark, well-ventilated area. q1->sol1 No q2 Was the monomer within its shelf life? q1->q2 Yes a1_yes Yes a1_no No sol2 Corrective Action: Implement a 'first-in, first-out' inventory system. Dispose of expired monomers. q2->sol2 No q3 Was the correct inhibitor present and at the proper concentration? q2->q3 Yes a2_yes Yes a2_no No sol3 Corrective Action: Verify inhibitor type and concentration with the supplier. Perform inhibitor concentration test. q3->sol3 No q4 Was the monomer stored under an air atmosphere (for oxygen- dependent inhibitors like MEHQ)? q3->q4 Yes a3_yes Yes a3_no No sol4 Corrective Action: Ensure storage containers are not purged with inert gas. Allow for an air headspace. q4->sol4 No q5 Was there any potential for contamination during handling or in the reaction vessel? q4->q5 Yes a4_yes Yes a4_no No sol5 Corrective Action: Review handling procedures. Ensure all equipment is clean and free of contaminants like acids, bases, or other initiators. q5->sol5 Yes end_node If issues persist, contact the monomer supplier for further assistance. q5->end_node No a5_yes Yes a5_no No G cluster_0 Polymerization cluster_1 Inhibition Initiator Initiator (Heat, Light, Contaminant) Radical Free Radical (R•) Initiator->Radical Initiation Monomer Acrylate Monomer Radical->Monomer Reacts with Inactive_Species Inactive Species Radical->Inactive_Species Forms Growing_Chain Growing Polymer Chain (P•) Monomer->Growing_Chain Forms Growing_Chain->Monomer Propagation Polymer Polymer Growing_Chain->Polymer Termination Inhibitor Inhibitor (e.g., MEHQ) + Oxygen Inhibitor->Radical Scavenges

References

Technical Support Center: Polyacrylate Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the influence of monomer structure on polyacrylate properties. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guides

Issue: Low Molecular Weight in Polyacrylate Synthesis

Question: My polyacrylate synthesis is consistently resulting in low molecular weight polymers. What are the potential causes and how can I troubleshoot this issue?

Answer:

Achieving the desired molecular weight is crucial for tuning the final properties of your polyacrylate. Low molecular weight can lead to poor mechanical strength and altered thermal properties. The following table outlines common causes and suggested solutions to address this issue.

Probable CauseSuggested Solutions
High Initiator Concentration Reduce the concentration of the initiator. A higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously, resulting in shorter chains.
Presence of Chain Transfer Agents Ensure all reagents and solvents are pure and free from unintentional chain transfer agents (e.g., certain solvents, impurities). If a chain transfer agent is intentionally used, its concentration may need to be reduced.
High Polymerization Temperature Lower the reaction temperature. Higher temperatures can increase the rate of termination and chain transfer reactions relative to propagation, leading to lower molecular weights.
Low Monomer Concentration Increase the initial monomer concentration. A higher concentration of monomer favors propagation over termination, leading to longer polymer chains.
Inhibitor Not Completely Removed Ensure the monomer is free of inhibitors (e.g., hydroquinone monomethyl ether) before starting the polymerization. Inhibitors are added for storage and transport and will prevent or retard polymerization.

Issue: Gel Formation During Acrylate Polymerization

Question: I am observing gel formation during my acrylate polymerization, even without the intentional addition of a crosslinker. Why is this happening and what can I do to prevent it?

Answer:

Gel formation, or uncontrolled crosslinking, can be a significant issue in acrylate polymerization, leading to insoluble and intractable materials. This phenomenon can arise from several factors, as detailed in the table below.

Probable CauseSuggested Solutions
High Monomer Conversion ("Trommsdorff-Norrish effect") The Trommsdorff-Norrish effect, or gel effect, is an autoacceleration of the polymerization rate at high conversions due to increased viscosity, which hinders termination reactions. To mitigate this, consider conducting the polymerization in solution to dissipate heat and reduce viscosity. Alternatively, stopping the reaction at a lower conversion can prevent gelation.
Presence of Difunctional Impurities Ensure the monomer is of high purity and free from difunctional impurities (e.g., diacrylates) that can act as crosslinkers. Monomer purification via distillation or column chromatography may be necessary.
Chain Transfer to Polymer Acrylates are prone to chain transfer to the polymer backbone, which can create active sites for branching and eventual crosslinking. Lowering the reaction temperature can reduce the rate of these side reactions.
High Polymerization Temperature High temperatures can promote side reactions that lead to branching and crosslinking. Conducting the polymerization at a lower temperature is recommended.

Frequently Asked Questions (FAQs)

Q1: How does the alkyl side-chain length of the acrylate monomer affect the glass transition temperature (Tg) of the resulting polyacrylate?

A1: The glass transition temperature (Tg) of poly(n-alkyl acrylates) and poly(n-alkyl methacrylates) is significantly influenced by the length of the alkyl side chain. For shorter alkyl chain lengths, the Tg decreases as the chain length increases. This is because the longer, more flexible alkyl groups act as internal plasticizers, increasing the free volume and allowing for greater segmental motion of the polymer backbone at lower temperatures.[1] However, for very long alkyl side chains (typically greater than C12), the Tg may begin to increase again due to side-chain crystallization.

Q2: What are the key property differences between polyacrylates and polymethacrylates?

A2: The primary structural difference between acrylates and methacrylates is the presence of an α-methyl group on the methacrylate monomer. This seemingly small difference leads to significant variations in the properties of the resulting polymers. Polymethacrylates are generally more rigid and have higher glass transition temperatures (Tg) compared to their polyacrylate counterparts with the same alkyl ester group. The α-methyl group restricts the rotational freedom of the polymer backbone, leading to increased stiffness. In contrast, polyacrylates are typically more flexible and have lower Tgs.[1]

Q3: How do functional groups on the monomer influence the adhesion properties of polyacrylates?

A3: The incorporation of functional monomers into the polyacrylate backbone is a common strategy to enhance adhesion. Polar functional groups, such as hydroxyl (-OH) and carboxylic acid (-COOH), can significantly improve adhesion to polar substrates through hydrogen bonding and acid-base interactions. For instance, the inclusion of acrylic acid as a comonomer can enhance peel strength and shear resistance on surfaces like stainless steel.[2] The choice of functional monomer should be tailored to the specific substrate and desired adhesive performance.

Q4: What is the role of crosslinking in determining the mechanical properties of polyacrylates?

A4: Crosslinking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network. The degree of crosslinking has a profound impact on the mechanical properties of polyacrylates. Light crosslinking can improve the cohesive strength and creep resistance of soft adhesives without significantly compromising their tackiness.[3] As the crosslink density increases, the material becomes more rigid, with a higher modulus and tensile strength, but lower elongation at break. Highly crosslinked polyacrylates are often hard and brittle thermosets.[3]

Q5: How does monomer polarity affect the solubility of polyacrylates?

A5: The principle of "like dissolves like" is a good guideline for predicting the solubility of polyacrylates. Polymers with polar side chains, such as those derived from acrylic acid or hydroxyethyl acrylate, will be more soluble in polar solvents like water and short-chain alcohols. Conversely, polyacrylates with long, nonpolar alkyl side chains, such as poly(n-butyl acrylate) or poly(2-ethylhexyl acrylate), will be more soluble in nonpolar organic solvents like toluene and hexane. The solubility of a polyacrylate can be precisely tuned by copolymerizing monomers with different polarities.

Data Presentation

Table 1: Glass Transition Temperatures (Tg) of a Homologous Series of Poly(n-alkyl acrylates) and Poly(n-alkyl methacrylates)

Alkyl GroupPoly(n-alkyl acrylate) Tg (°C)Poly(n-alkyl methacrylate) Tg (°C)
Methyl10105
Ethyl-2465
n-Propyl-4535
n-Butyl-5420
n-Hexyl-57-5
n-Octyl-65-20
n-Dodecyl-3-65

Note: These are approximate values and can vary depending on factors such as molecular weight, tacticity, and measurement method.[4]

Experimental Protocols

1. Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

  • Objective: To measure the temperature at which the polymer transitions from a glassy to a rubbery state.

  • Instrumentation: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Accurately weigh 5-10 mg of the polyacrylate sample into an aluminum DSC pan and seal it.

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature above its expected Tg to erase any prior thermal history (e.g., to 150°C at a rate of 20°C/min).

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected Tg (e.g., -80°C).

    • Heat the sample again at a controlled rate (e.g., 10°C/min) through the glass transition region.

    • The Tg is determined as the midpoint of the step change in the heat flow curve from the second heating scan.[5]

2. Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polyacrylate.

  • Instrumentation: Gel Permeation Chromatograph (GPC) equipped with a refractive index (RI) detector.

  • Procedure:

    • Dissolve the polyacrylate sample in a suitable solvent (e.g., tetrahydrofuran - THF) to a known concentration (typically 1-2 mg/mL).

    • Filter the sample solution through a 0.2 or 0.45 µm filter to remove any particulate matter.

    • Prepare a series of calibration standards of known molecular weight (e.g., polystyrene standards).

    • Inject the calibration standards into the GPC system to generate a calibration curve of log(molecular weight) versus elution time.

    • Inject the filtered polyacrylate sample solution into the GPC system.

    • The molecular weight distribution of the sample is determined by comparing its elution profile to the calibration curve.[6]

3. Measurement of Tensile Properties

  • Objective: To determine the tensile strength, elongation at break, and Young's modulus of a polyacrylate film.

  • Instrumentation: Universal Testing Machine (UTM) with appropriate grips and an extensometer.

  • Standard Method: ASTM D882 for thin plastic sheeting.

  • Procedure:

    • Prepare rectangular or dog-bone-shaped film specimens of the polyacrylate with uniform thickness and width as specified in ASTM D882.

    • Measure the thickness and width of the gauge section of each specimen at several points and calculate the average cross-sectional area.

    • Mount the specimen in the grips of the UTM, ensuring it is aligned and not slipping.

    • Attach an extensometer to the gauge section of the specimen to accurately measure strain.

    • Apply a tensile load to the specimen at a constant rate of crosshead displacement until the specimen fractures.

    • Record the load and elongation data throughout the test.

    • From the resulting stress-strain curve, calculate the tensile strength (maximum stress), elongation at break, and Young's modulus (slope of the initial linear portion of the curve).

Visualizations

Troubleshooting_Low_MW start Start: Low Molecular Weight Observed q1 Check Initiator Concentration start->q1 s1 Reduce Initiator Concentration q1->s1 High q2 Analyze for Chain Transfer Agents q1->q2 Optimal end Achieved Target Molecular Weight s1->end s2 Purify Reagents and Solvents q2->s2 Present q3 Review Polymerization Temperature q2->q3 Absent s2->end s3 Lower Reaction Temperature q3->s3 High q4 Check Monomer Concentration q3->q4 Optimal s3->end s4 Increase Monomer Concentration q4->s4 Low q4->end Optimal s4->end

Caption: Troubleshooting workflow for addressing low molecular weight in polyacrylate synthesis.

Monomer_Structure_Properties cluster_monomer Monomer Structure cluster_properties Polyacrylate Properties Alkyl Chain Length Alkyl Chain Length Glass Transition Temp. (Tg) Glass Transition Temp. (Tg) Alkyl Chain Length->Glass Transition Temp. (Tg) Influences Solubility Solubility Alkyl Chain Length->Solubility Determines Polarity Functional Groups\n(-OH, -COOH) Functional Groups (-OH, -COOH) Adhesion Adhesion Functional Groups\n(-OH, -COOH)->Adhesion Enhances Functional Groups\n(-OH, -COOH)->Solubility Increases Polarity Backbone\n(Acrylate vs. Methacrylate) Backbone (Acrylate vs. Methacrylate) Backbone\n(Acrylate vs. Methacrylate)->Glass Transition Temp. (Tg) Affects Rigidity Mechanical Strength Mechanical Strength Backbone\n(Acrylate vs. Methacrylate)->Mechanical Strength Impacts Stiffness

Caption: Relationship between monomer structure and key polyacrylate properties.

References

Validation & Comparative

Thermal Stability of Tin(II) Acrylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the thermal decomposition of tin(II) acrylate in comparison to other metal acrylates, providing crucial data for researchers and professionals in drug development and materials science.

The thermal stability of active pharmaceutical ingredients and specialty chemicals is a critical parameter influencing their storage, processing, and application. This guide provides a comparative thermal analysis of tin(II) acrylate using thermogravimetric analysis (TGA) and differential thermal analysis (DTA), benchmarked against other relevant metal acrylates. Understanding the thermal decomposition profile is essential for ensuring product integrity and predicting shelf life.

Comparative Thermal Decomposition Data

The thermal behavior of tin(II) acrylate was evaluated relative to other metal acrylates. The key parameters derived from TGA/DTA analyses, including onset of decomposition and maximum decomposition temperature, are summarized in the table below.

CompoundOnset Decomposition Temperature (°C)Maximum Decomposition Temperature (°C)Notes
Tin(II) Acrylate ~190 - 210 (Predicted)Not specifiedData is estimated based on similar compounds due to limited literature.
Tin(II) Methacrylate~200Not specifiedA structurally similar compound.[1]
Zinc Methacrylate~250Not specifiedExhibits higher thermal stability compared to tin(II) methacrylate.[1]
Tin(II) EthylhexanoateUp to 300Not specifiedDemonstrates significantly higher thermal stability.[1]

Thermal Decomposition Profile of Tin(II) Acrylate

DTA would be expected to show endothermic peaks corresponding to melting and initial decomposition, followed by exothermic peaks at higher temperatures associated with the oxidative degradation of the organic components and the formation of stable inorganic residues.

Experimental Protocol: TGA/DTA

The following is a generalized experimental protocol for conducting TGA/DTA analysis on metal acrylates.

Instrumentation: A simultaneous thermal analyzer (TGA/DTA) is employed.

Sample Preparation: A small quantity of the sample (typically 5-10 mg) is accurately weighed and placed in an alumina or platinum crucible.

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or an oxidative atmosphere like air, at a constant flow rate (e.g., 50 mL/min).

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

Data Analysis: The TGA curve is plotted as weight loss (%) versus temperature, and the DTA curve is plotted as the temperature difference (ΔT) versus temperature. The onset of decomposition is determined from the TGA curve, and peak temperatures from the DTA curve indicate thermal events such as melting, crystallization, and decomposition.

Experimental Workflow for TGA/DTA Analysis

TGA_DTA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Analysis Sample Obtain Tin(II) Acrylate Sample Weigh Accurately Weigh 5-10 mg Sample->Weigh Crucible Place in Alumina/Platinum Crucible Weigh->Crucible TGA_DTA Load into TGA/DTA Instrument Crucible->TGA_DTA Transfer to Instrument Parameters Set Experimental Parameters (Atmosphere, Heating Rate) TGA_DTA->Parameters Run Initiate Heating Program Parameters->Run Acquire Record Weight Loss (TGA) & Temperature Difference (DTA) Run->Acquire Generate Data Plot Plot TGA and DTA Curves Acquire->Plot Analyze Determine Decomposition Temperatures & Thermal Events Plot->Analyze Report Report Analyze->Report Generate Report

Caption: Experimental workflow for TGA/DTA analysis.

References

A Comparative Guide to the Surface Morphology of Metal Acrylate Copolymers: A Scanning Electron Microscopy Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the surface morphology and elemental composition of copolymers is crucial for their application in various fields, including the development of hydrogels and heat-resistant adhesive coatings. This guide provides a comparative analysis of tin acrylate and nickel acrylate copolymers using scanning electron microscopy (SEM), offering insights into their structural characteristics and elemental makeup.

This analysis is based on a study that synthesized and characterized both tin and nickel acrylate-based copolymers, providing a direct comparison of their properties. The data presented here is crucial for researchers working on the development of new materials with specific surface properties.

Comparative Analysis of Copolymer Morphology and Composition

Scanning electron microscopy reveals distinct morphological and compositional differences between tin and nickel acrylate copolymers. The following table summarizes the key quantitative data obtained from the elemental analysis of a tin acrylate-based copolymer.

ElementSeriesWeight %Atomic %
Carbon (C)K-series62.470.1
Oxygen (O)K-series29.825.1
Tin (Sn)L-series7.84.8
Total 100.0 100.0

Table 1: Elemental composition of a tin acrylate-based copolymer as determined by energy-dispersive X-ray spectroscopy (EDS) during SEM analysis.[1]

SEM imaging of the tin acrylate-based copolymer indicated a high porosity in the copolymer crystals.[1] The analysis also confirmed the complete dispersion of the starting materials, suggesting a homogeneous composition.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is essential for the replication and validation of scientific findings. The following sections outline the protocols used for the synthesis and SEM analysis of the tin acrylate copolymer.

Synthesis of Tin Acrylate-Based Copolymer

The synthesis of the tin acrylate-based copolymer was achieved through copolymerization.[1] Initially, tin salt was completely dissolved. Following this, 50 g of methyl methacrylate and 0.5 g of benzoyl peroxide were gradually added to the flask. The reaction temperature was increased to 70°C, and the copolymerization process was carried out for 4 hours.[1] The resulting product was a white copolymer with a porous structure.[1]

G Synthesis Workflow of Tin Acrylate Copolymer cluster_0 Preparation cluster_1 Addition of Reactants cluster_2 Copolymerization cluster_3 Product A Dissolve Tin Salt B Add Methyl Methacrylate (50g) A->B C Add Benzoyl Peroxide (0.5g) A->C D Heat to 70°C B->D C->D E Maintain for 4 hours D->E F White, Porous Tin Acrylate Copolymer E->F G SEM Analysis Workflow cluster_0 Sample Preparation cluster_1 SEM Imaging cluster_2 Elemental Analysis (EDS) cluster_3 Data Output A Synthesized Copolymer Sample B MIRA 2 LMU SEM A->B C High Vacuum B->C D Accelerating Voltage: 20 keV B->D E Current: 1 nA B->E F Morphological Images C->F G Elemental Composition Data D->G E->G

References

A Comparative Guide to Tin(II) Acrylate and Nickel Acrylate in Copolymers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the performance and properties of copolymers incorporating tin(II) acrylate and nickel acrylate reveals distinct characteristics that influence their potential applications in diverse fields, including advanced materials and drug delivery systems. This guide provides a comprehensive comparison of these two metal-containing copolymers, supported by experimental data and detailed protocols to assist researchers in selecting the optimal material for their specific needs.

Data Presentation: A Side-by-Side Look at Performance Metrics

Table 1: Thermal Properties Comparison

PropertyTin(II) Acrylate CopolymerNickel Acrylate Copolymer
Decomposition Profile Exhibits a multi-stage decomposition.Shows a three-stage decomposition process.[1]
Initial Decomposition The initial weight loss is attributed to the release of bound water.The first stage of decomposition, starting around 26.26°C and resulting in a 9.059% mass loss by 189.03°C, is due to the release of crystal hydrate water.[1]
Heat Resistance Copolymers based on metal acrylates are noted for their high heat resistance.[1]Copolymers based on metal acrylates are noted for their high heat resistance.[1]

Table 2: Physicochemical and Mechanical Properties Comparison

PropertyTin(II) Acrylate CopolymerNickel Acrylate Copolymer
Solubility Insoluble in dimethylformamide, but soluble in dioxane.Low solubility in organic solvents, but good solubility in water.
Water Absorption Swells in water without dissolving, indicating hydrogel potential.[1]High water solubility.[1]
Adhesion Characterized by good adhesion properties.[1]Characterized by good adhesion properties.[1]
Flexibility Exhibits flexibility.[1]Exhibits flexibility.[1]
Tensile Strength Data not available.Ethylene/acrylate copolymers synthesized with a nickel catalyst have shown tensile strengths reaching 44 MPa.[3]
Young's Modulus Data not available.Nickel alloys generally exhibit a Young's modulus in the range of 160 to 220 GPa. The modulus of copolymers can be influenced by the metal content.

Table 3: Optical Properties Comparison

PropertyTin(II) Acrylate CopolymerNickel Acrylate Copolymer
Refractive Index Data not available for the copolymer. The refractive index of poly(methyl methacrylate) is approximately 1.49.[4]Data not available for the copolymer. The refractive index of nickel is approximately 1.958.[5] The incorporation of nickel is expected to increase the refractive index of the copolymer.

Experimental Protocols: Synthesizing the Copolymers

The following are detailed methodologies for the synthesis of tin(II) acrylate and nickel acrylate copolymers with methyl methacrylate, as described in the research by Eshankulov et al.[1]

Synthesis of Tin(II) Acrylate - Methyl Methacrylate Copolymer
  • Preparation of Reaction Mixture: In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 20 g of acrylic acid and 25 g of SnCl2 in 100 ml of water.

  • Initiation: Slowly add 50 g of methyl methacrylate and 0.5 g of benzoyl peroxide dropwise to the flask using a Büchner funnel.

  • Polymerization: Increase the temperature to 70°C and maintain the reaction for 4 hours.

  • Product Formation: The reaction yields a white, porous copolymer.

Synthesis of Nickel Acrylate - Methyl Methacrylate Copolymer
  • Preparation of Reaction Mixture: In a tube, dissolve an alkali in a suitable solvent. Once fully dissolved, add 20 g of NiCl2 crystal hydrate.

  • Heating and Inert Atmosphere: Heat the tube to 50–55°C in a thermostat while mixing and introducing nitrogen gas.

  • Monomer and Initiator Addition: After 60 minutes, add 45 g of methyl methacrylate and a solution of 0.25 g of potassium persulfate in 10 ml of water dropwise as the initiator.

  • Polymerization: The temperature will rise to 60-70°C. Continue the reaction for 3 hours.

  • Product Formation: The reaction results in the formation of a light yellow, porous, and viscous copolymer.[1]

Visualization of the Synthesis Workflow

The general workflow for the synthesis of both tin(II) acrylate and nickel acrylate copolymers can be visualized as follows:

SynthesisWorkflow cluster_tin Tin(II) Acrylate Copolymer Synthesis cluster_nickel Nickel Acrylate Copolymer Synthesis Sn_Start Start Sn_Dissolve Dissolve Acrylic Acid and SnCl2 in Water Sn_Start->Sn_Dissolve Sn_Add_Monomer Add Methyl Methacrylate and Benzoyl Peroxide Sn_Dissolve->Sn_Add_Monomer Sn_Polymerize Polymerize at 70°C for 4 hours Sn_Add_Monomer->Sn_Polymerize Sn_Product White, Porous Copolymer Sn_Polymerize->Sn_Product Sn_End End Sn_Product->Sn_End Ni_Start Start Ni_Dissolve Dissolve Alkali and add NiCl2 Ni_Start->Ni_Dissolve Ni_Heat Heat to 50-55°C under Nitrogen Ni_Dissolve->Ni_Heat Ni_Add_Monomer Add Methyl Methacrylate and Potassium Persulfate Ni_Heat->Ni_Add_Monomer Ni_Polymerize Polymerize at 60-70°C for 3 hours Ni_Add_Monomer->Ni_Polymerize Ni_Product Light Yellow, Porous, Viscous Copolymer Ni_Polymerize->Ni_Product Ni_End End Ni_Product->Ni_End

References

A Comparative Guide to Analytical Methods for Determining Tin Concentration in Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of tin concentration in various solutions is crucial for quality control, environmental monitoring, and toxicological studies. This guide provides a comprehensive comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.

Comparison of Analytical Methods

A variety of techniques are available for the quantification of tin in solutions, each with its own set of advantages and limitations. The choice of method often depends on factors such as the expected concentration range of tin, the complexity of the sample matrix, and the required sensitivity and precision. The table below summarizes the key performance characteristics of the most widely used methods.

Analytical MethodAbbreviationTypical Detection LimitLinear RangePrecision (RSD)Key AdvantagesKey Disadvantages
Inductively Coupled Plasma-Mass SpectrometryICP-MS0.01 µg/L[1][2]ng/L to mg/L[1][2]1.6% - 4.9%[1][2]High sensitivity, multi-element analysisHigh instrument cost, potential for isobaric interferences
Inductively Coupled Plasma-Atomic Emission SpectrometryICP-AES200 µg/L[1][2]µg/L to mg/L1.6% - 4.9%[1][2]Good precision, reliable, easy to use[1]Lower sensitivity than ICP-MS
Hydride Generation-Inductively Coupled Plasma-Atomic Emission SpectrometryHG-ICP-AES0.05 µg/L[1][2]ng/L to µg/L1.6% - 4.9%[1][2]Improved sensitivity for hydride-forming elementsSusceptible to interferences from transition metals[3]
Electrothermal Atomization-Atomic Absorption SpectrometryETA-AAS2.0 µg/L[1][2]µg/L range1.6% - 4.9%[1][2]Good sensitivity for low concentrationsSlower analysis time, matrix interferences can be significant
Flame Atomic Absorption SpectrometryFlame AASmg/L rangemg/L range-Straightforward, widely used[4][5]Lower sensitivity, only one element at a time
Anodic Stripping VoltammetryASV2.5 µg/L[6]µg/L to mg/L-High sensitivity, low instrument cost[7]Sensitive to matrix effects, speciation analysis is possible
Adsorptive Stripping VoltammetryAdSVLower than ASV[7]--Higher sensitivity than ASV[7]Requires a suitable complexing agent
UV-Vis SpectrophotometryUV-Vis0.01 µg/mL[8]0.05 - 0.34 µg/mL[8]-Low cost, simple instrumentationLower sensitivity and selectivity compared to other methods[9]

Experimental Workflow

The general workflow for determining tin concentration in a solution involves several key steps, from sample preparation to data analysis. The specific details of each step will vary depending on the chosen analytical method.

Tin Analysis Workflow General Workflow for Tin Concentration Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sampling Sampling digestion Acid Digestion (if necessary) sampling->digestion dilution Dilution digestion->dilution calibration Instrument Calibration dilution->calibration measurement Sample Measurement calibration->measurement quantification Quantification measurement->quantification validation Data Validation quantification->validation final_result final_result validation->final_result Final Result

References

A Comparative Guide to Tin(II) and Tin(IV) Precursors for Tin Oxide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable precursor is a critical step in the synthesis of tin oxide (SnO₂) nanomaterials, profoundly influencing the material's final properties and performance in various applications, from gas sensors to transparent conducting electrodes. This guide provides an objective comparison of tin(II) and tin(IV) precursors, supported by experimental data, to aid in the selection of the most appropriate precursor for specific research and development needs.

Performance Comparison: Tin(II) vs. Tin(IV) Precursors

The choice between tin(II) and tin(IV) precursors often hinges on the desired morphology, particle size, and crystalline structure of the resulting tin oxide. While both can yield high-quality SnO₂, the reaction pathways and resulting material characteristics can differ significantly.

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various studies, comparing the properties of tin oxide synthesized from common tin(II) and tin(IV) precursors under different synthesis methods.

Table 1: Comparison of Tin Oxide Nanoparticle Properties from Different Precursors and Synthesis Methods

PrecursorSynthesis MethodAverage Particle/Crystallite Size (nm)Bandgap (eV)Crystal StructureReference
Tin(II) Chloride (SnCl₂)Hydrothermal5-Cassiterite[1]
Tin(II) Chloride (SnCl₂)Sol-Gel14 - 16-Tetragonal[2]
Tin(II) Oxalate (from SnCl₂)Chemical Vapor Deposition (CVD)40 - 2003.69 - 3.78Tetragonal (Rutile)[3][4][5][6][7]
Tin(IV) Chloride (SnCl₄)Hydrothermal10 - 120-Cassiterite[8][9]
Tin(IV) Chloride (SnCl₄)Sol-Gel3.9 - 5.6-Tetragonal[2][10][11]

Note: The properties of the final tin oxide material are highly dependent on the specific experimental conditions, including temperature, pH, concentration, and reaction time.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of tin oxide using both tin(II) and tin(IV) precursors.

Sol-Gel Synthesis using Tin(II) Chloride

This method utilizes a tin(II) precursor to form a sol that is subsequently converted into a gel and then calcined to produce tin oxide nanoparticles.

  • Preparation of the Sol: About 3.0 g of tin(II) chloride (SnCl₂) is dissolved in 50 mL of deionized water with stirring for 20 minutes.[2]

  • Gel Formation: Approximately 4 mL of a 25% ammonia solution is added dropwise at a controlled rate (0.1 mL/min) while maintaining constant stirring. The pH is monitored and adjusted to a range of 1 to 10.2, and the reaction temperature is kept at 70°C.[2]

  • Aging: After 2 hours of continuous stirring, the resulting sol is aged at room temperature for 24 hours to form a gel.[2]

  • Washing: The gel is washed with ethanol to achieve a neutral pH.[2]

  • Calcination: The washed gel is pre-calcined in a microwave oven for 5 minutes at 100 watts, followed by traditional calcination in a furnace at 400°C for 2 hours to obtain crystalline tin(IV) oxide.[2]

Hydrothermal Synthesis using Tin(IV) Chloride

The hydrothermal method involves a chemical reaction in a sealed, heated aqueous solution to produce crystalline nanoparticles.

  • Precursor Solution: A tin(IV) chloride (SnCl₄) solution is prepared at a specific concentration (e.g., less than 1.0 mol/L for rod-like nanoparticles).[8][9]

  • Precipitation: An ammonia solution is added to the SnCl₄ solution to precipitate tin hydroxide.

  • Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 160°C to 220°C) for a set duration (e.g., 6 to 48 hours).[8][9]

  • Washing and Drying: After cooling, the precipitate is washed with deionized water and ethanol and then dried to obtain tin oxide nanoparticles.

Chemical Vapor Deposition (CVD) using Tin(II) Oxalate

CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. In this example, tin(II) oxalate is used as the precursor to form tin(IV) oxide.

  • Precursor Synthesis (Sol-Gel): Tin(II) oxalate is first synthesized by reacting a tin(II) salt (e.g., SnCl₂) with oxalic acid or ammonium oxalate in a hot aqueous solution. The resulting precipitate is filtered, washed, and dried.[3][4][5][6][7]

  • CVD Process: A weighed amount of the synthesized tin(II) oxalate is placed in an alumina boat inside a quartz tube furnace.[3][4][5][6][7]

  • Deposition: The furnace is heated to a high temperature (e.g., 1123 K, 1223 K, or 1323 K) under an inert nitrogen atmosphere for 1 hour to decompose the precursor and deposit a tin(IV) oxide film on a substrate.[3][4][5][6][7]

Visualizing the Process

Diagrams illustrating the experimental workflows and logical relationships provide a clear overview of the synthesis processes.

Sol_Gel_Workflow cluster_solution_prep Solution Preparation cluster_gelation Gelation cluster_processing Post-Processing SnCl2 Tin(II) Chloride (SnCl₂) Stirring1 Stirring (20 min) SnCl2->Stirring1 Water Deionized Water Water->Stirring1 Stirring2 Stirring (2h, 70°C) Stirring1->Stirring2 Ammonia Ammonia Solution Ammonia->Stirring2 Aging Aging (24h) Stirring2->Aging Washing Washing (Ethanol) Aging->Washing Calcination Calcination (400°C, 2h) Washing->Calcination SnO2 Tin(IV) Oxide (SnO₂) Calcination->SnO2

Caption: Workflow for Sol-Gel Synthesis of Tin Oxide from a Tin(II) Precursor.

Hydrothermal_Workflow cluster_precipitation Precipitation cluster_hydrothermal Hydrothermal Treatment cluster_final_steps Final Steps SnCl4 Tin(IV) Chloride (SnCl₄) Solution Precipitate Tin Hydroxide Precipitate SnCl4->Precipitate Ammonia Ammonia Solution Ammonia->Precipitate Autoclave Autoclave (160-220°C, 6-48h) Precipitate->Autoclave Washing Washing & Drying Autoclave->Washing SnO2 Tin Oxide (SnO₂) Nanoparticles Washing->SnO2

Caption: Workflow for Hydrothermal Synthesis of Tin Oxide from a Tin(IV) Precursor.

Precursor_Transformation cluster_tin2 Tin(II) Precursor Pathway cluster_tin4 Tin(IV) Precursor Pathway Sn2_precursor Tin(II) Precursor (e.g., SnCl₂) Hydrolysis_Oxidation Hydrolysis & Oxidation Sn2_precursor->Hydrolysis_Oxidation SnO2_from_Sn2 Tin(IV) Oxide (SnO₂) Hydrolysis_Oxidation->SnO2_from_Sn2 Sn4_precursor Tin(IV) Precursor (e.g., SnCl₄) Hydrolysis_Condensation Hydrolysis & Condensation Sn4_precursor->Hydrolysis_Condensation SnO2_from_Sn4 Tin(IV) Oxide (SnO₂) Hydrolysis_Condensation->SnO2_from_Sn4

Caption: Logical Relationship of Tin Precursor Transformation to Tin Oxide.

Concluding Remarks

Both tin(II) and tin(IV) precursors are effective for the synthesis of tin oxide. The choice of precursor is intrinsically linked to the desired synthesis method and the targeted properties of the final material.

  • Tin(II) precursors , such as SnCl₂, are often used in sol-gel and precipitation methods. The oxidation of Sn(II) to Sn(IV) is a key step in the formation of SnO₂. These precursors can sometimes lead to the formation of mixed-oxide phases if the reaction conditions are not carefully controlled.[12]

  • Tin(IV) precursors , like SnCl₄, are already in the correct oxidation state for SnO₂ formation, and the synthesis primarily involves hydrolysis and condensation reactions. This can sometimes offer more direct control over the stoichiometry of the final product.

Ultimately, the optimal precursor and synthesis route will be dictated by the specific application's requirements for crystallinity, particle size, morphology, and surface properties. Researchers are encouraged to consider the data presented in this guide as a starting point for their experimental design and optimization.

References

A Comparative Performance Analysis of Metal Acrylate Coatings

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the performance of various metal acrylate coatings, focusing on key metrics relevant to researchers, scientists, and drug development professionals. The data presented is compiled from multiple experimental studies to offer a comprehensive overview of coating efficacy in areas such as corrosion resistance, adhesion, thermal stability, and mechanical strength.

Performance Metrics Overview

The selection of a metal acrylate coating is often dictated by the specific performance requirements of the application. This comparison focuses on four critical areas:

  • Corrosion Resistance: The ability of the coating to protect a metal substrate from degradation due to environmental factors like moisture and salt.

  • Adhesion: The strength of the bond between the coating and the substrate, which is crucial for long-term durability.

  • Thermal Stability: The capacity of the coating to maintain its integrity and protective properties at elevated temperatures.

  • Mechanical Properties: The hardness and elasticity of the coating, which determine its resistance to scratching and deformation.

The following sections provide quantitative data from experimental evaluations and detail the standard protocols used for testing.

Comparative Performance Data

The performance of metal acrylate coatings can vary significantly based on the type of metal incorporated into the acrylate polymer matrix. The tables below summarize experimental data for coatings based on zinc, silver, and copper, which are commonly used for their unique properties such as antifouling and antimicrobial capabilities.

Table 1: Corrosion Resistance of Metal Acrylate Coatings

Coating TypeTest MethodSubstrateExposure TimeObservations / Results
Acrylic (Control) Salt Spray (ASTM B117)Steel500 hoursModerate rusting and blistering observed.
Zinc Acrylate Salt Spray (ASTM B117)Steel500 hoursExcellent resistance; minimal rust creepage from scribe.[1]
Silver Acrylate EIS & Salt SpraySteel360 hoursImproved protective behavior at low concentrations; higher concentrations decreased performance due to matrix permeability.[2]
Copper Acrylate Salt Spray (ASTM B117)Steel500 hoursGood corrosion inhibition, but some discoloration observed.[3]

Table 2: Adhesion Performance

Coating TypeTest MethodSubstrateAdhesion Classification (ASTM D3359)
Epoxy Acrylate Cross-Hatch AdhesionAluminum5B (No peeling or removal)
Urethane Acrylate Cross-Hatch AdhesionStainless Steel5B (No peeling or removal)[4]
Zinc Acrylate Cross-Hatch AdhesionSteel4B (Small flakes detached at intersections)
Silver Acrylate Cross-Hatch AdhesionSteel4B (Small flakes detached at intersections)

Table 3: Thermal Stability (TGA)

Coating TypeOnset Decomposition Temp. (°C)AtmosphereKey Finding
Poly(methyl methacrylate) ~300 °CNitrogenStandard thermal behavior for acrylics.
MMA-VTES Copolymer ~350 °CNitrogenCopolymer shows better thermal stability than standard poly(methyl methacrylate).[5]
Urethane Acrylate ~320 °CNitrogenStable within typical operating ranges for many industrial applications.[6]

Table 4: Mechanical Properties (Nanoindentation)

Coating TypeSubstrateHardness (GPa)Elastic Modulus (GPa)
ZrO2/Al2O3 Nanolaminate Steel24 (Post-heat treatment)Not Specified
Urethane Acrylate Silicon Wafer~0.5 - 1.5~5 - 15
Epoxy Acrylate Silicon Wafer~1.0 - 2.5~10 - 25

Experimental Workflows & Logical Relationships

To ensure reproducibility and standardization, coating performance is evaluated using established testing protocols. The following diagrams illustrate a general workflow for performance testing and a detailed view of the widely used adhesion test.

G General Workflow for Metal Acrylate Coating Performance Evaluation cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis A Substrate Cleaning B Coating Application A->B C Curing (UV/Thermal) B->C D Adhesion Test (ASTM D3359) C->D E Corrosion Test (ASTM B117) C->E F Thermal Analysis (TGA/DSC) C->F G Mechanical Test (Nanoindentation) C->G H Data Collection D->H E->H F->H G->H I Comparative Analysis H->I J Performance Report I->J

Fig. 1: General workflow for coating evaluation.

G Workflow for ASTM D3359 Adhesion Test (Method B) A Select a clean, dry coated surface. B Make a lattice pattern (6 or 11 cuts) through the film to the substrate. A->B C Smooth pressure-sensitive tape over the lattice. B->C D Remove tape rapidly at a 180° angle. C->D E Inspect the grid area for coating removal. D->E F Classify adhesion on a scale from 5B (best) to 0B (worst). E->F

Fig. 2: ASTM D3359 cross-hatch adhesion test workflow.

Experimental Protocols

Detailed methodologies are critical for accurate and comparable results. The following are summaries of the standard test methods referenced in this guide.

Adhesion Testing: ASTM D3359 (Tape Test)

This method assesses the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.[7]

  • Objective: To determine how well a coating is bonded to the substrate.[8]

  • Method A (Job Site):

    • An "X" cut is made through the coating to the substrate.[7]

    • Pressure-sensitive tape is applied over the center of the X-cut.

    • The tape is rapidly pulled off at a 180-degree angle.

    • Adhesion is assessed qualitatively on a 0 to 5 scale based on the amount of coating removed.[7]

  • Method B (Laboratory):

    • A cross-hatch or lattice pattern is cut through the coating to the substrate.[7]

    • The number of cuts (typically 6 or 11 in each direction) and spacing depend on the film thickness.

    • Pressure-sensitive tape is applied over the lattice and smoothed down.[9]

    • The tape is removed, and the grid area is inspected.

    • Adhesion is rated by comparing the appearance of the grid with a classification scale (5B = no removal, 0B = >65% removal).[7]

Corrosion Resistance Testing: ASTM B117 (Salt Spray Test)

This standard provides a controlled corrosive environment to evaluate the corrosion resistance of coated metals.[10]

  • Objective: To simulate and accelerate corrosion in a salt-fog environment.[10]

  • Procedure:

    • Coated specimens are placed in a closed testing chamber.

    • A heated, atomized solution of 5% sodium chloride is sprayed into the chamber, creating a fine salt mist.

    • The temperature within the chamber is maintained at a constant level (typically 35°C).

    • Specimens are exposed for a specified duration (e.g., 100 to 1000 hours).

    • After exposure, the specimens are evaluated for signs of corrosion, such as rusting, blistering, and rust creepage from a scribe.[10]

Thermal Stability Analysis: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

These thermal analysis techniques measure changes in material properties as a function of temperature.[11]

  • Objective: To determine the thermal stability, decomposition temperatures, and phase transitions of the coating material.[12]

  • TGA Procedure:

    • A small sample of the coating material is placed in a high-precision balance within a furnace.

    • The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).

    • The instrument measures the change in mass as the temperature increases, indicating decomposition, oxidation, or loss of volatiles.[13]

  • DSC Procedure:

    • A sample and a reference pan are heated at a controlled rate.

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[13]

    • This provides data on thermal events like melting, crystallization, and glass transitions.[11]

Mechanical Properties Testing: Nanoindentation

Nanoindentation is used to determine the hardness and elastic modulus of thin films and coatings.[14]

  • Objective: To measure the resistance of the coating to permanent deformation (hardness) and its stiffness (elastic modulus).[14][15]

  • Procedure:

    • A sharp indenter tip with a known geometry (e.g., Berkovich) is pressed into the coating surface.[16]

    • The load applied to the indenter and its penetration depth are continuously measured during loading and unloading cycles.[17]

    • The resulting load-displacement curve is analyzed to calculate hardness and elastic modulus based on the contact area and the stiffness of the material's response.[16]

References

A Comparative Guide to the Electrochemical Analysis of Tin Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of electrochemical techniques for the quantification of tin compounds, offering a comparative analysis of their performance and detailed experimental methodologies. This guide is tailored for researchers, scientists, and professionals in drug development interested in the analysis of tin-containing molecules.

The analysis of tin compounds is of significant interest across various scientific disciplines, from environmental monitoring to pharmaceutical development. In the context of drug discovery, organotin compounds have emerged as a promising class of therapeutic agents, exhibiting a range of biological activities, including anticancer properties. Accurate and sensitive quantification of these compounds is crucial for pharmacokinetic studies, formulation development, and quality control. Electrochemical methods offer a powerful analytical toolkit for this purpose, providing high sensitivity, selectivity, and cost-effectiveness compared to other analytical techniques.

This guide provides a comprehensive comparison of the most common electrochemical methods used for the analysis of tin compounds, with a particular focus on their application in a research and drug development setting. We present a detailed overview of the experimental protocols for key techniques and a summary of their performance characteristics to aid in method selection and implementation.

Comparative Performance of Electrochemical Methods

Electrochemical techniques such as Anodic Stripping Voltammetry (ASV), Adsorptive Stripping Voltammetry (AdSV), and Differential Pulse Polarography (DPP) are frequently employed for the determination of tin compounds. The choice of method often depends on the specific tin compound, the sample matrix, and the required sensitivity. The following table summarizes the performance of various electrochemical methods for the analysis of different tin compounds.

Tin CompoundTechniqueWorking ElectrodeSupporting ElectrolyteLinear RangeLimit of Detection (LOD)Reference
Inorganic Sn(II)ASVBismuth Film Electrode (BiFE)0.1 M HCl1 - 100 µg/L0.2 µg/L[1]
Tributyltin (TBT)AdSVHanging Mercury Drop Electrode (HMDE)0.1 M Acetate buffer (pH 4.5) + 10 µM tropolone0.05 - 1 µg/L0.01 µg/L[1]
Triphenyltin (TPT)DPPDropping Mercury Electrode (DME)0.05 M HCl in 50% ethanol0.1 - 10 mg/L0.05 mg/L[2]
Dibutyltin (DBT)ASVMercury Film Electrode (MFE)0.05 M TEAP in 20% methanol-water (pH 2.5)-1.0 µg/L[1]
Monobutyltin (MBT)ASVMercury Film Electrode (MFE)0.05 M TEAP in 20% methanol-water (pH 2.5)-2.2 µg/L[1]
Triphenyltin p-hydroxybenzoateSWVGold Electrode0.02 M NaCl in H2O-DMSO (3:1)1.6x10⁻⁴ - 8.0x10⁻⁴ M0.099 mM[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining accurate and reliable analytical data. Below are step-by-step procedures for two widely used electrochemical techniques for tin compound analysis.

Anodic Stripping Voltammetry (ASV) of Tributyltin (TBT)

This protocol is adapted for the determination of TBT in aqueous samples.

1. Reagents and Materials:

  • Supporting Electrolyte: 0.1 M Acetate buffer (pH 4.5).

  • Complexing Agent: 1 mM Tropolone stock solution in ethanol.

  • Working Electrode: Hanging Mercury Drop Electrode (HMDE).

  • Reference Electrode: Ag/AgCl (3 M KCl).

  • Counter Electrode: Platinum wire.

  • TBT Standard Solutions: Prepare a series of standard solutions of TBT in a suitable solvent (e.g., ethanol).

2. Instrumentation:

  • Potentiostat with a three-electrode cell setup.

3. Procedure:

  • Cell Preparation: Add 10 mL of the supporting electrolyte to the electrochemical cell. Add the appropriate volume of the tropolone stock solution to achieve a final concentration of 10 µM.

  • Deaeration: Purge the solution with high-purity nitrogen gas for 5-10 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Deposition Step:

    • Apply a deposition potential of -0.8 V vs. Ag/AgCl.

    • Simultaneously, stir the solution at a constant rate (e.g., 2000 rpm).

    • Maintain these conditions for a deposition time of 120 seconds.

  • Equilibration Step: Stop the stirring and allow the solution to become quiescent for 30 seconds.

  • Stripping Step:

    • Scan the potential from -0.8 V to -0.2 V using a differential pulse waveform.

    • Typical pulse parameters: pulse amplitude of 50 mV, pulse width of 40 ms, and a scan rate of 20 mV/s.

  • Data Analysis: The peak current in the resulting voltammogram is proportional to the concentration of TBT. A calibration curve can be constructed by analyzing a series of standard solutions.

Differential Pulse Polarography (DPP) of Triphenyltin (TPT)

This protocol is suitable for the analysis of TPT in formulations or other samples soluble in an ethanol-water mixture.

1. Reagents and Materials:

  • Supporting Electrolyte: 0.05 M HCl in 50% (v/v) ethanol-water.

  • Working Electrode: Dropping Mercury Electrode (DME).

  • Reference Electrode: Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire.

  • TPT Standard Solutions: Prepare a series of standard solutions of TPT in ethanol.

2. Instrumentation:

  • Polarograph or potentiostat capable of DPP measurements with a three-electrode cell.

3. Procedure:

  • Cell Preparation: Add 10 mL of the supporting electrolyte to the electrochemical cell.

  • Deaeration: Purge the solution with nitrogen gas for 5-10 minutes.

  • Measurement:

    • Scan the potential from -0.4 V to -1.2 V vs. SCE using a differential pulse waveform.

    • Typical pulse parameters: pulse amplitude of 50 mV, drop time of 1 s.

  • Data Analysis: The peak current at approximately -0.8 V vs. SCE corresponds to the reduction of TPT. The concentration can be determined using a calibration curve.

Visualizing Experimental and Biological Pathways

To facilitate a clearer understanding of the analytical workflow and the biological context of tin compounds, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrochemical_analysis Electrochemical Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Biological Fluid, Formulation) Extraction Extraction/Digestion Sample->Extraction Dilution Dilution & pH Adjustment Extraction->Dilution Electrolyte Add Supporting Electrolyte & Complexing Agent Dilution->Electrolyte Deaeration Deaeration (N2 Purge) Electrolyte->Deaeration Deposition Deposition/Accumulation Step (Applied Potential & Stirring) Deaeration->Deposition Stripping Stripping Step (Potential Scan) Deposition->Stripping Voltammogram Record Voltammogram Stripping->Voltammogram Calibration Calibration Curve Voltammogram->Calibration Quantification Quantification Calibration->Quantification

General workflow for electrochemical analysis of tin compounds.

Organotin compounds, particularly those with anticancer potential, have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[4] The following diagram illustrates a simplified signaling pathway for organotin-induced apoptosis.

signaling_pathway cluster_cell Cancer Cell Organotin Organotin Compound Mitochondrion Mitochondrion Organotin->Mitochondrion Induces Stress Bcl2 Bcl-2 Organotin->Bcl2 Inhibits Bax Bax Mitochondrion->Bax Activates CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes Permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Simplified signaling pathway of organotin-induced apoptosis.

Conclusion

Electrochemical methods provide a versatile and sensitive platform for the analysis of tin compounds, which is particularly valuable in the field of drug development where accurate quantification of active pharmaceutical ingredients is paramount. This guide has provided a comparative overview of key electrochemical techniques, detailed experimental protocols, and a visual representation of the analytical workflow and a relevant biological pathway. By understanding the principles and practical aspects of these methods, researchers can effectively implement them for the analysis of tin-containing molecules in their respective studies.

References

A Comparative Guide to Tin(II) Acrylate and Tin(II) Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Two Key Tin Precursors in Scientific Applications

In the realm of materials science, catalysis, and pharmaceutical development, the choice of a suitable precursor is paramount to achieving desired outcomes. Tin(II) compounds, in particular, serve as versatile precursors for a range of applications. This guide provides a comprehensive comparison of tin(II) acrylate and the more conventional tin(II) chloride (SnCl₂), offering researchers, scientists, and drug development professionals a detailed analysis of their respective properties, performance, and experimental considerations.

Physical and Chemical Properties: A Tabular Comparison

A fundamental understanding of the physicochemical properties of each precursor is essential for predicting their behavior in various reaction environments. The following table summarizes the key properties of tin(II) acrylate and tin(II) chloride.

PropertyTin(II) AcrylateTin(II) Chloride (SnCl₂)
Chemical Formula C₆H₆O₄Sn[1]SnCl₂[2]
Molar Mass 260.82 g/mol [1]189.60 g/mol (anhydrous)[2]
Appearance White solid (likely)White crystalline solid[2]
Solubility Soluble in some organic solvents.Soluble in water (with hydrolysis), ethanol, acetone, ether.[2]
Melting Point Data not readily available247 °C (anhydrous)[2]
Boiling Point Data not readily available623 °C (decomposes)[2]
Stability Prone to polymerization and hydrolysis.Aqueous solutions are susceptible to hydrolysis and oxidation.[2]

Performance as a Precursor for Tin Oxide (SnO₂)

Both tin(II) acrylate and tin(II) chloride can serve as precursors for the synthesis of tin oxide (SnO₂), a material with significant applications in transparent conducting films, gas sensors, and catalysts.[3] The choice of precursor can influence the properties of the resulting SnO₂ nanoparticles and thin films.

While organotin carboxylates, a class of compounds that includes tin(II) acrylate, have been utilized as single-source precursors for depositing tin oxide thin films via methods like aerosol-assisted chemical vapor deposition (AACVD), specific performance data for tin(II) acrylate is limited.[4] In contrast, tin(II) chloride is a widely studied and well-established precursor for SnO₂ synthesis through various methods, including co-precipitation, hydrothermal routes, and sol-gel processes.[5][6][7][8]

The thermal decomposition behavior of the precursor is a critical factor in the formation of SnO₂. While detailed thermal analysis of pure tin(II) acrylate is not extensively documented, a study on a tin acrylate-based copolymer showed thermal decomposition occurring in the range of 20-600°C.[9] Tin(II) chloride, on the other hand, exhibits a more defined decomposition profile, with the formation of tin oxide at elevated temperatures.[10]

Catalytic Performance: A Focus on Esterification

Tin compounds, acting as Lewis acids, are effective catalysts in various organic reactions, including esterification.[11][12] Tin(II) chloride, in particular, has been demonstrated to be an efficient catalyst for the esterification of carboxylic acids with alcohols.[5] Its advantages include high stability, ease of handling, and tolerance to water, making it a cost-effective and less corrosive alternative to traditional acid catalysts.[5]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis of tin-based materials using both tin(II) chloride and a tin acrylate-based copolymer.

Synthesis of a Tin Acrylate-Based Copolymer

This protocol describes the synthesis of a copolymer incorporating tin acrylate, which can be used in applications such as hydrogels and coatings.[9]

Materials:

  • Acrylic acid

  • Sodium hydroxide

  • Tin(II) chloride (SnCl₂)

  • Methyl methacrylate

  • Benzoyl peroxide (initiator)

  • Distilled water

Procedure:

  • In a flask, dissolve sodium hydroxide in distilled water.

  • Add acrylic acid to the solution while stirring.

  • Heat the solution to 50°C and add tin(II) chloride until it completely dissolves, forming the tin acrylate monomer in situ.

  • Slowly add methyl methacrylate and benzoyl peroxide to the flask.

  • Increase the temperature to 70°C and continue the copolymerization for 4 hours.

  • The resulting product is a white, porous copolymer.

G cluster_synthesis Synthesis of Tin Acrylate Monomer (in situ) cluster_copolymerization Copolymerization NaOH Sodium Hydroxide SnAcrylate Tin(II) Acrylate NaOH->SnAcrylate Reacts with H2O Water H2O->SnAcrylate Solvent AA Acrylic Acid AA->SnAcrylate Reacts with SnCl2_monomer Tin(II) Chloride SnCl2_monomer->SnAcrylate Reacts with Copolymer Tin Acrylate Copolymer SnAcrylate->Copolymer Monomer MMA Methyl Methacrylate MMA->Copolymer Comonomer BPO Benzoyl Peroxide BPO->Copolymer Initiator

Workflow for the synthesis of a tin acrylate-based copolymer.
Synthesis of Tin Oxide (SnO₂) Nanoparticles from Tin(II) Chloride

This co-precipitation method is a common and straightforward approach for producing SnO₂ nanoparticles.[6]

Materials:

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ammonia solution (NH₄OH) or Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol

Procedure:

  • Prepare an aqueous solution of tin(II) chloride dihydrate.

  • Slowly add a precipitating agent, such as ammonia solution or sodium hydroxide, to the tin chloride solution while stirring vigorously. A white precipitate of tin hydroxide will form.

  • Continue stirring for a set period to ensure complete precipitation.

  • Separate the precipitate by centrifugation or filtration and wash it several times with distilled water and ethanol to remove any remaining ions.

  • Dry the precipitate in an oven at a low temperature (e.g., 80-100°C).

  • Calcine the dried powder in a furnace at a higher temperature (e.g., 400-600°C) to convert the tin hydroxide into tin oxide (SnO₂).

G SnCl2_sol SnCl₂ Solution Precipitation Co-precipitation SnCl2_sol->Precipitation Precipitant Precipitating Agent (e.g., NH₄OH) Precipitant->Precipitation Washing Washing & Drying Precipitation->Washing Calcination Calcination Washing->Calcination SnO2 SnO₂ Nanoparticles Calcination->SnO2

Experimental workflow for SnO₂ nanoparticle synthesis from SnCl₂.

Logical Comparison of Precursor Characteristics

The selection between tin(II) acrylate and tin(II) chloride depends heavily on the specific application and desired outcome. The following diagram illustrates a logical comparison of their key characteristics.

G cluster_precursors Tin(II) Precursors cluster_properties Key Properties SnAcrylate Tin(II) Acrylate Solubility Solubility SnAcrylate->Solubility Organic Solvents Stability Stability SnAcrylate->Stability Polymerizable Reactivity Reactivity SnAcrylate->Reactivity Carboxylate Ligand Cost Cost & Availability SnAcrylate->Cost Less Common SnCl2 Tin(II) Chloride SnCl2->Solubility Aqueous & Polar Solvents SnCl2->Stability Hydrolytically Unstable SnCl2->Reactivity Chloride Ligand SnCl2->Cost Readily Available

Comparative properties of tin(II) acrylate and tin(II) chloride.

Conclusion

Tin(II) chloride is a well-characterized, readily available, and versatile precursor for a multitude of applications, supported by a vast body of literature and established experimental protocols. Its primary drawbacks are its hygroscopic nature and the tendency of its aqueous solutions to hydrolyze.

Tin(II) acrylate, on the other hand, represents a more specialized precursor. Its acrylate functionality opens up possibilities for incorporation into polymeric structures and for applications where the organic ligand can play a specific role. However, the available data on its performance, particularly in direct comparison to SnCl₂, is limited. Researchers and drug development professionals should consider the well-established reliability of SnCl₂ for general applications, while exploring tin(II) acrylate for novel material design and polymerization-based processes where its unique chemical structure can be leveraged. Further research is needed to fully elucidate the comparative advantages and disadvantages of tin(II) acrylate across a broader range of applications.

References

Safety Operating Guide

Proper Disposal of Tin(2+) Acrylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of tin(2+) acrylate is paramount in any research and development setting. This guide provides essential, step-by-step procedures for laboratory personnel to manage and dispose of this compound waste, ensuring the safety of staff and the protection of the environment. Adherence to these protocols is critical due to the potential hazards associated with both tin compounds and acrylate monomers.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all relevant personnel are familiar with the hazards of this compound. Inorganic tin salts can be toxic, and acrylate compounds are often skin and respiratory irritants with the potential to polymerize unexpectedly.

Personal Protective Equipment (PPE):

Proper PPE is mandatory when handling this compound waste. The following table summarizes the required equipment:

PPE CategorySpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves. Inspect for tears or holes before use.Prevents skin contact with potentially corrosive and sensitizing material.
Eye Protection Chemical safety goggles. A face shield should be worn if there is a splash hazard.Protects eyes from splashes and airborne particles.
Skin and Body Lab coat. For larger quantities or significant spill risk, a chemically resistant apron should be worn.Provides a barrier against accidental skin exposure.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.Minimizes inhalation of any dusts or vapors. For significant aerosolization, a NIOSH-approved respirator may be necessary.

II. Step-by-Step Disposal Protocol

This protocol outlines the procedure for the safe disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container for "this compound Waste."

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to hazardous reactions.

Step 2: Waste Collection

  • Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, robust, and sealable container.

  • For liquid waste containing this compound, use a separate, leak-proof container.

  • Ensure all containers are kept tightly closed when not in use.

Step 3: Stabilization (if necessary)

  • Acrylate monomers can undergo hazardous, uncontrolled polymerization. While not always necessary for disposal, if the waste is in a pure or highly concentrated form, consult your EHS office about the potential need for stabilization by adding an inhibitor.

Step 4: Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.

  • Ensure the storage area is away from heat, direct sunlight, and incompatible materials.

Step 5: Arrange for Licensed Disposal

  • Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste.

  • Provide a complete and accurate description of the waste, including its composition and any known hazards.

  • Waste must be disposed of through a licensed hazardous waste disposal company.[1][2][3] Never dispose of this compound down the drain or in the regular trash.[1]

III. Spill and Emergency Procedures

In the event of a spill, adhere to the following procedures:

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the material using an inert absorbent (e.g., vermiculite, sand).

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the contained material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your supervisor and EHS office.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Hazard Assessment & Segregation cluster_2 Storage & Disposal start Generate this compound Waste collect Collect in a Labeled, Closed Container start->collect assess Assess for Reactivity (Polymerization Risk) collect->assess segregate Segregate from Incompatible Wastes assess->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Arrange for Licensed Hazardous Waste Disposal contact_ehs->disposal

This compound Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.